di-tert-Butyl phosphite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H18O3P- |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ditert-butyl phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |
InChI Key |
HPRZDGKQDIMUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP([O-])OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Di-tert-Butyl Phosphite from Phosphorus Trichloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Di-tert-Butyl Phosphite
In the landscape of modern organophosphorus chemistry, few reagents offer the versatility and strategic importance of this compound. Its unique combination of reactivity and stability, conferred by the sterically demanding tert-butyl groups, makes it an invaluable intermediate in the synthesis of complex molecules.[1] For professionals in drug development, its role as a key precursor to antiviral agents and other pharmaceuticals cannot be overstated.[1][2] This guide moves beyond a simple recitation of steps; it provides a deep, field-proven perspective on the synthesis of this crucial compound from phosphorus trichloride, emphasizing the causality behind experimental choices to ensure safety, reproducibility, and high yield.
CRITICAL SAFETY DIRECTIVE: Managing Phosphorus Trichloride
Before any experimental work commences, a rigorous understanding and uncompromising adherence to safety protocols for phosphorus trichloride (PCl₃) are mandatory. This substance is not merely hazardous; it is aggressively reactive and profoundly dangerous if mishandled.
Inherent Hazards:
-
Violent Reactivity with Water: PCl₃ reacts violently and exothermically with water or even atmospheric moisture to release highly corrosive and toxic gases, namely hydrogen chloride (HCl) and phosphoric acid.[3][4] This reaction can pressurize and rupture storage containers.[3]
-
Extreme Corrosivity: Both the liquid and its vapor are extremely destructive to the eyes, skin, mucous membranes, and respiratory tract.[3][5] Irreversible damage can occur from contact.[3]
-
Inhalation Toxicity: Inhalation can cause severe respiratory distress, including symptoms like a burning sensation, coughing, wheezing, and laryngitis, and can be fatal.[3]
Mandatory Handling Protocols:
-
Work Environment: All manipulations must be conducted in a certified chemical fume hood with robust ventilation. For larger quantities, working in a glove box with a dry atmosphere is strongly recommended.[3]
-
Personal Protective Equipment (PPE): A fire-retardant laboratory coat, impervious gloves (consult manufacturer data for compatibility), and tightly fitting safety goggles with a face shield are the minimum requirements.[4][6][7]
-
Exclusion of Water: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. The reaction must be performed under strictly anhydrous conditions.[4][6]
-
Spill & Fire Response:
-
Spills: Do NOT use water. Cover the spill with dry sand or a specialized Class D extinguisher powder like Met-L-X.[3] Scoop the material with spark-resistant tools into a designated, dry container for disposal.[3]
-
Fires: Do NOT use water, carbon dioxide, or halogenated extinguishers. Use only a Class D fire extinguisher or smother the fire with dry sand.[3][7]
-
The Chemistry: Mechanism and Rationale
The synthesis of this compound from phosphorus trichloride is a nucleophilic substitution reaction. The core principle involves the sequential replacement of two chlorine atoms on the phosphorus center by tert-butoxy groups.
The Reaction: PCl₃ + 2 t-BuOH + 2 Base → (t-BuO)₂P(O)H + 2 [Base-H]⁺Cl⁻
Mechanistic Insights:
-
Nucleophilic Attack: The oxygen atom of tert-butanol, acting as a nucleophile, attacks the electrophilic phosphorus atom of PCl₃.
-
Chloride Elimination: A chloride ion is displaced, and a proton is removed from the newly attached hydroxyl group by a base (typically a tertiary amine like triethylamine), forming an amine hydrochloride salt.
-
Second Substitution: The process repeats, with a second molecule of tert-butanol displacing another chloride ion.
-
Steric Control: The bulky tert-butyl groups provide significant steric hindrance.[1] This makes the third substitution to form tri-tert-butyl phosphite unfavorable, thus favoring the formation of the di-substituted product. This steric control is a key advantage of this specific synthesis.
-
Tautomerization: The resulting di-tert-butyl chlorophosphite intermediate is hydrolyzed during workup (or reacts with residual water) to yield this compound, which exists predominantly in the H-phosphonate tautomeric form with a P-H bond, rather than a P-OH bond.
// Nodes PCl3 [label="Phosphorus\nTrichloride (PCl₃)", fillcolor="#FFFFFF"]; tBuOH1 [label="tert-Butanol\n(t-BuOH)", fillcolor="#FFFFFF"]; Base1 [label="Base (e.g., Et₃N)", fillcolor="#FFFFFF"]; Intermediate1 [label="Intermediate 1\n(t-BuO)PCl₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBuOH2 [label="tert-Butanol\n(t-BuOH)", fillcolor="#FFFFFF"]; Base2 [label="Base (e.g., Et₃N)", fillcolor="#FFFFFF"]; Intermediate2 [label="Intermediate 2\n(t-BuO)₂PCl", fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="Water\n(from workup)", fillcolor="#FFFFFF"]; Product [label="Di-tert-butyl\nPhosphite\n(t-BuO)₂P(O)H", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt1 [label="[Base-H]⁺Cl⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt2 [label="[Base-H]⁺Cl⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges {PCl3, tBuOH1, Base1} -> Intermediate1 [label="+ Nucleophilic Attack\n- [Base-H]⁺Cl⁻"]; Intermediate1 -> Salt1 [style=invis]; {Intermediate1, tBuOH2, Base2} -> Intermediate2 [label="+ Nucleophilic Attack\n- [Base-H]⁺Cl⁻"]; Intermediate2 -> Salt2 [style=invis]; {Intermediate2, H2O} -> Product [label="+ Hydrolysis\n- HCl"]; Product -> HCl [style=invis]; } enddot Caption: Figure 1: Reaction Mechanism
In-Depth Experimental Protocol
This protocol describes a representative lab-scale synthesis. All quantities should be adjusted based on the desired scale, and a thorough risk assessment must be performed prior to execution.
Reagent & Equipment Summary
The following table outlines the stoichiometry for a typical reaction.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount | Moles (mmol) |
| Phosphorus Trichloride | PCl₃ | 137.33 | 1.0 | 1.574 | 6.8 mL | 78.0 |
| tert-Butanol | C₄H₁₀O | 74.12 | 2.1 | 0.781 | 15.3 mL | 163.8 |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 2.2 | 0.726 | 23.8 mL | 171.6 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 0.867 | 200 mL | - |
Step-by-Step Methodology
A. Reactor Setup:
-
Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.
-
Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire procedure.
B. Reagent Preparation & Reaction:
-
To the reaction flask, add tert-butanol (2.1 eq.), triethylamine (2.2 eq.), and anhydrous toluene (150 mL) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath. The use of low temperature is critical to dissipate the heat generated during the exothermic addition of PCl₃ and to minimize side reactions.
-
In a separate dry flask, dissolve phosphorus trichloride (1.0 eq.) in anhydrous toluene (50 mL).
-
Transfer the PCl₃ solution to the dropping funnel.
-
Add the PCl₃ solution dropwise to the cooled, stirred tert-butanol solution over approximately 60-90 minutes. Maintain the internal reaction temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
C. Workup and Isolation:
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the filter cake with a small amount of anhydrous toluene.
-
Transfer the filtrate to a separatory funnel.
-
Carefully wash the organic phase with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine. Caution: This may generate gas (CO₂); vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
D. Purification:
-
The resulting crude oil is this compound. For many applications, this crude product may be of sufficient purity.
-
For higher purity, the product can be purified by vacuum distillation.[8] However, the compound can be sensitive to heat, which may cause decomposition.[9] Distillation should be performed at the lowest possible pressure.
-
An alternative purification involves washing the crude product. Deprotonating the phosphite with a base like potassium tert-butoxide can form the salt, which can then be washed away with water if the desired compound is not base-sensitive.[10]
// Nodes Setup [label="1. Setup\nDry Glassware\nInert Atmosphere (N₂)", fillcolor="#4285F4"]; Charge [label="2. Charge Reactor\nt-BuOH, Et₃N, Toluene", fillcolor="#4285F4"]; Cool [label="3. Cool to 0 °C\nIce-Water Bath", fillcolor="#4285F4"]; Addition [label="4. Dropwise Addition\nPCl₃ in Toluene\n(T < 5 °C)", fillcolor="#EA4335"]; Stir [label="5. Reaction\nWarm to RT, Stir 2-3h", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="6. Filtration\nRemove [Et₃NH]Cl Salt", fillcolor="#34A853"]; Wash [label="7. Aqueous Wash\nNaHCO₃, Brine", fillcolor="#34A853"]; Dry [label="8. Dry & Concentrate\nNa₂SO₄, Rotary Evaporation", fillcolor="#34A853"]; Purify [label="9. Purification\nCrude Product -> Vacuum Distillation\n(Optional)", fillcolor="#4285F4"]; Analyze [label="10. Analysis\nNMR, etc.", fillcolor="#4285F4"];
// Edges Setup -> Charge; Charge -> Cool; Cool -> Addition; Addition -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Analyze; } enddot Caption: Figure 2: Experimental Workflow
Applications in Drug Discovery and Development
The utility of this compound is most evident in its application as a versatile phosphorylating agent.[1] Its P-H bond allows for a range of transformations, including Michaelis-Arbuzov and Pudovik reactions.
A prominent example is its use in the synthesis of hydroxymethylphosphonates, which are key intermediates for antiviral prodrugs like Tenofovir.[2][9] The di-tert-butyl (hydroxymethyl)phosphonate, formed from this compound, can be further functionalized to build the core structure of these important therapeutics.[9] The tert-butyl protecting groups can be readily cleaved under acidic conditions, a crucial feature in the final steps of drug synthesis.[9]
Conclusion
The synthesis of this compound from phosphorus trichloride is a cornerstone reaction in organophosphorus chemistry, providing access to a highly valuable synthetic intermediate. Success hinges on a disciplined approach that prioritizes safety through the meticulous exclusion of water and adherence to strict handling protocols for PCl₃. By understanding the mechanistic principles of nucleophilic substitution and steric control, and by carefully managing reaction conditions, researchers can achieve high yields of this compound, paving the way for innovations in drug development and beyond.
References
- Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride.
- Tanaka, Y., Kitamura, H., & Fuse, S. (2024). Microflow Synthesis of Unsymmetrical H-Phosphonates via Sequential and Direct Substitution of Chlorine Atoms in Phosphorus Trichloride with Alkoxy Groups. The Journal of Organic Chemistry, 89(3), 1777–1783. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Trichloride.
- Loba Chemie. (2019). Phosphorus Trichloride for Synthesis MSDS.
- Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite.
- ResearchGate. (2024). How to remove phosphite?.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844–852. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-852. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. opcw.org [opcw.org]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Di-tert-Butyl Phosphite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Player in Organophosphorus Chemistry
Di-tert-butyl phosphite, registered under CAS number 13086-84-5, is a sterically hindered organophosphorus compound that has emerged as a critical intermediate and reagent in a multitude of synthetic applications, ranging from the development of blockbuster pharmaceuticals to the synthesis of complex organic molecules.[1][2] Its unique structural features, characterized by two bulky tert-butyl groups attached to a phosphite core, impart a balance of stability and reactivity that is highly sought after in modern organic synthesis.[1] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, characteristic reactions, and applications, with a particular focus on insights relevant to researchers and professionals in the field of drug development.
Core Properties and Structural Elucidation
This compound, also known by synonyms such as di-tert-butyl hydrogen phosphite and phosphonic acid, bis(1,1-dimethylethyl) ester, is a colorless liquid at room temperature.[3][4][5][6] Its molecular formula is C8H19O3P, with a corresponding molecular weight of approximately 194.21 g/mol .[3][4][5][6] The structure of this compound is defined by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom and two tert-butoxy groups. This P-H bond is a key feature, rendering the molecule acidic and nucleophilic at the phosphorus center, a characteristic that underpins much of its reactivity.
The presence of the bulky tert-butyl groups is not merely a structural curiosity; it profoundly influences the molecule's chemical behavior. These groups provide significant steric shielding to the phosphorus center, which can modulate its reactivity in a predictable manner, often leading to higher selectivity in chemical transformations compared to less hindered dialkyl phosphites.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13086-84-5 | [3][4][5][6] |
| Molecular Formula | C8H19O3P | [3][4][5][6] |
| Molecular Weight | 194.21 g/mol | [3][4][5][6] |
| Appearance | Colorless liquid | |
| Density | ~0.960 g/mL at 25 °C | |
| Boiling Point | 66 °C at 0.5 mmHg | |
| Refractive Index | ~1.419 (n20/D) | |
| Flash Point | 163 °C |
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. A distinct doublet is also observed for the proton directly attached to the phosphorus atom, with a large coupling constant (¹J P-H) that is characteristic of phosphites.
-
³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds.[7][8] this compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum, which is sensitive to its electronic environment and can be used to monitor reaction progress and assess purity.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the P-H stretching vibration (typically around 2400 cm⁻¹), the P=O stretching vibration (around 1250 cm⁻¹), and C-O and P-O-C stretching vibrations.[4][5][9]
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several routes, with the most common and practical laboratory-scale method being the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with tert-butanol.[10] This method is favored for its operational simplicity and relatively high yields. An alternative approach involves the reaction of phosphorus trichloride with sodium tert-butoxide.[1]
Detailed Experimental Protocol: Transesterification Route
This protocol describes the synthesis of this compound from dimethyl phosphite and tert-butanol, a method that leverages Le Chatelier's principle to drive the reaction to completion.[10]
Materials:
-
Dimethyl phosphite
-
tert-Butanol
-
Calcium hydroxide (Ca(OH)₂)
-
Nitrogen or Argon gas supply
-
Standard distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine dimethyl phosphite (1.0 eq), an excess of tert-butanol (e.g., 2.5-3.0 eq), and a catalytic amount of calcium hydroxide (e.g., 0.03 eq).[10] The use of excess tert-butanol helps to drive the equilibrium towards the desired product.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the phosphite.
-
Initial Distillation: With stirring, gently heat the reaction mixture to reflux. The initial fraction to distill will be methanol, the lower-boiling alcohol displaced during the transesterification, which typically comes over between 60-65 °C.[10] The removal of methanol is the primary driving force for the reaction.
-
Driving the Reaction: Once the methanol has been removed, the pot temperature will rise. Continue to heat the mixture to a higher temperature (around 130 °C) to ensure the reaction goes to completion and to distill off the excess tert-butanol.[10]
-
Purification: After removing the excess tert-butanol, the crude this compound remains in the reaction flask. Purify the product by vacuum distillation to obtain the final product with high purity (typically >98%).[10] A yield of around 91.5% can be expected.[10]
Causality Behind Experimental Choices:
-
Calcium Hydroxide as a Catalyst: Calcium hydroxide is a mild, inexpensive, and effective basic catalyst for the transesterification of phosphites. Its heterogeneous nature simplifies workup, as it can be removed by filtration.
-
Inert Atmosphere: Trivalent phosphorus compounds are susceptible to oxidation. Conducting the reaction under an inert atmosphere is crucial to prevent the formation of phosphate byproducts, thereby ensuring higher purity of the desired phosphite.
-
Removal of Methanol: The transesterification reaction is an equilibrium process. The continuous removal of the lower-boiling methanol by distillation shifts the equilibrium towards the formation of the this compound product, in accordance with Le Chatelier's principle.
Caption: Workflow for the synthesis of this compound via transesterification.
Key Reactions and Synthetic Utility
This compound is a versatile reagent that participates in a variety of important chemical transformations. Its utility stems from the reactivity of the P-H bond and the ability of the phosphorus atom to act as a nucleophile.
Oxidation to Di-tert-butyl Phosphate
One of the most fundamental reactions of this compound is its oxidation to the corresponding pentavalent phosphate derivative, di-tert-butyl phosphate.[1][2] This transformation is crucial for the synthesis of various pharmaceutical intermediates and phosphorylating agents.[1]
Experimental Protocol: Oxidation with Hydrogen Peroxide
A green and efficient method for the oxidation of this compound utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of potassium iodide.[1][2]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
Appropriate solvent (e.g., a mixture of water and an organic solvent)
Step-by-Step Methodology:
-
Dissolve this compound in a suitable solvent system.
-
Add a catalytic amount of potassium iodide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise, maintaining a low temperature (e.g., 0-20 °C).[2]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Upon completion, the reaction is worked up to isolate the di-tert-butyl hydrogen phosphate or its corresponding salt. This method can provide high yields (e.g., 81%) and purity of the phosphate product.[1][2]
Mechanistic Insight: The reaction is believed to proceed through the in situ generation of a more potent oxidizing species from the reaction between hydrogen peroxide and potassium iodide, which then rapidly oxidizes the nucleophilic phosphorus atom of the phosphite.[2] The electron-donating tert-butyl groups enhance the nucleophilicity of the phosphorus, facilitating this oxidation.[2]
Michaelis-Arbuzov and Michaelis-Becker Type Reactions
This compound can undergo reactions analogous to the classical Michaelis-Arbuzov and Michaelis-Becker reactions to form new carbon-phosphorus bonds.[1] In these reactions, the phosphite acts as a nucleophile, attacking an electrophilic carbon center, typically an alkyl halide. The steric hindrance from the tert-butyl groups can influence the reactivity, making it less reactive than smaller dialkyl phosphites but often leading to cleaner reactions.[1] For instance, it can react with benzyl halides to form di-tert-butyl phosphonates.[1]
The general mechanism of the Michaelis-Arbuzov reaction involves the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the pentavalent phosphonate.[11][12]
Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.
Application in Drug Synthesis: The Case of Tenofovir
A prominent example of the utility of this compound in drug development is its application in an alternative synthesis of the antiviral drug Tenofovir.[1][3][13][14] Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B.[1]
In this synthetic route, this compound serves as a precursor to a key phosphonomethylation reagent.[3][14] The synthesis involves the hydroxymethylation of this compound, followed by activation (e.g., mesylation), and subsequent reaction with the adenine-containing fragment.[1][3][14] A significant advantage of using the di-tert-butyl protected phosphonate intermediate is the relative ease of deprotection of the tert-butyl groups under acidic conditions to afford the final active pharmaceutical ingredient.[1][3][14] This route has been shown to be efficient, with a reported yield of 72% on a 5-gram scale for the final steps.[1]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place, typically refrigerated, and under an inert atmosphere to prevent degradation.
Conclusion
This compound is a valuable and versatile reagent in organophosphorus chemistry with significant applications in both academic research and industrial drug development. Its unique combination of steric bulk and reactivity allows for selective and efficient chemical transformations. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for any scientist looking to leverage this powerful synthetic tool. The continued exploration of its chemistry will undoubtedly lead to further innovations in the synthesis of complex molecules and novel therapeutic agents.
References
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. (URL: [Link])
- Applications of dialkyl phosphites.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (URL: [Link])
- Phosphite ester - Wikipedia. (URL: [Link])
- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])
- This compound - Optional[31P NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Two-Step Transesterification of Phosphates, Phosphorothioates, and Phosphonates with a Binaphthyl Group for the Synthesis of P-Chirogenic Phosphates and Phosphonates | Request PDF - ResearchG
- REACTIONS OF DIALKYL PHOSPHITES.
- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir | Organic Process Research & Development - ACS Public
- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (URL: [Link])
- Green phosphonate chemistry – Does it exist? - RSC Publishing. (URL: [Link])
- 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
- New Synthetic Route to Tenofovir - ChemistryViews. (URL: [Link])
- A highly efficient catalytic method for the synthesis of phosphite diesters - PMC - NIH. (URL: [Link])
- Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. (URL: [Link])
- MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. (URL: [Link])
- The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir - ChemRxiv. (URL: [Link])
- Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. (URL: [Link])
- Review of Phosphonate Synthesis in Chemistry - YouTube. (URL: [Link])
- The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir - ChemRxiv. (URL: [Link])
- Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Arbuzov Reaction - Organic Chemistry Portal. (URL: [Link])
- Michaelis–Arbuzov reaction - Wikipedia. (URL: [Link])
- Organic Syntheses Procedure. (URL: [Link])
- NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry D
- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])
- Synthetic method of bis(2,4-di-tert-butylphenyl)
- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])
- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])
- Reaction Scheme for synthesis of tert‐butyl phosphoramidites (1–4)...
Sources
- 1. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. di-t-Butyl phosphite [webbook.nist.gov]
- 5. di-t-Butyl phosphite [webbook.nist.gov]
- 6. di-t-Butyl phosphite [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. di-t-Butyl phosphite [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
A Technical Guide to Di-tert-Butyl Phosphite: Properties, Synthesis, and Applications in Drug Development
Executive Summary: This guide provides a comprehensive technical overview of di-tert-butyl phosphite (DTBP), a pivotal organophosphorus reagent. We delve into its core molecular and physical properties, established synthesis protocols, and key chemical reactivities. Special emphasis is placed on its role as a versatile phosphorylating agent and a critical building block in the synthesis of complex pharmaceutical agents, most notably the antiviral drug Tenofovir. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of DTBP's utility and handling.
Introduction: The Significance of this compound
This compound, also known as di-tert-butyl phosphonate, is an organophosphorus compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its utility is primarily derived from its function as a stable, yet reactive, phosphorylating agent. The presence of two sterically bulky tert-butyl groups confers a unique balance of stability and reactivity, making it a preferred reagent for introducing phosphonate moieties into organic molecules.[1] This characteristic is particularly crucial in the development of prodrugs, where modifying a parent drug's structure with a phosphonate group can significantly enhance its bioavailability and therapeutic profile.[1] Its role as a versatile precursor for a wide range of other organophosphorus compounds further cements its importance in modern chemical synthesis.[1][2]
Molecular Profile and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design and for ensuring safe handling and storage.
| Property | Value | References |
| Molecular Formula | C₈H₁₉O₃P | [3][4][5] |
| Molecular Weight | 194.21 g/mol | [5][6][7] |
| CAS Number | 13086-84-5 | [4][5] |
| Appearance | Colorless Liquid | [3] |
| Density | 0.960 g/mL at 25 °C | [7] |
| Boiling Point | 254.9 °C at 760 mmHg | [3] |
| Flash Point | 163 °C (325.4 °F) | |
| Refractive Index | n20/D 1.419 | [7] |
| Storage Temperature | 2-8 °C | [7] |
Synthesis of this compound
The synthesis of this compound is well-established, with two primary routes dominating both laboratory and industrial production: transesterification and reactions involving phosphorus halides.[1]
Transesterification Approach
The most common and practical laboratory-scale synthesis involves the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with tert-butanol.[1] This reaction is catalyzed by a base, with calcium hydroxide (Ca(OH)₂) being a frequently cited and effective catalyst.[1][8] The process is driven to completion by heating the mixture to reflux, which facilitates the removal of the low-boiling methanol byproduct.[8]
Caption: Transesterification synthesis of this compound.
Detailed Experimental Protocol: Transesterification
This protocol describes a validated method for the synthesis of this compound with high purity and yield.[8]
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a distillation head. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the flask, add dimethyl phosphite (1.0 eq), tert-butanol (2.5-3.0 eq), and a catalytic amount of calcium hydroxide (approx. 0.03 eq). The use of excess tert-butanol helps drive the reaction equilibrium towards the product.
-
Reaction Execution: With vigorous stirring, heat the mixture to reflux. The temperature will initially stabilize around 60-65 °C as the methanol byproduct distills off.
-
Driving Completion: Once methanol distillation ceases, the pot temperature will rise. Maintain the reaction at a steady reflux (approx. 130 °C) to ensure complete conversion.
-
Workup and Purification: After the reaction is complete (monitored by TLC or ³¹P NMR), allow the mixture to cool. The excess tert-butanol can be removed via distillation. The remaining crude this compound is then purified by vacuum distillation (at ~1 kPa) to yield the final product with high purity (>98%).[8]
Key Chemical Reactions and Mechanistic Insights
This compound is a versatile intermediate that participates in several fundamental organophosphorus reactions.
-
Oxidation: It can be readily oxidized to form di-tert-butyl phosphate derivatives.[1] A common laboratory method utilizes hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI), which proceeds in high yield.[1] This transformation is crucial for accessing phosphate esters used in various synthetic applications.
-
Michaelis-Arbuzov Reaction: This classic reaction involves the nucleophilic attack of the phosphite on an alkyl halide, followed by dealkylation to form a phosphonate. The steric hindrance from the tert-butyl groups can influence reactivity compared to less bulky phosphites, but the reaction remains a key method for forming P-C bonds.[1]
-
Hydroxymethylation: The reaction of this compound with formaldehyde (often in the presence of a base like triethylamine) yields di-tert-butyl-(hydroxymethyl)phosphonate.[9][10] This crystalline intermediate is a critical precursor in the efficient, large-scale synthesis of the antiviral drug Tenofovir.[9]
Applications in Drug Development and Organic Synthesis
The unique properties of this compound make it an invaluable tool for medicinal chemists and process development scientists.
Antiviral Drug Synthesis: The Tenofovir Case
Perhaps the most prominent application of this compound is in the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used to treat HIV and hepatitis B.[9][10] An efficient synthetic route involves the hydroxymethylation of this compound, followed by mesylation to create an active phosphonomethylation reagent.[9] This reagent is then used to alkylate the adenine base derivative, and a final acid-catalyzed deprotection step removes the tert-butyl groups to yield Tenofovir.[9][10] This pathway avoids problematic chromatography steps and is suitable for multigram scale-up.[9]
Ligand in Cross-Coupling Chemistry
This compound serves as a precursor to ligands used in various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are cornerstone transformations in the pharmaceutical industry for the construction of complex molecular architectures.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for laboratory safety and maintaining product integrity.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mists.[11] Use spark-proof tools and ground equipment when transferring large quantities.[12]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[11] For long-term stability and to maintain product quality, it should be refrigerated at 2-8°C under an inert atmosphere.[7][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic enabler in modern organic synthesis. Its well-defined molecular properties, coupled with its balanced stability and reactivity, make it an indispensable reagent. From its fundamental role in phosphorylation reactions to its critical application in the industrial synthesis of life-saving antiviral drugs, this compound continues to be a compound of high value to the scientific research and drug development communities.
References
- Benchchem. (n.d.). This compound.
- Chemsrc. (2025). This compound | CAS#:13086-84-5.
- NIST. (n.d.). di-t-Butyl phosphite. NIST Chemistry WebBook.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 13086-84-5.
- Cheméo. (n.d.). Chemical Properties of di-t-Butyl phosphite (CAS 13086-84-5).
- Glentham Life Sciences. (n.d.). This compound: Synthesis, Applications, and Chemical Properties Explained.
- Sigma-Aldrich. (n.d.). This compound 95%.
- ChemicalBook. (2025). This compound | 13086-84-5.
- ChemicalBook. (n.d.). This compound synthesis.
- Santa Cruz Biotechnology, Inc. (2017). SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 858-865.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles.
- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibutyl Phosphite, 96%.
- Guidechem. (n.d.). This compound (cas 13086-84-5) SDS/MSDS download.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:13086-84-5 | Chemsrc [chemsrc.com]
- 4. di-t-Butyl phosphite [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 13086-84-5 [chemicalbook.com]
- 7. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
The Custodian's Guide to Di-tert-Butyl Phosphite: A Technical Whitepaper on Stability and Storage
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl phosphite ((t-BuO)₂PHO) is a sterically hindered organophosphorus compound of significant utility in synthetic chemistry, serving as a key precursor and reagent in numerous transformations, including the Pudovik and Abramov reactions. Its bulky tert-butyl groups confer a unique balance of reactivity and stability. However, its efficacy and safety are intrinsically linked to its chemical integrity, which can be compromised by improper storage and handling. This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing the mechanisms of its primary degradation pathways—hydrolysis and oxidation. We present field-proven storage and handling protocols designed to preserve its quality and ensure the safety of laboratory personnel. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who utilize this versatile reagent.
Introduction: The Dual Nature of a Workhorse Reagent
This compound is a colorless liquid widely employed in organic synthesis. The presence of two sterically demanding tert-butyl groups significantly influences its chemical behavior, rendering it more stable than less hindered dialkyl phosphites. This enhanced stability is a key attribute that allows for its application in a variety of chemical transformations. However, it is not immune to degradation. Understanding the kinetics and mechanisms of its decomposition is paramount for its effective use and safe management. This guide will dissect the factors that govern the stability of this compound and provide actionable protocols to mitigate degradation.
Chemical Stability: Unraveling the Degradation Pathways
The primary threats to the stability of this compound are hydrolysis and oxidation. Both pathways lead to the formation of impurities that can interfere with desired chemical reactions and, in some cases, present safety hazards.
Hydrolysis: The Insidious Reaction with Water
This compound is sensitive to moisture and will hydrolyze, particularly in the presence of acidic or basic catalysts.[1][2] The bulky tert-butyl groups, however, provide significant steric hindrance, which slows the rate of hydrolysis compared to less hindered phosphites.[3]
The overall hydrolysis reaction proceeds as follows:
(t-BuO)₂PHO + 2 H₂O → 2 t-BuOH + H₃PO₃ this compound + Water → tert-Butanol + Phosphorous Acid
The mechanism of acid-catalyzed hydrolysis involves the protonation of the phosphite oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[2] Base-catalyzed hydrolysis, while generally faster for phosphinates, is also a potential degradation pathway.[3] The phosphorous acid produced can further catalyze the hydrolysis, leading to an autocatalytic decomposition process.[1]
Caption: Hydrolysis of this compound.
Oxidation: The Reaction with Air
This compound is also susceptible to oxidation, primarily by atmospheric oxygen. This reaction converts the phosphite (P(III)) to a phosphate (P(V)) species.
The oxidation reaction is as follows:
2 (t-BuO)₂PHO + O₂ → 2 (t-BuO)₂P(O)OH this compound + Oxygen → Di-tert-butyl phosphate
This oxidation can be accelerated by the presence of strong oxidizing agents. The formation of di-tert-butyl phosphate introduces a significant impurity that can alter the course of subsequent reactions.
Caption: Oxidation of this compound.
Recommended Storage Conditions: A Multi-faceted Approach to Preservation
To mitigate the degradation pathways discussed above, a stringent set of storage conditions must be implemented. These recommendations are based on empirical evidence and an understanding of the compound's chemical vulnerabilities.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of both hydrolysis and oxidation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly Sealed, Dry Glass Bottle | Prevents ingress of moisture and air. Glass is an inert material that will not react with the compound. |
| Environment | Dry, Well-Ventilated Area | Minimizes ambient moisture and ensures safe dispersal of any potential vapors. |
| Incompatibilities | Store away from Strong Oxidizing Agents | Prevents rapid and potentially hazardous oxidation reactions. |
Consequences of Improper Storage: A Cascade of Complications
Failure to adhere to the recommended storage conditions can lead to a host of problems, ranging from compromised experimental results to significant safety hazards.
-
Loss of Reagent Purity: The presence of hydrolysis and oxidation products can lead to lower yields, unexpected side reactions, and difficulty in product purification.
-
Inconsistent Reactivity: A partially degraded reagent will exhibit inconsistent performance, making experimental reproducibility a significant challenge.
-
Formation of Hazardous Byproducts: While this compound itself has defined hazards, its degradation products may have different toxicological profiles. The generation of phosphorous acid, for example, increases the acidity of the material.
Experimental Protocol: Best Practices for Handling and Storage
The following protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.
Materials
-
This compound
-
Schlenk flask or septum-sealed bottle
-
Syringes and needles (oven-dried)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Refrigerator (2-8°C)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Workflow for Aliquoting and Storage
Caption: Recommended Handling and Storage Protocol.
Step-by-Step Methodology:
-
Preparation:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Ensure all glassware (e.g., Schlenk flasks, vials) and transfer equipment (syringes, needles) are thoroughly dried, typically in an oven at >100°C for several hours, and allowed to cool under a stream of inert gas.
-
Set up a reliable source of dry inert gas (nitrogen or argon) connected to a manifold for purging vessels.
-
-
Handling and Aliquoting:
-
Before opening the main stock bottle of this compound, flush the headspace with inert gas.
-
For transferring the liquid, use standard air-free techniques. A cannula or a dry, inert gas-flushed syringe are appropriate methods.
-
Dispense the desired amount into a pre-dried, inert gas-flushed receiving vessel.
-
After withdrawing the desired amount, re-flush the headspace of the main stock bottle with inert gas before sealing it tightly.
-
-
Storage:
-
The aliquoted sample should be in a tightly sealed container (e.g., a Schlenk flask with a greased stopcock or a vial with a septum cap secured with paraffin film).
-
Ensure the container is clearly labeled with the chemical name, concentration (if a solution), date of preparation, and the user's initials.
-
Place the sealed container in a designated laboratory refrigerator maintained at 2-8°C.
-
Store away from any strong oxidizing agents.
-
Conclusion: The Imperative of Vigilance
This compound is a valuable reagent whose utility is directly proportional to its purity. Its inherent susceptibility to hydrolysis and oxidation necessitates a proactive and meticulous approach to its storage and handling. By understanding the chemical principles that govern its stability and by adhering to the protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The principles of proper storage are not merely suggestions but are fundamental to good laboratory practice and the generation of high-quality, trustworthy data.
References
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC - NIH.
- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). (2009). ResearchGate.
Sources
A Technical Guide to the Hydrolytic Stability of Di-tert-Butyl Phosphite: Mechanisms, Influencing Factors, and Analytical Methodologies
Executive Summary
Di-tert-butyl phosphite (DTBP) is a cornerstone reagent in modern organophosphorus chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals, particularly antiviral prodrugs, and as a stabilizer in polymer chemistry.[1] Its synthetic utility is intrinsically linked to a delicate balance between reactivity and stability. This guide provides an in-depth analysis of the hydrolytic stability of this compound, a paramount concern in its storage, handling, and application. We will dissect the underlying chemical mechanisms of its hydrolysis, explore the critical factors that govern its degradation rate, present quantitative data, and provide a robust, field-proven protocol for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this vital building block.
Introduction to this compound (DTBP)
Chemical Identity and Structure
This compound, (t-BuO)₂P(O)H, is a dialkyl phosphite characterized by the presence of two sterically demanding tert-butyl groups attached to the phosphorus center via oxygen atoms. This unique structure is the primary determinant of its chemical behavior. The bulky tert-butyl groups provide significant steric hindrance around the phosphorus atom, which confers a notable degree of stability compared to less hindered analogues like dimethyl or diethyl phosphite.[1][2] This steric shielding is crucial as it kinetically inhibits the approach of nucleophiles, including water.
Significance in Pharmaceutical and Chemical Synthesis
The importance of DTBP is multifaceted. It is a versatile precursor for a wide range of organophosphorus compounds and a key phosphorylating agent.[1] Its most prominent role in the pharmaceutical industry is as a precursor in the synthesis of phosphono-oxymethyl prodrugs, a class of compounds designed to improve the bioavailability of antiviral drugs like Tenofovir and Adefovir.[1][3][4] The stability of DTBP during these multi-step syntheses is critical for ensuring high yields and purity of the final active pharmaceutical ingredient (API).[3]
The Mechanism of Hydrolysis
The hydrolysis of this compound, while slower than that of many other phosphites, is a persistent chemical vulnerability that must be understood and controlled. The process is not a simple, single-step reaction but a complex, autocatalytic cascade.
The Core Reaction Pathway
The hydrolysis proceeds through a nucleophilic attack by a water molecule on the electrophilic phosphorus atom. This forms a transient, high-energy pentacoordinate intermediate.[1] This intermediate subsequently collapses, leading to the cleavage of a P-O bond and the release of one molecule of tert-butanol, yielding mono-tert-butyl phosphite. This process can then repeat to yield phosphorous acid.
The Role of Steric Hindrance: A Structural Defense
The rate-limiting step in this pathway is the initial nucleophilic attack. The two bulky tert-butyl groups act as molecular shields, sterically hindering the approach of water molecules to the phosphorus center.[1][5] This kinetic stabilization is the principal reason for DTBP's enhanced hydrolytic stability. Studies have consistently shown that phosphites bearing ortho-tert-butyl substituents exhibit exceptional resistance to hydrolysis, often showing no decomposition even under elevated temperatures for extended periods.[1][2]
Autocatalysis: The Achilles' Heel of Phosphite Stability
A critical feature of phosphite hydrolysis is its autocatalytic nature.[1][6] The reaction produces acidic byproducts, namely phosphorous acid. These acidic species protonate the phosphite, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.[6] This creates a positive feedback loop where the product of the reaction catalyzes further reaction, leading to an accelerated rate of decomposition over time once a critical concentration of acid has formed.[1]
Caption: The autocatalytic hydrolysis mechanism of this compound.
Key Factors Governing Hydrolytic Stability
The rate of DTBP hydrolysis is not an intrinsic constant but is highly dependent on environmental conditions.
-
pH: This is the most critical factor. The hydrolysis is dramatically accelerated under acidic conditions due to the autocatalytic feedback loop.[1][6] Conversely, maintaining neutral or slightly alkaline conditions can significantly inhibit the degradation process by preventing the initial protonation step required for catalysis.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] Therefore, storage at reduced temperatures (e.g., 2-8°C) is recommended to prolong shelf life.[7]
-
Presence of Water: The reaction cannot proceed without water. Minimizing exposure to atmospheric moisture or using anhydrous solvents during reactions is a fundamental control strategy.
-
Mitigation Strategies: In applications where exposure to moisture or acidic conditions is unavoidable, such as in polymer processing, the inclusion of acid scavengers like hydrotalcite or calcium stearate can be an effective mitigation strategy.[6] These additives neutralize the acidic byproducts as they are formed, effectively breaking the autocatalytic cycle.[6]
Quantitative Analysis of Hydrolytic Stability
To contextualize the stability of DTBP, it is useful to compare it with other common phosphites. The steric hindrance afforded by the tert-butyl groups provides a dramatic increase in stability.
Comparative Stability Data
The following table summarizes conceptual data from literature, highlighting the superior stability of sterically hindered phosphites at elevated temperatures.
| Phosphite Compound | Substituent Pattern | Relative Half-life (t₁/₂) at 90 °C | Observations |
| Triphenyl Phosphite | Unsubstituted Aryl | Very Short | Rapid decomposition. |
| Tris(p-chlorophenyl) Phosphite | Electron-Withdrawing Aryl | Shorter | Electron-withdrawing groups can destabilize the ligand.[2] |
| This compound | Bulky Alkyl (Hindered) | Long | Significantly more stable due to steric shielding. [1] |
| Tris(2,4-di-tert-butylphenyl) Phosphite | Bulky, Hindered Aryl | Exceptionally Long | Considered one of the most hydrolytically stable phosphites.[2] |
Analytical Techniques for Monitoring Degradation
A multi-faceted analytical approach is required for the robust characterization of DTBP stability.
-
³¹P-NMR Spectroscopy: This is the most powerful and direct technique. It allows for the unambiguous identification and quantification of the parent DTBP, its hydrolysis products (mono-tert-butyl phosphite, phosphorous acid), and any other phosphorus-containing impurities over time.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate DTBP from its hydrolysis products and other non-phosphorus impurities. When coupled with a suitable detector (e.g., UV, MS), it provides quantitative data on the concentration of the parent compound.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for confirming the identity of degradation products by providing accurate mass information.[8]
Experimental Protocol: Monitoring Hydrolytic Stability by ³¹P-NMR Spectroscopy
This protocol describes a self-validating experiment to quantify the hydrolytic stability of this compound under controlled acidic conditions.
Rationale and Objectives
The objective is to determine the rate of hydrolysis by monitoring the decrease in the ³¹P-NMR signal of DTBP and the corresponding increase in the signals of its hydrolysis products over time. The use of an internal standard allows for precise quantification.
Materials and Reagents
-
This compound (≥95% purity)
-
Deuterated Chloroform (CDCl₃) or Deuterated Acetonitrile (CD₃CN)
-
Deuterium Oxide (D₂O)
-
Deuterated Acetic Acid (CD₃COOD) or similar acid catalyst
-
Triphenyl phosphate (TPP) or another stable phosphorus compound as an internal standard
-
NMR tubes, volumetric flasks, pipettes, and a temperature-controlled water bath or incubator.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
DTBP Stock: Accurately weigh ~100 mg of this compound and dissolve it in 10 mL of CDCl₃ in a volumetric flask. Causality: Using a deuterated solvent is essential for the NMR lock.
-
Internal Standard Stock: Accurately weigh ~50 mg of triphenyl phosphate and dissolve it in 10 mL of CDCl₃. Causality: TPP is hydrolytically stable under these conditions and its ³¹P signal does not overlap with the species of interest, making it an excellent internal standard for quantification.
-
-
Preparation of the Reaction Sample:
-
In a clean NMR tube, combine 500 µL of the DTBP stock solution and 100 µL of the internal standard stock solution.
-
Add 50 µL of D₂O.
-
Initiate the hydrolysis by adding 10 µL of deuterated acetic acid. Cap the tube tightly and mix thoroughly by inversion. Causality: The acid serves to catalyze the hydrolysis, allowing the experiment to be completed in a reasonable timeframe. D₂O is used to provide the source of water without creating a large interfering ¹H signal in proton NMR if it were also being run.
-
-
NMR Data Acquisition:
-
Immediately acquire the first ³¹P-NMR spectrum (t=0). Use a sufficient number of scans to achieve a good signal-to-noise ratio. Record the exact time.
-
Place the NMR tube in a temperature-controlled environment (e.g., a 40°C water bath). Causality: Maintaining a constant temperature is critical as the reaction rate is temperature-dependent.
-
Acquire subsequent ³¹P-NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Interpretation:
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the area of the ³¹P signal for DTBP, its hydrolysis products, and the internal standard (TPP).
-
Calculate the concentration of DTBP at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of DTBP versus time to determine the degradation kinetics.
-
Caption: Workflow for monitoring the hydrolytic stability of DTBP via ³¹P-NMR.
Implications for Drug Development and Process Chemistry
The hydrolytic stability of DTBP is not merely an academic curiosity; it has profound practical consequences.
-
Process Control: During the synthesis of drug intermediates, uncontrolled hydrolysis can introduce significant impurities, complicating purification and reducing overall yield.[3] Process chemists must implement strict controls on moisture and pH to ensure process robustness.
-
Storage and Handling: DTBP is sensitive to incautious heating and moisture.[3] Proper storage under an inert atmosphere at refrigerated temperatures is essential to maintain its quality and reactivity for its intended use.
-
Formulation: While DTBP itself is not an API, the stability of its downstream products (phosphonate prodrugs) is a major consideration in drug formulation. Understanding the parent molecule's vulnerabilities informs the development of stable dosage forms for the final drug product.
Conclusion
This compound is a reagent of immense value, whose utility is defined by the very structural features that govern its stability. Its enhanced resistance to hydrolysis, conferred by the steric bulk of its tert-butyl groups, sets it apart from simpler phosphites. However, this stability is conditional and can be compromised by acidic conditions, elevated temperatures, and the presence of water, primarily through an insidious autocatalytic mechanism. For researchers and drug development professionals, a thorough understanding of these principles, coupled with robust analytical monitoring, is essential to successfully harness the synthetic power of this pivotal organophosphorus compound.
References
- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24)
- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24) - Research Explorer - The University of Manchester. [Link]
- Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
- The Hydrolysis of Phosphinates and Phosphon
- Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability - MDPI. [Link]
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. - Quick Company. [Link]
- Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes | Request PDF - ResearchG
- Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins | ACS C
- Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir - MIT Open Access Articles. [Link]
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - NIH. [Link]
- The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchG
- The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24)
- Rates and mechanisms of hydrolysis of esters of phosphorous acid | Journal of the American Chemical Society. [Link]
- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir | Organic Process Research & Development - ACS Public
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95 13086-84-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive into Di-tert-Butyl Phosphite: A Guide for Researchers
Abstract
Di-tert-butyl phosphite ((t-BuO)₂PHO), a sterically hindered dialkyl phosphite, is a pivotal reagent and intermediate in modern organophosphorus chemistry. Its unique structural attributes, conferred by the bulky tert-butyl groups, render it a valuable tool in a multitude of synthetic transformations, including the synthesis of pharmaceuticals and as a stabilizer for polymers. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, underpinned by field-proven insights and experimental protocols.
Introduction: The Significance of this compound
This compound (CAS No. 13086-84-5, Molecular Formula: C₈H₁₉O₃P, Molecular Weight: 194.21 g/mol ) occupies a significant position in the toolkit of synthetic chemists.[1][2] The presence of two bulky tert-butyl groups imparts notable steric hindrance around the phosphorus center, influencing its reactivity and stability. This structural feature is often exploited to achieve selectivity in various chemical reactions. A precise and comprehensive understanding of its spectroscopic signature is not merely academic; it is a practical necessity for anyone employing this reagent. This guide is structured to provide a detailed exposition of the key spectral data of this compound, moving beyond a simple listing of values to explain the underlying principles and their practical implications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's connectivity and the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Two Signals
The proton NMR spectrum of this compound is deceptively simple, dominated by two main signals. The choice of solvent can slightly influence chemical shifts, but the overall pattern remains consistent.
-
t-Butyl Protons (C(CH₃)₃): A sharp, intense singlet is observed for the 18 equivalent protons of the two tert-butyl groups. This signal typically appears in the upfield region of the spectrum, reflecting the shielded environment of these protons.
-
Phosphine Proton (P-H): A distinct doublet is observed for the single proton directly attached to the phosphorus atom. The splitting of this signal into a doublet is a direct consequence of coupling to the phosphorus-31 nucleus. The large coupling constant (¹JP-H) is a hallmark of a direct P-H bond.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure.
-
Methyl Carbons (-CH₃): A single, strong resonance is observed for the six equivalent methyl carbons of the tert-butyl groups.
-
Quaternary Carbons (-C(CH₃)₃): A weaker signal corresponds to the two quaternary carbons of the tert-butyl groups. The lower intensity is characteristic of quaternary carbons in proton-decoupled spectra due to the absence of Nuclear Overhauser Effect (NOE) enhancement.
³¹P NMR Spectroscopy: The Phosphorus Heart
Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds. For this compound, the ³¹P NMR spectrum exhibits a characteristic doublet in a proton-coupled spectrum, which collapses into a singlet upon proton decoupling. The chemical shift is indicative of a phosphite species, and the large one-bond coupling to the directly attached proton provides unambiguous structural confirmation.
Summary of NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~1.5 | Singlet | - | -C(CH ₃)₃ |
| ¹H | ~6.8 | Doublet | ¹JP-H ≈ 680-700 | H -P |
| ¹³C | ~30 | Singlet | - | -C(C H₃)₃ |
| ¹³C | ~82 | Singlet | - | -C (CH₃)₃ |
| ³¹P | ~5-10 | Doublet | ¹JP-H ≈ 680-700 | (t -BuO)₂P HO |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants are more consistent.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for ¹³C NMR.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16 scans are typically sufficient due to the high concentration of protons.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 128-1024 scans may be necessary to achieve a good signal-to-noise ratio for the quaternary carbons.
-
Relaxation delay: 2-5 seconds.
-
-
³¹P NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 16-64 scans.
-
Relaxation delay: 2-5 seconds.
-
Reference: 85% H₃PO₄ (external standard).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.[3]
Key Vibrational Frequencies
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |
| ~2970 | C-H stretch (sp³ C-H) | Strong |
| ~2440 | P-H stretch | Medium, Sharp |
| ~1260 | P=O stretch | Strong |
| ~1040 | P-O-C stretch | Strong |
| ~980 | O-C stretch | Strong |
Causality Behind Assignments:
-
The strong absorption around 2970 cm⁻¹ is characteristic of the C-H stretching vibrations of the numerous methyl groups in the tert-butyl substituents.
-
The sharp band around 2440 cm⁻¹ is highly diagnostic for the P-H stretching vibration. Its position is a reliable indicator of the presence of a hydrogen atom directly bonded to phosphorus.
-
The intense band at approximately 1260 cm⁻¹ is assigned to the P=O stretching vibration. Dialkyl phosphites exist in tautomeric equilibrium with the phosphonate form, with the equilibrium lying heavily towards the phosphonate tautomer containing a P=O double bond and a P-H single bond.
-
The strong absorptions in the 1040-980 cm⁻¹ region are attributed to the stretching vibrations of the P-O-C and O-C bonds.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2]
Fragmentation Pathway
The fragmentation of this compound under EI conditions is primarily driven by the loss of the bulky tert-butyl groups and subsequent rearrangements.
**dot
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Summary of Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Significance |
| 194 | [(t-BuO)₂PHO]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 137 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
| 121 | [M - OC₄H₉]⁺ | Loss of a tert-butoxy radical. |
| 81 | [M - C₄H₉ - C₄H₈]⁺ | Subsequent loss of isobutylene from m/z 137. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, often the base peak. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction:
-
Direct Infusion or Gas Chromatography (GC) Inlet: this compound is a liquid and can be introduced directly into the ion source or via a GC for separation from any impurities.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV is the standard for EI.
-
Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique corroborates the others.
**dot
Sources
The Solubility of Di-tert-Butyl Phosphite in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Di-tert-butyl phosphite is a pivotal reagent and intermediate in modern organic synthesis, particularly within pharmaceutical and materials science. Its efficacy in numerous chemical transformations is intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple tabulation of data, this document elucidates the theoretical underpinnings of solubility, presents a framework for understanding solute-solvent interactions, and offers detailed, field-proven experimental protocols for the precise determination of solubility. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and process development involving this versatile organophosphorus compound.
Introduction: The Significance of this compound in Modern Chemistry
This compound ((t-BuO)₂P(O)H) is a dialkyl phosphite that has gained prominence as a versatile building block in organophosphorus chemistry. Its sterically hindered tert-butyl groups confer a unique balance of stability and reactivity, making it a valuable reagent in a variety of chemical transformations.[1] It serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials.[1] Furthermore, its role as a ligand in cross-coupling reactions has expanded its utility in the construction of complex molecular architectures.[2]
The successful application of this compound is critically dependent on its solubility in the chosen reaction medium. Proper dissolution ensures homogeneity, facilitates optimal reaction kinetics, and simplifies downstream processing. Conversely, poor solubility can lead to incomplete reactions, the formation of byproducts, and challenges in purification. This guide, therefore, addresses the fundamental yet crucial aspect of this compound's solubility in a range of common organic solvents.
Theoretical Framework: Principles Governing Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a more granular level, the dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is described by the equation:
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the temperature in Kelvin.
-
ΔS_sol is the entropy of solution, which is generally positive as the mixture is more disordered than the pure components.
For this compound, a liquid at room temperature, the key interactions to consider are van der Waals forces (specifically London dispersion forces due to its nonpolar alkyl groups) and dipole-dipole interactions arising from the polar P=O and P-O bonds. The presence of a P-H bond also allows for weak hydrogen bonding.
A useful, semi-empirical approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δd : Dispersion forces
-
δp : Polar forces
-
δh : Hydrogen bonding forces
Caption: Figure 1: Logical Workflow for Solubility Assessment.
Qualitative and Predicted Solubility of this compound
While extensive quantitative data is sparse in the public domain, based on its chemical structure and general principles of solubility, a qualitative assessment can be made. This compound is generally described as being soluble in organic solvents.[7]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Miscible | Dominated by London dispersion forces, similar to the tert-butyl groups of the phosphite. |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | Favorable dispersion and potential weak π-interactions. |
| Ethers | Diethyl ether, THF | Miscible | Good balance of nonpolar character to interact with the alkyl groups and a polar oxygen to interact with the phosphite moiety. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |
| Ketones | Acetone, MEK | Soluble/Miscible | The polar carbonyl group can interact favorably with the phosphite group. |
| Esters | Ethyl acetate | Soluble/Miscible | Similar to ketones, the ester functionality provides polarity for interaction with the phosphite group, while the alkyl portions are compatible with the tert-butyl groups. |
| Alcohols | Methanol, Ethanol | Soluble (with caution) | While likely soluble, there is a risk of transesterification, especially at elevated temperatures or in the presence of catalysts.[8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | These highly polar solvents are generally effective at solvating polar organic molecules. |
| Water | Sparingly Soluble/Insoluble | The large nonpolar tert-butyl groups are expected to dominate, leading to poor miscibility with the highly polar, hydrogen-bonded network of water. Susceptible to hydrolysis. |
Experimental Determination of Solubility: A Step-by-Step Guide
The absence of comprehensive published data necessitates a reliable experimental protocol for determining the solubility of this compound in specific solvents of interest. The following section provides detailed methodologies, from simple screening to precise quantitative analysis.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is known to be air and moisture sensitive.[7] It is also corrosive and can cause skin irritation.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Qualitative Solubility Screening
This initial step provides a rapid assessment of solubility.
Methodology:
-
To a small vial, add approximately 2 mL of the chosen organic solvent.
-
Add a single drop of this compound to the solvent.
-
Gently agitate the vial and observe.
-
If the drop dissolves completely, the compound is likely miscible or highly soluble.
-
If the drop forms a separate layer or the solution becomes cloudy, the compound has limited or no solubility.
-
Record your observations.
Quantitative Solubility Determination: The Isothermal Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a substance in a solvent.[9]
Caption: Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.
Detailed Protocol:
-
Preparation: To a series of sealed, temperature-controlled vials, add a known volume of the desired organic solvent (e.g., 10 mL).
-
Addition of Solute: Add an excess of this compound to each vial. The presence of an undissolved phase at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microdroplets.
-
Quantification: Determine the concentration of this compound in the filtered aliquot using a suitable analytical technique.
Analytical Techniques for Quantification
The choice of analytical method for determining the concentration of the saturated solution depends on the available instrumentation and the required precision.
This is a simple and direct method, particularly suitable for non-volatile solutes and solvents.
Principle: A known volume of the saturated solution is evaporated, and the mass of the remaining solute is determined.[10][11][12]
Methodology:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the filtered saturated solution to the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.
-
Once the solvent has evaporated, dry the dish containing the this compound residue to a constant weight in a vacuum oven at a mild temperature to avoid degradation.
-
Reweigh the dish and calculate the mass of the dissolved this compound.
-
Express the solubility in g/100 mL or other appropriate units.
HPLC is a highly versatile and sensitive technique for quantifying the concentration of this compound.[1][13][14][15][16]
Principle: A small volume of the saturated solution is injected onto an HPLC column. The compound is separated from any potential impurities and detected, typically by a UV detector. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.
Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase chromatography with a C18 column) that provides good separation and peak shape for this compound. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve, and then account for the dilution factor to determine the solubility.
If this compound exhibits a suitable chromophore, UV-Vis spectroscopy can be a rapid method for concentration determination.[17][18]
Principle: The absorbance of the saturated solution at a specific wavelength is measured and related to the concentration via the Beer-Lambert law (A = εbc).
Methodology:
-
Wavelength Selection: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to create a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution as necessary to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution.
Factors Influencing Solubility
-
Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many systems, miscibility increases with temperature. It is crucial to determine solubility at the intended operating temperature.
-
Solvent Polarity: As discussed, a closer match in polarity between this compound and the solvent generally leads to higher solubility.
-
Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.
-
Chemical Reactions: The potential for transesterification with alcoholic solvents or hydrolysis with residual water can alter the chemical nature of the solute and impact solubility measurements.[8] It is advisable to use anhydrous solvents and perform experiments under an inert atmosphere.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a vast array of chemical applications. While a general understanding of its solubility can be inferred from its molecular structure, precise quantitative data is often required for process optimization and reproducibility. This guide has provided a comprehensive overview of the theoretical principles governing solubility and, most importantly, has detailed robust and reliable experimental protocols for its determination. By employing the methodologies outlined herein, researchers and drug development professionals can confidently select appropriate solvent systems, leading to more efficient, predictable, and scalable chemical processes.
References
- BenchChem. (n.d.). This compound.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Anonymous. (n.d.). Determination of Solubility by Gravimetric Method.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
- Solubility of Things. (n.d.). Gravimetric Analysis.
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–941.
- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice.
- Semantic Scholar. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- YouTube. (2021, February 26). Hansen Solubility Parameter (HSP).
- Balint, E., Tajti, A., Drahos, L., Ilia, G., & Keglevich, G. (2013). Alcoholysis of Dialkyl Phosphites Under Microwave Conditions. Current Organic Chemistry, 17(5), 555–562.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 4. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 13086-84-5 [chemicalbook.com]
- 8. Alcoholysis of Dialkyl Phosphites Under Microwave Conditions | Bentham Science [eurekaselect.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. sciforum.net [sciforum.net]
- 15. improvedpharma.com [improvedpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Genesis and Evolution of Di-tert-Butyl Phosphite: A Keystone in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Molecular Innovation
In the vast landscape of organophosphorus chemistry, di-tert-butyl phosphite emerges not as a flamboyant revolutionary, but as a quiet and steadfast enabler of molecular innovation. Its unique structural attributes, characterized by the sterically demanding tert-butyl groups, bestow upon it a delicate balance of reactivity and stability. This duality has rendered it an indispensable tool in the synthesis of a myriad of complex molecules, from life-saving pharmaceuticals to advanced materials. This technical guide delves into the discovery and historical development of this compound, charting its journey from a laboratory curiosity to a cornerstone of modern synthetic chemistry. We will explore the nuances of its synthesis, unravel its chemical idiosyncrasies, and illuminate its diverse applications, providing a comprehensive resource for professionals navigating the intricate world of drug development and chemical research.
The Dawn of a Bulky Phosphite: Discovery and Early Investigations
The story of this compound is intrinsically linked to the broader exploration of organophosphorus compounds in the mid-20th century. While the precise moment of its first synthesis is not marked by a singular, celebrated publication, the foundational work on sterically hindered phosphites was laid in the 1950s. Early investigations into the reactions of phosphorus trichloride with bulky alcohols, such as tert-butanol, were fraught with challenges, including the formation of complex product mixtures and the inherent instability of some of the intermediates.
A pivotal contribution to the understanding of tert-butyl phosphites came from the work of Gerrard and his collaborators in the early 1950s. Their research on the interaction of phosphorus trichloride with alcohols provided crucial insights into the formation of phosphite esters.[1] Subsequent work by Goldwhite and Saunders in 1957 further illuminated the chemistry of tert-butyl esters of phosphorus acids, contributing to the growing body of knowledge that would underpin the eventual widespread use of this compound.[1]
However, it was the seminal work of V. Mark and J. R. Van Wazer in the 1960s that provided a more detailed understanding of the synthesis and reactivity of these bulky phosphites.[1][2] Their investigations revealed that the reaction of phosphorus trichloride with tert-butanol could lead to the formation of tri-tert-butyl phosphite, a highly reactive and unstable species. They demonstrated that this triester readily decomposes, even under mild conditions, to yield the more stable this compound.[1][3] This discovery was crucial, as it not only clarified the synthetic pathway but also highlighted the inherent stability of the di-substituted phosphite, paving the way for its practical application.
The latter half of the 20th century, particularly the 1990s, witnessed a surge in interest in this compound, driven by the burgeoning field of medicinal chemistry. Researchers recognized its potential as a key precursor for the synthesis of antiviral drugs, marking a significant turning point in its history.[3]
The Art of Synthesis: From Classical Methods to Greener Alternatives
The preparation of this compound has evolved from early, often low-yielding methods to more refined and efficient industrial-scale processes. The two primary and well-established synthetic routes are transesterification and the reaction of phosphorus halides with tert-butanol.[3]
Transesterification: A Classic Exchange
The most common transesterification approach involves the reaction of a lower dialkyl phosphite, such as dimethyl phosphite, with an excess of tert-butanol. This equilibrium-driven reaction is typically catalyzed by a base, with calcium hydroxide being a frequently used and effective catalyst.[3] The reaction is driven to completion by the removal of the more volatile alcohol byproduct (e.g., methanol).
Experimental Protocol: Transesterification Synthesis of this compound [4]
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a distillation head is charged with dimethyl phosphite, an excess of tert-butanol, and a catalytic amount of calcium hydroxide under an inert atmosphere (e.g., nitrogen).
-
Reaction: The mixture is heated to reflux. Methanol, the lower-boiling byproduct, is carefully distilled off to drive the equilibrium towards the formation of this compound.
-
Work-up: After the reaction is complete (monitored by techniques such as ³¹P NMR), the excess tert-butanol is removed by distillation. The crude this compound can then be purified by vacuum distillation.
The Phosphorus Halide Route: A Direct Approach
An alternative and widely used method involves the direct reaction of phosphorus trichloride with tert-butanol in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride gas generated during the reaction.[3]
Experimental Protocol: Synthesis via Phosphorus Trichloride [1]
-
Reaction Setup: A solution of tert-butanol and a stoichiometric amount of a tertiary amine in an anhydrous, non-polar solvent (e.g., diethyl ether, hexane) is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
Addition of PCl₃: A solution of phosphorus trichloride in the same solvent is added dropwise to the cooled alcohol-amine mixture with vigorous stirring, maintaining a low temperature.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The amine hydrochloride salt byproduct is then removed by filtration. The solvent is evaporated from the filtrate, and the resulting crude this compound is purified by vacuum distillation.
The Green Shift: Towards More Sustainable Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods for this compound. These approaches aim to minimize waste, avoid hazardous reagents, and improve atom economy. One promising strategy involves the use of potassium tert-butoxide as both the alcohol source and the base, reacting directly with phosphorus trichloride. This method obviates the need for an additional organic base and produces potassium chloride as the primary byproduct, which is more easily removed.[1]
Chemical Profile: Properties and Reactivity
This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are largely dictated by the presence of the bulky tert-butyl groups and the unique nature of the phosphite moiety.
| Property | Value |
| Molecular Formula | C₈H₁₉O₃P |
| Molecular Weight | 194.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 62-62.5 °C at 4 Torr |
| Density | ~0.960 g/mL at 25 °C |
| Refractive Index | ~1.419 at 20 °C |
| Data sourced from Sigma-Aldrich and ChemicalBook.[5] |
Tautomerism: A Tale of Two Forms
A fundamental aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the tetracoordinate phosphonate form (P=O)H and the tricoordinate phosphite form P-OH. The equilibrium overwhelmingly favors the phosphonate tautomer. However, the minor phosphite tautomer is believed to be the reactive species in many of its reactions.
Caption: Tautomeric equilibrium of this compound.
Key Reactions and Synthetic Utility
The versatility of this compound as a synthetic intermediate stems from its participation in a wide array of chemical transformations.
-
Oxidation: The phosphorus(III) center in this compound is readily oxidized to phosphorus(V), forming di-tert-butyl phosphate. This transformation is crucial for the introduction of phosphate groups into organic molecules. Common oxidizing agents include potassium permanganate and hydrogen peroxide.[3]
-
Pudovik and Abramov Reactions: this compound undergoes nucleophilic addition to carbonyl compounds (aldehydes and ketones) and imines in the Pudovik and Abramov reactions, respectively. These reactions are fundamental for the formation of α-hydroxyphosphonates and α-aminophosphonates, which are important classes of biologically active compounds.
-
Michaelis-Arbuzov and Michaelis-Becker Reactions: In these classic organophosphorus reactions, this compound can react with alkyl halides to form new carbon-phosphorus bonds, leading to the synthesis of phosphonates. The steric hindrance of the tert-butyl groups can influence the reaction rates compared to less hindered phosphites.
-
Coupling Reactions: this compound and its derivatives serve as valuable ligands in various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The bulky tert-butyl groups play a crucial role in promoting the catalytic activity of the metal center.
The Pharmaceutical Frontier: Enabling Drug Discovery and Development
The significance of this compound in the pharmaceutical industry cannot be overstated, particularly in the development of antiviral therapies. Its role as a key building block in the synthesis of nucleoside phosphonate analogues has been transformative.
A prime example is the synthesis of Tenofovir, a cornerstone medication for the treatment of HIV and hepatitis B. This compound is a critical starting material for the preparation of the phosphonate moiety of Tenofovir.[1] The tert-butyl protecting groups are advantageous as they are stable during the key bond-forming steps and can be readily removed under acidic conditions in the final stages of the synthesis.
Caption: Simplified workflow for the role of this compound in Tenofovir synthesis.
The use of this compound in prodrug strategies is another area of significant impact. By temporarily masking polar phosphonate groups with tert-butyl esters, the lipophilicity of a drug can be increased, enhancing its oral bioavailability. These protecting groups are then cleaved in vivo by enzymatic or chemical hydrolysis to release the active phosphonic acid.[3]
Conclusion: A Legacy of Enablement and a Future of Possibilities
From its obscure beginnings in the mid-20th century to its current status as a workhorse reagent in organic synthesis, the journey of this compound is a testament to the enduring power of fundamental chemical discovery. Its unique combination of steric bulk and reactive functionality has provided chemists with a powerful tool to construct complex molecular architectures with precision and efficiency. As the demands of drug discovery and materials science continue to evolve, the legacy of this compound is set to continue, inspiring the development of new synthetic methodologies and enabling the creation of the next generation of innovative molecules.
References
- Mark, V.; Van Wazer, J. R. Tri-t-butyl Phosphite and Some of Its Reactions. J. Org. Chem.1964, 29 (5), 1006–1008. [Link]
- Dietz, J.-P.; Ferenc, D.; Jamison, T. F.; Gupton, B. F.; Opatz, T. Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Org. Process Res. Dev.2021, 25 (4), 789–798. [Link]
Sources
An In-Depth Technical Guide to the Safe Handling and Application of Di-tert-Butyl Phosphite
Introduction: A Versatile Reagent Demanding Respect
Di-tert-butyl phosphite (DTBP), a sterically hindered dialkyl phosphite, is a valuable reagent in modern organic synthesis. Its utility as a precursor for phosphorylating agents and its role in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, make it a frequent component in the synthetic chemist's toolbox, particularly within pharmaceutical and materials science research.[1][2] However, the very electronic and steric properties that make DTBP a versatile synthetic intermediate also impart a reactivity profile that necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details field-proven procedures for its safe manipulation, storage, and disposal, ensuring both operator safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough understanding of the inherent chemical properties of this compound is paramount to its safe handling. The primary hazards stem from its reactivity with atmospheric oxygen and moisture, as well as its potential for thermal decomposition.
Reactivity with Air and Moisture
This compound is sensitive to both air and moisture.[3] This sensitivity is a critical consideration for its storage and handling.
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)).[4][5] This oxidation is often exothermic and can lead to the formation of undesired byproducts, compromising the purity and efficacy of the reagent. In some cases, rapid oxidation of similar phosphites has been reported.[4][5]
-
Hydrolysis: The presence of moisture will lead to the hydrolysis of the ester linkages, yielding tert-butanol and ultimately phosphorous acid. This hydrolysis is autocatalytic and can be accelerated by acidic conditions.[6] The generation of these byproducts not only degrades the reagent but can also interfere with subsequent chemical transformations.
Thermal Instability
This compound exhibits limited thermal stability.[4] Upon heating, it can undergo decomposition. A primary thermal decomposition pathway involves the elimination of isobutene to form mono-tert-butyl phosphite.[4] Further heating can lead to the formation of phosphorous acid. This decomposition can be vigorous if the reagent is heated incautiously, potentially leading to pressure buildup in a closed system.
Health Hazards
This compound is classified as a hazardous substance.[7] Direct contact can cause skin irritation and serious eye irritation.[7] Inhalation of vapors or mists may cause respiratory irritation.[7] Some sources also indicate that it can be corrosive.[2][8][9][10]
Table 1: Hazard Summary and GHS Classification
| Hazard Statement | GHS Classification | Source(s) |
| Causes skin irritation/corrosion | Skin Corr. 1B / Cat 2 | [7][8] |
| Causes serious eye damage/irritation | Eye Irrit. Cat 2 / Cat 1 | [7][11] |
| May cause respiratory irritation | STOT SE Cat 3 | [7][11] |
| May cause an allergic skin reaction | Skin Sens. 1B | [8] |
NFPA 704 Diamond:
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[3]
-
Flammability (Red): 1 - Must be preheated before ignition can occur.[3]
-
Instability/Reactivity (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[3]
-
Special (White): No special hazards indicated.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazards of this compound, a combination of engineering controls and appropriate personal protective equipment is essential for safe handling.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.
-
Inert Atmosphere: Due to its air and moisture sensitivity, an inert atmosphere (e.g., nitrogen or argon) is required for both storage and handling. This is typically achieved using a Schlenk line or a glove box.[12][13][14]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation or damage.[7] |
| Skin | A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[6][12] | Prevents skin contact which can cause irritation or corrosion.[7][8] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be necessary for large-scale operations or spills. | Protects against the inhalation of irritating vapors.[7] |
Safe Handling and Storage: Preserving Integrity and Ensuring Safety
The air and moisture sensitivity of this compound dictates specific procedures for its handling and storage.
Storage
-
Inert Atmosphere: Store this compound under a dry, inert atmosphere such as nitrogen or argon.[7] Commercially available reagents are often supplied in Sure/Seal™ bottles which are designed for this purpose.[7][12]
-
Refrigeration: To maintain product quality and minimize decomposition, store the container in a refrigerator (2-8°C).[2][8][9][10]
-
Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[4][7]
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[7]
-
Use only non-sparking tools, especially when handling larger quantities.[13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[13]
Experimental Protocols: Step-by-Step Methodologies for Safe Manipulation
The following protocols describe standard techniques for handling air-sensitive liquids like this compound. All glassware should be oven-dried and cooled under a stream of inert gas before use.[12][13][14]
Protocol for Transferring this compound via Syringe
This technique is suitable for transferring small to moderate volumes (up to 100 mL) of the reagent.[12][14]
Step-by-Step Methodology:
-
Prepare the Syringe: Select a clean, dry glass syringe with a Luer-lock tip and a needle of appropriate length and gauge (e.g., 18-22 gauge). Purge the syringe with dry nitrogen or argon several times.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound container with a needle connected to a nitrogen or argon line equipped with a bubbler to ensure a slight positive pressure.
-
Fill the Syringe: Insert the needle of the prepared syringe through the septum and into the liquid. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than required. Do not pull back on the plunger , as this can create a vacuum and cause leaks.[12][13][14]
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess liquid back into the reagent bottle.
-
Measure the Exact Volume: Adjust the volume in the syringe to the desired amount.
-
Transfer the Reagent: Quickly withdraw the needle from the reagent bottle and insert it through the septum of the reaction flask. Gently depress the plunger to deliver the reagent.
-
Rinse the Syringe: After transfer, immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or THF) and then with water to prevent clogging and degradation of the equipment.
Diagram: Syringe Transfer Workflow
Caption: Decision-making workflow for responding to a this compound spill.
Disposal Considerations: Responsible Waste Management
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste. [4][12]
-
Waste Collection: Collect all waste in a designated, clearly labeled, and chemically compatible container. [12]* Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., isopropanol or acetone). [12]The rinsate must be collected as hazardous waste. [12]* Final Disposal: All collected waste must be disposed of through your institution's hazardous waste management program, in compliance with all local, state, and federal regulations. [4][12]
Conclusion: A Culture of Safety
This compound is an indispensable tool in modern chemical synthesis. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the diligent application of safe handling practices. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can mitigate risks, ensure the integrity of their experiments, and foster a robust culture of safety.
References
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
- Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]
- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24).
- 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Chemical Spill Procedures. Princeton EHS. [Link]
- Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168)
- The Hydrolysis of Phosphinates and Phosphon
Sources
- 1. research.unl.edu [research.unl.edu]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. 95%, liquid | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
physical and chemical properties of di-tert-Butyl phosphite
An In-Depth Technical Guide to Di-tert-Butyl Phosphite: Properties, Reactivity, and Applications
Introduction
This compound (DTBP), also known as di-tert-butyl hydrogen phosphonate, is a pivotal organophosphorus compound characterized by the presence of two sterically demanding tert-butyl groups attached to a central phosphorus atom. This structural feature imparts a unique balance of reactivity and stability, establishing DTBP as a versatile and indispensable reagent in modern organic synthesis.[1] Its significance spans from being a key intermediate in the production of pharmaceuticals to a stabilizer in polymers.[1] This guide offers a comprehensive exploration of the physical and chemical properties of this compound, delves into its reactivity profile with mechanistic insights, and outlines its practical applications, particularly in the realm of drug development. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this compound.
PART 1: Physicochemical Properties & Spectroscopic Characterization
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These characteristics not only confirm the identity and purity of the material but also inform decisions regarding reaction setup, solvent choice, and purification strategies.
Physical Properties
This compound is a colorless liquid under standard conditions.[2] The bulky tert-butyl groups significantly influence its physical properties, such as its boiling point and solubility. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉O₃P | [3][4] |
| Molecular Weight | 194.21 g/mol | [3][4][5] |
| CAS Number | 13086-84-5 | [3][4] |
| Appearance | Colorless Liquid | [2][3] |
| Density | 0.960 - 0.995 g/mL at 25 °C | [2][3][6] |
| Boiling Point | 66-68 °C at 0.5 mmHg; 254.9 °C at 760 mmHg | [3][6] |
| Refractive Index (n20/D) | 1.419 - 1.420 | [2] |
| Flash Point | 108 °C - 163 °C | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][7] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry are critical tools for quality control and reaction monitoring.
NMR is arguably the most powerful tool for the structural elucidation of DTBP. The key diagnostic signals are found in the ¹H, ¹³C, and ³¹P NMR spectra.
-
¹H NMR: The proton spectrum is characterized by two main signals. A large singlet appears around δ 1.5 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups. A distinctive doublet is observed at a much higher chemical shift (typically δ 6.5-7.0 ppm) with a large coupling constant (J_P-H ≈ 600-700 Hz). This signal is diagnostic for the proton directly attached to the phosphorus atom, confirming the presence of the phosphonate tautomer.
-
¹³C NMR: The carbon spectrum shows two signals corresponding to the tert-butyl groups: one for the quaternary carbons bonded to oxygen and another for the methyl carbons.
-
³¹P NMR: The phosphorus spectrum displays a characteristic signal, typically a doublet of septets (or a more complex multiplet due to coupling with the P-H proton), in the region characteristic of H-phosphonates.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ³¹P NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
IR spectroscopy is excellent for identifying key functional groups. The IR spectrum of DTBP provides clear evidence of its phosphonate structure.[4]
-
P-H Stretch: A strong, sharp absorption band is typically observed in the region of 2400-2450 cm⁻¹, which is characteristic of the P-H bond.
-
P=O Stretch: A very strong absorption appears around 1250-1270 cm⁻¹, corresponding to the phosphoryl (P=O) double bond.
-
C-H Stretch: Strong bands in the 2900-3000 cm⁻¹ region are due to the C-H stretching vibrations of the tert-butyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the diamond ATR crystal of the FTIR spectrometer is clean by wiping it with isopropanol and allowing it to dry completely.[9]
-
Background Scan: Perform a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 194 is often observed.[10] A prominent fragmentation pathway involves the loss of a tert-butyl group or isobutylene, leading to characteristic fragment ions.
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of the P-H bond and the ability of the phosphorus center to engage in various transformations. The steric bulk of the tert-butyl groups provides a moderating effect, enhancing stability while permitting a wide range of useful reactions.[1]
Oxidation to Phosphate Derivatives
The oxidation of the P(III) center in this compound to a P(V) phosphate is a foundational reaction for producing valuable pharmaceutical intermediates.[1] This transformation is essential for introducing phosphate groups into organic molecules.[1] A highly efficient method utilizes hydrogen peroxide in the presence of a catalytic amount of potassium iodide (KI), yielding di-tert-butyl potassium phosphate in high yield and purity.[1] This salt can then be neutralized to form di-tert-butyl hydrogen phosphate.[1]
Caption: Oxidation of this compound.
Carbon-Phosphorus Bond Forming Reactions
The ability to form stable C-P bonds is a cornerstone of organophosphorus chemistry, and DTBP is a key player in several named reactions that achieve this transformation.
These classic reactions involve the alkylation of the phosphite. In the Michaelis-Becker variant, the sodium salt of this compound acts as a nucleophile, displacing a halide from an alkyl halide to form a di-tert-butyl phosphonate.[1] The Michaelis-Arbuzov reaction follows a similar pathway, where the phosphite attacks an alkyl halide, leading to a phosphonium intermediate that rearranges to the stable phosphonate product.[1]
The Hirao reaction is a palladium-catalyzed cross-coupling that forms a C-P bond between a dialkyl phosphite and an aryl halide.[1] This reaction has become a staple for synthesizing a wide array of aryl phosphonates, which are important structural motifs in medicinal chemistry and materials science.[1]
The addition of the P-H bond across unsaturated systems is a highly atom-economical method for creating C-P bonds. This compound is frequently used in the Pudovik reaction (addition to imines) and the Abramov reaction (addition to aldehydes/ketones) to synthesize α-aminophosphonates and α-hydroxyphosphonates, respectively.[1] These products are valuable as enzyme inhibitors and peptide mimics.
Caption: General workflow for a hydrophosphonylation reaction.
Applications in Prodrug Synthesis
A standout application of this compound is its role as a precursor in the synthesis of antiviral drugs, most notably Tenofovir.[1][11] Researchers have developed efficient, scalable processes where DTBP is first hydroxymethylated and then converted into an active phosphonomethylation reagent.[11] This reagent is used to alkylate the adenine base, and subsequent deprotection of the tert-butyl groups with aqueous acid affords the final drug.[11] This pathway avoids complex purification steps and demonstrates the industrial relevance of DTBP.[1][11]
PART 3: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. This compound is classified as a hazardous material.
Hazard Profile
Based on Safety Data Sheets (SDS), this compound presents several hazards.[7] It is crucial to consult the latest SDS before use.[12]
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2][7] |
| Serious Eye Damage/Irritation, Category 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[6][7] |
| Skin Sensitization, Category 1B | H317: May cause an allergic skin reaction.[2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[6][7] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Handling Precautions: Avoid ingestion and inhalation.[7] Keep away from heat and sources of ignition.[12] Use non-sparking tools and take measures to prevent static discharge.[12][14]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12] To maintain product quality, refrigeration (2-8°C) is recommended.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7][13]
-
Stability: The compound is sensitive to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent hydrolysis and oxidation.[7]
Conclusion
This compound is a cornerstone reagent in organophosphorus chemistry, offering a unique combination of stability and reactivity conferred by its sterically hindered tert-butyl esters. Its well-defined physical and spectroscopic properties allow for straightforward characterization and quality control. Its rich chemical reactivity, particularly in oxidation and C-P bond-forming reactions, has cemented its role as a versatile precursor for a multitude of valuable compounds. The successful application of DTBP in the large-scale synthesis of antiviral drugs like Tenofovir underscores its profound impact on pharmaceutical development. For the research scientist, a deep, mechanistic understanding of this compound's properties and reactivity is not merely academic—it is essential for innovation and problem-solving in the laboratory.
References
- This compound | CAS#:13086-84-5 | Chemsrc. (2025).
- Chemical Properties of di-t-Butyl phosphite (CAS 13086-84-5) - Cheméo. (n.d.).
- di-t-Butyl phosphite - NIST WebBook. (n.d.).
- Dietz, J. P., et al. (n.d.). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles.
- di-t-Butyl phosphite - NIST WebBook. (n.d.).
- Mark, V., & Van Wazer, J. R. (1964). Tri-t-butyl Phosphite and Some of Its Reactions. The Journal of Organic Chemistry, 29(5), 1006–1008. [Link]
- Dietz, J. P., et al. (2020). The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. - Quick Company. (n.d.).
- Dibutyl hydrogen phosphite | C8H18O3P+ | CID 6327349 - PubChem - NIH. (n.d.).
- Wang, X., et al. (2024). Contamination of dairy products with tris(2,4-di-tert-butylphenyl) phosphite and implications for human exposure. Food Chemistry, 452, 139144. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS#:13086-84-5 | Chemsrc [chemsrc.com]
- 4. di-t-Butyl phosphite [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. di-t-Butyl phosphite [webbook.nist.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Page loading... [wap.guidechem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Introduction to Di-tert-Butyl Phosphite: A Keystone Reagent
An In-Depth Technical Guide to Di-tert-Butyl Phosphite: Commercial Availability, Synthetic Applications, and Protocol Expertise
This guide provides an in-depth technical overview of this compound, a versatile organophosphorus compound with significant applications in pharmaceutical research and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, key synthetic utilities, and provides detailed, field-proven experimental protocols.
This compound (DTBP), with the CAS number 13086-84-5, is a dialkyl phosphite ester characterized by the presence of two sterically demanding tert-butyl groups.[1][2][3] This structural feature imparts a unique combination of stability and reactivity, making it an invaluable reagent in modern organic chemistry.[4] It is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly antiviral agents and phosphonate prodrugs, and as a ligand in various metal-catalyzed cross-coupling reactions.[4][5] The steric hindrance provided by the tert-butyl groups influences its reactivity, rendering it less reactive than less bulky phosphites but offering a favorable balance for many synthetic transformations.[6]
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development activities. The typical purity grades offered are generally between 95% and greater than 98%. When selecting a supplier, it is crucial to consider not only the purity but also the packaging and available quantities to suit the scale of the intended application.
Below is a summary of prominent suppliers and their typical product specifications for this compound:
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |
| Thermo Scientific Chemicals | 96% | 13086-84-5 | C₈H₁₈O₃P | 193.20 g/mol | 1 g, 5 g, 25 g |
| Sigma-Aldrich | 95% | 13086-84-5 | C₈H₁₉O₃P | 194.21 g/mol | 1 g, 5 g |
| Santa Cruz Biotechnology | N/A | 13086-84-5 | C₈H₁₉O₃P | 194.21 g/mol | Inquire |
| Alfa Chemistry | 95% | 13086-84-5 | C₈H₁₈O₃P | 193.20 g/mol | Inquire |
| Tokyo Chemical Industry (TCI) | >98.0% | 13086-84-5 | C₈H₁₉O₃P | 194.21 g/mol | Inquire |
Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific product datasheet for the most current information.
Core Applications in Drug Discovery and Development
This compound's utility in the pharmaceutical industry is primarily centered on its role as a precursor for phosphonate-containing bioactive molecules and as a ligand in the synthesis of complex organic intermediates.
Synthesis of Phosphonate Prodrugs and Antiviral Agents
Phosphonates are often used as isosteric replacements for phosphates in drug design to enhance enzymatic interactions.[6] However, their high negative charge at physiological pH can impede cell membrane permeability.[6] A common strategy to overcome this is the use of prodrugs, where the phosphonate moiety is masked with biolabile groups. This compound is a key starting material in the synthesis of such phosphonate prodrugs.[1][6][7]
A prominent example is its application in the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.[1][8] The synthesis involves the hydroxymethylation of this compound, followed by further functionalization and coupling to the nucleobase core.[8]
This protocol is adapted from a reported efficient and simple method.[8]
Materials:
-
This compound (commercially available or freshly distilled)
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in acetonitrile, add solid paraformaldehyde (1.1 eq.) and potassium carbonate (0.2 eq.).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P-NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
The filtrate can be concentrated under reduced pressure. The crude product, di-tert-butyl (hydroxymethyl)phosphonate, can often be used in the next step without further purification. For higher purity, recrystallization from acetonitrile may be performed.[8]
Causality Behind Experimental Choices:
-
Paraformaldehyde: A solid source of formaldehyde that is easier to handle than aqueous formaldehyde solutions.[8]
-
Potassium Carbonate: A mild base to catalyze the reaction.
-
Acetonitrile: An appropriate solvent for the reactants.
-
Purity of this compound: Using crude this compound requires initial purity determination by ³¹P-NMR to adjust the amount of paraformaldehyde, as an excess can lead to byproduct formation.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
The Dual Nature of Bulk: A Technical Guide to the Role of Steric Hindrance in Di-tert-Butyl Phosphite Reactivity
Abstract
Di-tert-butyl phosphite ((t-BuO)₂P(O)H) stands as a pivotal reagent and intermediate in modern organophosphorus chemistry. Its synthetic utility is profoundly influenced by the pronounced steric hindrance imparted by its two bulky tert-butyl groups. This technical guide provides an in-depth exploration of how this steric bulk governs the reactivity, stability, and catalytic applications of this compound. We will dissect the mechanistic nuances of its participation in cornerstone reactions such as the Arbuzov and Pudovik reactions, its behavior in oxidation and hydrolysis, and its role as a ligand in transition metal catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically leverage the unique properties of this sterically encumbered phosphite.
Introduction: The Steric Signature of this compound
This compound is a dialkyl phosphite that exists predominantly in its phosphonate tautomeric form, characterized by a P-H bond.[1] The most defining feature of this molecule is the presence of two tertiary butyl groups attached to the phosphorus atom through oxygen. These groups create a significant steric shield around the phosphorus center, profoundly influencing its accessibility to incoming reagents. This steric hindrance is not merely a passive obstruction but an active determinant of the molecule's chemical behavior, offering a unique balance of stability and controlled reactivity.[1]
This guide will illuminate the dual role of steric hindrance in this compound's reactivity:
-
A Protective Shield: The bulky tert-butyl groups can hinder or slow down reactions that are facile with less substituted phosphites. This can be advantageous in preventing unwanted side reactions or in controlling the selectivity of a transformation.
-
A Directive Force: The steric bulk can dictate the stereochemical outcome of reactions and influence the coordination geometry when used as a ligand in catalysis.
We will explore these themes through a detailed examination of the synthesis and key reactions of this compound.
Synthesis of this compound: Navigating Steric Challenges
The synthesis of this compound itself is a testament to the influence of its bulky substituents. Traditional methods often involve transesterification or reactions with phosphorus halides.[1]
Transesterification Route
A common and effective method for synthesizing this compound is the transesterification of a less sterically hindered dialkyl phosphite, such as dimethyl phosphite, with an excess of tert-butanol.[1][2] This reaction is typically catalyzed by a base, with calcium hydroxide being a frequently used and efficient catalyst.[1][2]
Experimental Protocol: Synthesis of this compound via Transesterification [2]
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a distillation head. The entire system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add dimethyl phosphite (1.0 eq), tert-butanol (excess, e.g., 2.5-3.0 eq), and a catalytic amount of calcium hydroxide (e.g., 0.03 eq).
-
Reaction: The mixture is heated to reflux with vigorous stirring. The temperature is gradually increased, and the methanol byproduct is collected via distillation (boiling point: 60-65 °C).
-
Work-up: After the complete removal of methanol, the excess tert-butanol is distilled off under normal pressure.
-
Purification: The crude this compound remaining in the flask is then purified by vacuum distillation to yield the final product with high purity (typically >98%).
The high temperatures and the need to drive the equilibrium by removing the methanol byproduct underscore the challenge of introducing the bulky tert-butyl groups.
Phosphorus Halide Route
Another synthetic approach involves the reaction of phosphorus trichloride with tert-butanol. This method requires careful control of stoichiometry and reaction conditions to favor the formation of the desired di-substituted product over the tri-substituted tri-tert-butyl phosphite, which is prone to decomposition to the more stable this compound.[1]
The Impact of Steric Hindrance on Key Reactions
The steric bulk of the tert-butyl groups plays a defining role in the reactivity of this compound in several fundamental organophosphorus reactions.
The Arbuzov Reaction: A Sterically Moderated Pathway
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, involving the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphonate.[3] While this compound exists predominantly as the tetracoordinate phosphonate, it can react through its trivalent tautomer in the presence of a base.
The steric hindrance in this compound significantly impacts the Arbuzov reaction. The initial SN2 attack of the phosphorus on the alkyl halide is sterically hindered, making this compound less reactive than less bulky phosphites like dimethyl or diethyl phosphite.[1] This often necessitates more forcing reaction conditions (higher temperatures or longer reaction times) to achieve comparable yields.[3]
Quantitative Comparison of Reactivity in Arbuzov-type Reactions
| Phosphite | Relative Reactivity | Notes |
| Trimethyl phosphite | High | Least sterically hindered, reacts readily. |
| Triethyl phosphite | Moderate | Increased steric bulk compared to trimethyl phosphite leads to a moderate decrease in reactivity. |
| Triisopropyl phosphite | Low | Significant steric hindrance from the isopropyl groups slows the reaction considerably. In some cases, side reactions like olefin elimination can occur at high temperatures.[5] |
| This compound | Very Low | The two bulky tert-butyl groups create a highly congested environment around the phosphorus atom, making the SN2 attack on the alkyl halide the rate-limiting step and requiring more forcing conditions.[1] |
Table 1: Qualitative Comparison of Reactivity of Trialkyl Phosphites in the Arbuzov Reaction.
The Pudovik Reaction: Addition to Imines and Carbonyls
The Pudovik reaction involves the addition of a dialkyl phosphite to a C=N (imine) or C=O (carbonyl) double bond, typically under basic conditions, to form α-amino or α-hydroxy phosphonates, respectively.[6] These products are of significant interest in medicinal chemistry.
Similar to the Arbuzov reaction, the steric bulk of this compound can influence the rate and outcome of the Pudovik reaction. The approach of the phosphorus nucleophile to the electrophilic carbon of the imine or carbonyl is sterically demanding. Consequently, reactions involving this compound may require stronger bases or longer reaction times compared to less hindered phosphites.[7] However, the steric bulk can also be exploited to achieve higher diastereoselectivity in additions to chiral substrates.
Oxidation: Formation of Di-tert-butyl Phosphate
The oxidation of this compound to the corresponding phosphate is a synthetically useful transformation. The steric hindrance provided by the tert-butyl groups can influence the rate of oxidation. While the electron-donating nature of the tert-butyl groups enhances the nucleophilicity of the phosphorus atom, the steric bulk can moderate its reactivity towards oxidizing agents.[1]
Experimental Protocol: Oxidation of this compound [1]
-
Reagents and Setup: A solution of this compound in a suitable solvent (e.g., a biphasic mixture of dichloromethane and water) is prepared in a flask equipped with a stirrer and a dropping funnel.
-
Oxidizing Agent: An aqueous solution of an oxidizing agent, such as potassium permanganate (KMnO₄) with potassium bicarbonate (KHCO₃) or hydrogen peroxide with a catalytic amount of potassium iodide (KI), is added dropwise to the phosphite solution at a controlled temperature (typically 0-20 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. This may involve quenching the excess oxidant, separating the organic and aqueous layers, and washing the organic layer.
-
Purification: The crude di-tert-butyl phosphate is purified by crystallization or chromatography.
A particularly efficient method utilizes hydrogen peroxide and catalytic potassium iodide, affording di-tert-butyl potassium phosphate in high yield (81%).[1]
Hydrolysis: The Protective Effect of Steric Bulk
The hydrolysis of phosphites is a significant consideration, especially in industrial applications where they are used as stabilizers and antioxidants. The bulky tert-butyl groups in this compound and its derivatives, such as tris(2,4-di-tert-butylphenyl) phosphite, impart a high degree of hydrolytic stability.[8] The steric hindrance around the phosphorus atom impedes the nucleophilic attack of water, which is the key step in the hydrolysis mechanism. This enhanced stability is a major advantage over less hindered phosphites, which are more prone to degradation in the presence of moisture.
The acid-catalyzed hydrolysis of phosphites involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. The bulky tert-butyl groups hinder the approach of water to the phosphorus center, thus slowing down the hydrolysis rate.[8]
| Phosphite Ester | Relative Rate of Hydrolysis | Steric Hindrance |
| Trimethyl phosphite | Fast | Low |
| Triethyl phosphite | Moderate | Moderate |
| Triisopropyl phosphite | Slow | High |
| This compound | Very Slow | Very High |
Table 2: Qualitative Comparison of the Hydrolytic Stability of Alkyl Phosphites.
This compound as a Ligand in Catalysis: Leveraging Steric Bulk for Control
In transition metal catalysis, the properties of the ligands coordinated to the metal center are paramount in determining the catalyst's activity, selectivity, and stability. This compound and its derivatives are effective ligands in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[9]
The large steric bulk of the tert-butyl groups plays a crucial role in the efficacy of these ligands. The steric demand of the ligand can:
-
Promote Reductive Elimination: The bulky nature of the ligand can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle, by creating a sterically congested metal center.
-
Stabilize the Active Catalyst: The steric bulk can prevent catalyst deactivation pathways such as the formation of inactive dimeric species.
-
Influence Regioselectivity and Stereoselectivity: The steric environment created by the ligand can control the orientation of the substrates in the coordination sphere of the metal, thereby influencing the selectivity of the reaction.
Spectroscopic Characterization: The Signature of Steric Crowding
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination number.
For this compound, the ³¹P NMR spectrum typically shows a signal in the range of +5 to +10 ppm (relative to 85% H₃PO₄), consistent with a tetracoordinate phosphonate species. The coupling constant (¹J P-H) is typically large, on the order of 600-700 Hz. Upon oxidation to di-tert-butyl phosphate, the chemical shift moves downfield.
| Compound | Typical ³¹P Chemical Shift (ppm) | Notes |
| This compound | +5 to +10 | The exact shift can vary with solvent and concentration. A large ¹J P-H coupling is observed. |
| Dimethyl phosphite | ~ +11 | Less shielded than this compound. |
| Diethyl phosphite | ~ +8 | Similar to this compound, but with subtle differences due to electronic and steric effects. |
| Di-tert-butyl phosphate | ~ -10 to -15 | The oxidation to the phosphate results in a significant upfield shift. |
Table 3: Representative ³¹P NMR Chemical Shifts of this compound and Related Compounds.
Conclusion: A Versatile Tool for the Discerning Chemist
The steric hindrance imparted by the two tert-butyl groups in this compound is a defining feature that governs its reactivity and utility in organic synthesis. Far from being a simple impediment, this steric bulk provides a powerful handle for controlling reaction rates, enhancing stability, and influencing selectivity. From moderating the reactivity in classic reactions like the Arbuzov and Pudovik additions to providing hydrolytic stability and serving as a controlling ligand in catalysis, the steric properties of this compound make it a versatile and valuable tool in the arsenal of the modern chemist. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to harness the unique characteristics of this sterically encumbered phosphite for the design and synthesis of novel molecules with desired properties.
References
- Dahl, O. (1978). Alkyl di-t-butylphosphinites. Exceptionally halogenophilic phosphinites in Arbuzov reactions. Journal of the Chemical Society, Perkin Transactions 1, 947-954. [Link]
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
- Papanastasiou, M., McMahon, A., Allen, N. S., Johnson, B., & Keck-Antoine, K. (2006). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study. Polymer Degradation and Stability, 91(11), 2675-2682. [Link]
- Wikipedia. (2023, October 27). Michaelis–Arbuzov reaction. In Wikipedia. [Link]
- Wikipedia. (2023, April 15). Pudovik reaction. In Wikipedia. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789-798. [Link]
- Szalai, Z., & Keglevich, G. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7588. [Link]
- Aksnes, G., & Froyen, P. (1991). Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.
- Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Keglevich, G., Harsági, N., Radai, Z., & Kiss, N. Z. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(2), 339. [Link]
- Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011). Lewis Acid-Mediated Michaelis−Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270–1273. [Link]
- Zhang, J., Hu, W., Chen, Z., Wu, N., Li, C., Chen, T., & Han, L.-B. (2024). Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Letters, 26(18), 3386–3390. [Link]
- Salin, A., Il'in, A., Shamsutdinova, F., Fatkhutdinov, A., Islamov, D., Kataeva, O., & Galkin, V. (2016). The pudovik reaction catalyzed by tertiary phosphines. Current Organic Synthesis, 13(1), 132-141.
- Fu, J. J. L., & Bentrude, W. G. (1972). Free-radical chemistry of organophosphorus compounds. I. Reactions of phenyl radicals from phenylazotriphenylmethanewith trimethyl phosphite. Journal of the American Chemical Society, 94(22), 7710–7717. [Link]
- Ortuoste, N., Allen, N. S., Papanastasiou, M., McMahon, A., Edge, M., & Johnson, B. (2006). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Polymer Degradation and Stability, 91(1), 195–211. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data.
- Steffen, A. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages.
- UCSB. (n.d.). 31P - NMR Facility.
- NIST. (n.d.). di-t-Butyl phosphite. NIST Chemistry WebBook.
- Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Chad's Blog. (2021, March 26). Building diagrams using graphviz.
- YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
- YouTube. (2021, January 13). Graphviz tutorial [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
electronic effects of tert-butyl groups in phosphites
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of reaction outcomes is paramount. Homogeneous catalysis, facilitated by transition metal complexes, offers a powerful toolkit for achieving this control. The performance of these catalysts is intricately linked to the properties of the ligands that coordinate to the metal center. Among the vast array of available ligands, phosphites (P(OR)₃) have carved out a significant niche due to their unique electronic and steric profiles.
This technical guide provides an in-depth exploration of the electronic effects of a specific, yet highly influential, substituent in phosphite ligand design: the tert-butyl group. We will dissect how the incorporation of tert-butyl moieties into phosphite ligands modulates their electronic character and, consequently, their behavior in catalysis. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of ligand design principles and their practical implications.
The Dual Nature of Phosphite Ligands: σ-Donation and π-Acceptance
Phosphite ligands engage with metal centers through a combination of σ-donation and π-acceptance. The phosphorus lone pair donates electron density to an empty d-orbital on the metal (σ-donation). Concurrently, filled d-orbitals on the metal can back-donate electron density into the low-lying σ* orbitals of the P-O bonds (π-acceptance). The balance between these two electronic interactions is a critical determinant of the catalyst's reactivity.
The Influence of the Tert-Butyl Group: A Tale of Two Effects
The tert-butyl group, with its quaternary carbon atom, is often perceived primarily as a source of steric bulk. While its steric influence is undeniable and significant, its electronic effects are nuanced and play a crucial role in fine-tuning the properties of phosphite ligands.
Steric Effects: Creating a Defined Catalytic Pocket
The most apparent consequence of incorporating tert-butyl groups is the creation of a sterically hindered environment around the phosphorus atom. This steric bulk is quantitatively described by the Tolman cone angle (θ) , which measures the solid angle occupied by the ligand at a defined distance from the metal center.[1] The large cone angle of tert-butyl-containing phosphites can:
-
Promote the formation of coordinatively unsaturated metal centers, which are often the active catalytic species.
-
Influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the catalytic site.
-
Enhance catalyst stability by preventing undesirable side reactions, such as the formation of inactive metal dimers.
Electronic Effects: An Inductive Push
The tert-butyl group is an alkyl group and, as such, is generally considered to be electron-donating through an inductive effect (+I) . This effect arises from the polarization of the σ-bonds, where the more electropositive carbon atoms of the alkyl group push electron density towards the more electronegative oxygen atoms of the phosphite, and subsequently, towards the phosphorus atom. This increased electron density on the phosphorus lone pair enhances its σ-donating ability to the metal center.
A stronger σ-donating ligand increases the electron density on the metal. This, in turn, enhances the metal's ability to engage in π-back-donation to other ligands, such as carbon monoxide or olefins, which can have a profound impact on the catalytic cycle.[1]
Quantifying the Electronic Effect: The Tolman Electronic Parameter (TEP)
The net electronic effect of a phosphine or phosphite ligand is often quantified by the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1] A more strongly electron-donating ligand leads to greater π-back-donation from the nickel center to the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.
| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ) in ° |
| P(OPh)₃ | 2085 | 128 |
| P(OMe)₃ | 2076 | 107 |
| PPh₃ | 2069 | 145 |
| PEt₃ | 2062 | 132 |
| P(t-Bu)₃ | 2056 | 182 |
Data compiled from various sources, including Tolman's original work and subsequent studies.[1][2]
As the table illustrates, phosphites are generally more electron-withdrawing (higher TEP) than their analogous phosphines. The trend within phosphines clearly shows that P(t-Bu)₃ is one of the most electron-donating phosphines, as evidenced by its low TEP value.[2] This strong electron-donating character is directly attributable to the inductive effect of the three tert-butyl groups.
Characterization of Tert-Butyl-Containing Phosphites: The Role of ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds, including phosphite ligands.[3] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
Generally, an increase in electron density around the phosphorus nucleus leads to increased shielding and a shift to a lower frequency (upfield), resulting in a smaller ppm value.[4] However, the relationship is not always straightforward, as other factors such as bond angles and the nature of the substituents can also influence the chemical shift.[5]
For trialkyl phosphites, a general trend of increasing shielding (more negative or smaller positive δ values) is observed with increasing electron-donating ability of the alkyl groups.
| Ligand | ³¹P Chemical Shift (δ, ppm) |
| P(OMe)₃ | ~140 |
| P(OEt)₃ | ~138 |
| P(O-n-Pr)₃ | ~137 |
| P(O-i-Pr)₃ | ~137 |
| P(O-t-Bu)₃ | ~136 |
Approximate values compiled from various sources. Actual values may vary depending on solvent and other experimental conditions.
While the differences are subtle, the data suggests a slight upfield shift for tri(tert-butyl)phosphite compared to other trialkyl phosphites, consistent with the increased electron-donating character of the tert-butyl group.
Experimental Protocols
Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite
This protocol describes the synthesis of a commonly used bulky phosphite ligand, tris(2,4-di-tert-butylphenyl)phosphite, which is a stable, crystalline solid.
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Dibutylamine (as a base/catalyst)
-
Xylene (solvent)
-
Methanol (for purification)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a dry round-bottom flask with 2,4-di-tert-butylphenol (100 g).
-
Heat the flask to 50-55 °C to melt the phenol and obtain a clear solution.
-
Add dibutylamine (2.5 g) and xylene (15.7 mL) to the molten phenol.
-
Slowly heat the mixture to 110 °C and maintain for 15 minutes.
-
Cool the reaction mixture to 55-60 °C.
-
Slowly add phosphorus trichloride (21.6 g) to the reaction mixture over 2-3 hours with stirring, maintaining the temperature at 55-60 °C.
-
After the addition is complete, slowly heat the reaction mass to 165 °C and maintain for a period of time to drive the reaction to completion.
-
Cool the reaction mixture to 162 °C and add additional xylene (30 mL) and dibutylamine (2.5 g). Reflux for 30 minutes.
-
Apply a vacuum and heat to 180 °C for 90 minutes to remove any volatile byproducts.
-
Purification: Slowly quench the hot reaction mass into a separate flask containing pre-heated methanol (200 mL).
-
Reflux the methanolic suspension for 30 minutes.
-
Cool the mixture to 25-30 °C and filter the solid product.
-
Wash the collected solid with methanol (2 x 25 mL) and dry under vacuum to yield pure tris(2,4-di-tert-butylphenyl)phosphite.
This protocol is adapted from a patented procedure.[2]
Characterization Workflow
Caption: Workflow for the synthesis and characterization of tris(2,4-di-tert-butylphenyl)phosphite.
Applications in Catalysis for Drug Development
The unique combination of steric bulk and strong electron-donating character makes phosphite ligands with tert-butyl groups highly effective in a range of catalytic transformations that are crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, which are ubiquitous in the pharmaceutical industry. Rhodium and Iridium complexes are often employed as catalysts for these transformations, and the choice of chiral ligand is critical for achieving high enantioselectivity.
Bulky phosphite ligands have been successfully used in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, which are precursors to chiral amino acids.[6][7] The steric bulk of the ligand creates a chiral pocket around the metal center, which directs the approach of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The strong electron-donating nature of the tert-butyl groups can also enhance the catalytic activity by increasing the electron density on the metal, facilitating the oxidative addition of H₂.
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds in the synthesis of pharmaceuticals.[8] Palladium catalysts are typically employed, and the efficiency of these catalysts is highly dependent on the phosphine or phosphite ligand.
Bulky, electron-rich phosphite ligands are particularly effective in promoting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the ligand favors the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition of the aryl halide.[8] The strong electron-donating character of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step and can also promote the final reductive elimination step to release the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The tert-butyl group, while often considered for its steric contributions, exerts a significant and tunable electronic influence on phosphite ligands. Its strong electron-donating inductive effect enhances the σ-donor properties of the phosphite, leading to more electron-rich metal centers. This electronic modulation, in concert with the steric bulk of the tert-butyl group, provides a powerful strategy for the design of highly effective catalysts for a range of transformations relevant to drug discovery and development. A thorough understanding of these electronic effects, quantified by parameters such as the TEP and characterized by techniques like ³¹P NMR, is essential for the rational design of next-generation catalysts.
References
- Verkade, J. G.; et al. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 2016, 45(10), 4123-4131. [Link]
- Buchwald, S. L.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. Quick Company. [Link]
- Suzuki-Miyaura coupling reactions using phosphite ligands.
- van Leeuwen, P. W. N. M.; et al. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 2001, 66(23), 7626-7631. [Link]
- 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central. [Link]
- Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands.
- Process for the preparation of tris-(2,4-ditert-butylphenyl)phosphite.
- Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]
- van Leeuwen, P. W. N. M.; et al. Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 2000, 100(8), 2741-2770. [Link]
- Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c
- Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv. [Link]
- 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
- Hall, M. B.; et al. Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 1999, 38(21), 4799-4806. [Link]
- Direct Correlation between the 31P MAS NMR Response and the Electronic Structure of Some Transition Metal Phosphides.
- Measuring the electronic effect of some phosphines and phosphites. The University of Manchester. [Link]
- 31 Phosphorus NMR. NMR Service. [Link]
- Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosph
- Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. NIH. [Link]
- Suzuki Coupling. YouTube. [Link]
- Synthesis and Application of New Chiral Phosphite Ligands. Chinese Academy of Sciences. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Examples of phosphine-phosphite ligands.
- Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
- Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]
- Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]
- Suzuki Coupling Mechanism. YouTube. [Link]
- Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c
- Tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization and Hydrogen Bonding.
- Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. Beilstein Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Di-tert-Butyl Phosphite as a Strategic Phosphorylating Agent
Authored for researchers, medicinal chemists, and process development scientists, this guide provides an in-depth exploration of di-tert-butyl phosphite, a versatile and powerful reagent in modern synthetic chemistry. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into its application for the strategic introduction of phosphate monoesters into complex molecules.
The Strategic Advantage of this compound
This compound, also known as di-tert-butyl hydrogen phosphonate, is a dialkyl phosphite featuring two sterically demanding tert-butyl ester groups. Its significance in organophosphorus chemistry stems from a unique balance of stability and reactivity, making it a preferred phosphorylating agent in many contexts, particularly in pharmaceutical development and the synthesis of biologically active molecules.[1]
The core utility is rooted in two key features dictated by its structure:
-
Steric Hindrance: The bulky tert-butyl groups provide considerable steric shielding to the phosphorus center.[1] This bulk modulates the reagent's reactivity, often leading to cleaner reactions and higher selectivity compared to less hindered phosphites. It also enhances the stability of the reagent and its intermediates.[1]
-
Acid-Labile Protection: The tert-butyl esters function as robust protecting groups that are stable across a wide range of reaction conditions, including basic and nucleophilic environments. Crucially, they can be removed cleanly under specific acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the free phosphate group.[2][3] This orthogonality is paramount in multi-step syntheses of complex target molecules.
These characteristics make this compound an invaluable precursor for creating di-tert-butyl protected phosphate triesters, which serve as stable, isolable intermediates en route to the final phosphorylated product.
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₉O₃P | [4][5] |
| Molecular Weight | 194.21 g/mol | [4][5] |
| CAS Number | 13086-84-5 | [4][5] |
| Appearance | Colorless Liquid | [6] |
| Density | 0.960 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.419 | [6] |
| Storage Temperature | 2-8°C | [6] |
Core Mechanism: From P(III) to P(V)
The phosphorylation process using this compound is a two-stage transformation. It begins with the reaction of the trivalent phosphorus (P(III)) species to form a phosphite triester, which is then oxidized to a stable pentavalent phosphate triester (P(V)).
Stage 1: Phosphitylation (Formation of the Phosphite Triester)
This compound exists predominantly in its H-phosphonate tautomeric form, with a hydrogen atom directly bonded to phosphorus. This P-H bond is not sufficiently reactive for direct coupling with alcohols. Therefore, an activation step is required. The most common and robust method is the Atherton-Todd reaction .
In this reaction, the phosphite, a nucleophile (e.g., an alcohol, ROH), and a base (typically a tertiary amine like triethylamine or pyridine) are treated with a halogenating agent, most commonly carbon tetrachloride (CCl₄) or iodine. The base deprotonates the alcohol, and the phosphite reacts with the halogen source, ultimately leading to the formation of a P-O bond and yielding a di-tert-butyl alkyl phosphite triester.
Stage 2: Oxidation (Stabilization to Phosphate Triester)
The newly formed phosphite triester linkage is chemically unstable and susceptible to hydrolysis or other side reactions.[] To create a robust phosphate backbone, an oxidation step is performed to convert the P(III) center to the more stable P(V) state.[][8] This oxidation is typically carried out in situ or immediately following the phosphitylation step. Common and effective oxidizing agents include:
-
Iodine in an aqueous basic medium (e.g., I₂ in THF/pyridine/water).[]
-
Peroxides , such as tert-butyl hydroperoxide (TBHP) or meta-chloroperoxybenzoic acid (mCPBA).[3]
The resulting di-tert-butyl alkyl phosphate triester is a stable, often purifiable intermediate.
Caption: General workflow for phosphorylation using this compound.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). This compound is corrosive and should be handled with care.[6]
Protocol 1: General Phosphorylation of a Primary Alcohol via Atherton-Todd Reaction
This protocol describes the phosphorylation of a generic primary alcohol (e.g., benzyl alcohol) to form the corresponding di-tert-butyl protected phosphate ester.
Materials:
-
Benzyl Alcohol (Substrate)
-
This compound (1.2 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous Iodine Solution (0.1 M in THF/Water/Pyridine)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Sequentially add triethylamine (2.0 eq), this compound (1.2 eq), and carbon tetrachloride (1.5 eq). The addition of CCl₄ should be done slowly.
-
Phosphitylation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Oxidation: Once the phosphitylation is complete, cool the mixture back to 0 °C. Add the aqueous iodine solution dropwise until a persistent brown color remains, indicating an excess of iodine. Stir for an additional 30 minutes at 0 °C.
-
Workup:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise until the brown color disappears.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure di-tert-butyl benzyl phosphate.
Causality and Trustworthiness:
-
Inert Atmosphere: Prevents unwanted oxidation of the P(III) phosphite reagent by atmospheric oxygen.
-
Stoichiometry: A slight excess of the phosphite and CCl₄ ensures complete consumption of the limiting substrate alcohol. The excess base neutralizes the HCl byproduct of the Atherton-Todd reaction.
-
In-situ Oxidation: Performing the oxidation in the same pot is efficient and prevents the isolation of the unstable phosphite triester intermediate.[][8]
-
Aqueous Workup: The Na₂S₂O₃ quench removes excess iodine, while the NaHCO₃ wash removes any acidic byproducts, ensuring the stability of the final protected phosphate.
Protocol 2: Acid-Mediated Deprotection of Di-tert-butyl Phosphate Esters
This protocol details the final step to unmask the phosphate group by removing the two tert-butyl esters.
Materials:
-
Di-tert-butyl protected phosphate ester (Substrate)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether for precipitation
Procedure:
-
Reaction Setup: Dissolve the di-tert-butyl protected phosphate ester (1.0 eq) in anhydrous DCM in a round-bottom flask at room temperature. A common concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (typically 20-50% v/v with DCM) dropwise. Gas evolution (isobutene) will be observed.
-
Deprotection: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude phosphate monoester can often be precipitated by triturating the residue with cold diethyl ether.
-
-
Purification: If necessary, the product can be further purified by reverse-phase HPLC or recrystallization.
Causality and Mechanism: The deprotection mechanism relies on the high stability of the tert-butyl cation. The ester oxygen is protonated by the strong acid (TFA), making it a good leaving group. The C-O bond cleaves heterolytically to release the phosphate and the tert-butyl cation, which rapidly eliminates a proton to form gaseous isobutene. This irreversible gas formation drives the reaction to completion.
Caption: Simplified mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Application in Global Phosphorylation of Peptides
A significant application of this chemistry is in the synthesis of phosphopeptides. Di-tert-butyl N,N-dialkylphosphoramidites (e.g., di-tert-butyl N,N-diisopropylphosphoramidite) are shelf-stable reagents derived from this compound.[3] They are used for the "global phosphorylation" of unprotected serine, threonine, or tyrosine residues on a fully assembled peptide still attached to a solid support.
The workflow involves:
-
Activation: The phosphoramidite is activated with a mild acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate.[2][3]
-
Coupling: The activated reagent reacts with the free hydroxyl group of a Ser, Thr, or Tyr residue on the solid-phase peptide.
-
Oxidation: The resulting phosphite triester is oxidized to the stable phosphate triester using an oxidant like TBHP.[3]
-
Cleavage & Deprotection: The peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA-based), which simultaneously removes the tert-butyl groups from the newly installed phosphate, yielding the final phosphopeptide.[2]
This strategy avoids the need to synthesize expensive, pre-phosphorylated amino acid building blocks. However, a key side reaction to be aware of is the formation of H-phosphonates, which can occur more readily with acid-sensitive tert-butyl protecting groups.[2][3]
Safety and Handling
-
Corrosive: this compound is classified as a corrosive substance (Skin Corr. 1B).[6] Always wear gloves, safety glasses, and a lab coat.
-
Moisture Sensitivity: While more stable than many P(III) reagents, it is susceptible to hydrolysis over time. Store under an inert atmosphere in a tightly sealed container.
-
Thermal Stability: The compound has limited thermal stability and can decompose upon strong heating, potentially releasing isobutene.[1]
-
Storage: Store refrigerated at 2-8°C as recommended.[6]
References
- Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - MDPI. [Link]
- Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. [Link]
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed. [Link]
- di-t-Butyl phosphite - NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. 13086-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. di-t-Butyl phosphite [webbook.nist.gov]
- 6. This compound 95 13086-84-5 [sigmaaldrich.com]
- 8. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di-tert-Butyl Phosphite in the Pudovik Reaction
Introduction: The Pudovik Reaction and the Unique Role of Di-tert-Butyl Phosphite
The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond through the nucleophilic addition of a dialkyl phosphite to a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones or the carbon-nitrogen double bond of imines.[1] This reaction is of paramount importance in the synthesis of α-hydroxyphosphonates and α-aminophosphonates, classes of compounds with significant biological activities and applications as enzyme inhibitors, herbicides, and pharmaceutical intermediates.[2]
While a variety of dialkyl phosphites can be employed in the Pudovik reaction, this compound presents a unique set of properties. The sterically demanding tert-butyl groups significantly influence its reactivity. This steric hindrance can be a double-edged sword: on one hand, it can impart selectivity in certain transformations, but on the other, it often impedes the reaction, leading to low or no conversion where less bulky phosphites, such as dimethyl or diethyl phosphite, react readily.[3] Understanding and overcoming this steric challenge is key to successfully utilizing this compound in synthetic strategies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the Pudovik reaction. We will delve into the mechanistic nuances, provide strategic guidance on overcoming steric limitations, and present detailed protocols for practical application.
The Causality Behind Experimental Choices: Navigating the Steric Landscape
The primary factor governing the utility of this compound in the Pudovik reaction is the steric bulk of the tert-butyl groups. This bulkiness directly impacts the approach of the phosphite nucleophile to the electrophilic carbon of the carbonyl or imine. Consequently, standard Pudovik reaction conditions that are effective for smaller dialkyl phosphites often fail when this compound is used.
Overcoming Steric Hindrance: Key Strategic Considerations
To achieve successful Pudovik additions with this compound, the following factors must be carefully considered and optimized:
-
Substrate Selection: The electrophilicity of the carbonyl or imine substrate is critical. Electron-deficient substrates, such as aldehydes bearing strong electron-withdrawing groups, are more reactive and can better overcome the steric barrier posed by the this compound.[4]
-
Catalyst Choice: The selection of an appropriate catalyst is paramount. While traditional base catalysis with amines like triethylamine can be effective for less hindered phosphites, more potent catalysts are often necessary for this compound.
-
Lewis Acids: Strong Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can activate the carbonyl or imine group, increasing its electrophilicity and facilitating the nucleophilic attack of the sterically hindered phosphite.[5]
-
Strong Bases: In some cases, the use of strong, non-nucleophilic bases can deprotonate the phosphite to generate a more potent nucleophile, though this approach must be carefully controlled to avoid side reactions.
-
-
Reaction Conditions: Elevated temperatures can provide the necessary activation energy to overcome the steric hindrance.[3] However, this must be balanced against the potential for substrate or product decomposition. The choice of solvent can also play a role, with polar aprotic solvents sometimes enhancing reactivity.
Mechanistic Pathways: A Tale of Two Catalysts
The mechanism of the Pudovik reaction is contingent on the type of catalyst employed. Understanding these pathways is crucial for reaction optimization and troubleshooting.
Base-Catalyzed Mechanism
In the presence of a base, such as triethylamine, the phosphite is deprotonated to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the carbonyl or imine, forming an intermediate alkoxide or amide. Subsequent protonation, typically by the conjugate acid of the base or during aqueous workup, yields the final α-hydroxyphosphonate or α-aminophosphonate product.
Caption: Base-catalyzed Pudovik reaction mechanism.
Lewis Acid-Catalyzed Mechanism
A Lewis acid catalyst, such as BF₃·OEt₂, coordinates to the oxygen or nitrogen atom of the carbonyl or imine, respectively. This coordination increases the electrophilicity of the carbonyl/imine carbon, making it more susceptible to nucleophilic attack by the neutral this compound. The subsequent collapse of the intermediate complex and workup yields the final product.
Caption: Lewis acid-catalyzed Pudovik reaction mechanism.
Experimental Protocols
Safety Precautions: this compound is known to cause skin and eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the reagent in a well-ventilated fume hood.
Protocol 1: Lewis Acid-Catalyzed Pudovik Reaction of an Aldehyde with this compound
This protocol describes a general procedure for the Lewis acid-catalyzed addition of this compound to an electron-deficient aldehyde.
Materials:
-
Electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde)
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous DCM (5 mL).
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired di-tert-butyl α-hydroxyphosphonate.
Protocol 2: Base-Catalyzed Pudovik Reaction of an Imine with this compound
This protocol outlines a general method for the addition of this compound to an activated imine. Note that this reaction may require elevated temperatures to overcome steric hindrance.
Materials:
-
Imine (e.g., N-benzylideneaniline)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the imine (1.0 mmol).
-
Dissolve the imine in anhydrous toluene (10 mL).
-
Add this compound (1.5 mmol, 1.5 equivalents).
-
Add triethylamine (0.2 mmol, 0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired di-tert-butyl α-aminophosphonate.
Data Presentation: A Comparative Overview
Due to the challenging nature of the Pudovik reaction with this compound, literature reports with extensive substrate scope and yield data are limited. The following table provides a representative comparison of the reactivity of different dialkyl phosphites in a generic Pudovik reaction with an aldehyde, illustrating the impact of steric hindrance.
| Dialkyl Phosphite | R Group | Relative Reactivity/Yield | Key Considerations |
| Dimethyl phosphite | Methyl | High | Generally high yields under mild conditions. |
| Diethyl phosphite | Ethyl | High | Similar to dimethyl phosphite, widely used.[6] |
| Diisopropyl phosphite | Isopropyl | Moderate to High | Increased steric bulk may require slightly more forcing conditions. |
| This compound | tert-Butyl | Low to None | Significant steric hindrance often leads to reaction failure under standard conditions. Requires activated substrates and/or potent catalysts. [3] |
Conclusion and Future Outlook
The use of this compound in the Pudovik reaction presents a significant synthetic challenge due to steric hindrance. However, with a rational approach to experimental design, including the use of activated substrates, potent Lewis acid or base catalysis, and optimized reaction conditions, this hurdle can be overcome. The resulting di-tert-butyl α-hydroxy- and α-aminophosphonates are valuable intermediates, and the tert-butyl protecting groups can often be removed under acidic conditions to yield the corresponding phosphonic acids.
Future research in this area will likely focus on the development of novel catalytic systems that can efficiently promote the Pudovik reaction with this compound under milder conditions and with a broader substrate scope. The exploration of enantioselective variants of this reaction with sterically demanding phosphites also remains a promising avenue for the synthesis of chiral phosphonate-containing molecules for applications in drug discovery and development.[7][8]
References
- Wikipedia. (n.d.). Pudovik reaction.
- ResearchGate. (2025). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity.
- MDPI. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.
- MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
- ResearchGate. (2025). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
- ResearchGate. (2025). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- PubMed. (2008). Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato) (TBOx) aluminum complex.
- MDPI. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
- Organic Chemistry Portal. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- ResearchGate. (2025). Formation of New Phosphates from Aldehydes by a DBU-Catalysed Phospha-Brook Rearrangement in a Polar Solvent.
- MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates.
- ResearchGate. (2025). Lewis Acid-Mediated Deoxygenative Synthesis of Trivalent Sterically Hindered Phosphines from Aldehydes.
- Beilstein Journals. (n.d.). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters.
- Repository of the Academy's Library. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- Ingenta Connect. (2015). Investigations of the Chemistry of Alkyl Phosphites Toward Nitrogen-Containing Compounds: Efficient.
- RSC Publishing. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation.
- ResearchGate. (2025). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation.
- Semantic Scholar. (2008). Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato) (TBOx) aluminum complex.
- PubMed Central. (n.d.). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate.
- MIT Open Access Articles. (n.d.). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir.
Sources
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
Protocol for the Dealkylation of Di-tert-Butyl Phosphonates using Trifluoroacetic Acid
An Application Guide:
Introduction: Unlocking the Potential of Phosphonic Acids
In the landscape of organophosphorus chemistry, dialkyl phosphonates serve as pivotal intermediates for the synthesis of a wide array of valuable compounds. Among these, di-tert-butyl phosphonates are particularly noteworthy due to the unique properties conferred by the sterically hindering tert-butyl groups, which provide a balance of stability and reactivity.[1] The true synthetic utility of these molecules is often realized upon the cleavage of the tert-butyl esters to reveal the phosphonic acid moiety.[2] Phosphonic acids are integral to drug development, materials science, and medical imaging, acting as stable analogues of phosphates or as powerful chelating agents.[3]
The dealkylation of di-tert-butyl phosphonates can be efficiently achieved under relatively mild acidic conditions, a significant advantage when working with molecules bearing sensitive functional groups.[1][2] Trifluoroacetic acid (TFA) has emerged as a reagent of choice for this transformation. Its strong acidity (pKa ≈ 0.23) facilitates the clean and efficient removal of the acid-labile tert-butyl groups, and its volatility simplifies its removal during the workup process.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, execution, and safety considerations for the dealkylation of di-tert-butyl phosphonates using TFA.
Reaction Mechanism: An SN1 Pathway to Deprotection
The cleavage of the tert-butyl esters from the phosphonate core by TFA proceeds through an acid-catalyzed, SN1-type mechanism. The bulky and electron-donating nature of the tert-butyl group promotes the formation of a stable tertiary carbocation.
-
Protonation: The reaction initiates with the protonation of one of the ester oxygen atoms by the highly acidic TFA.
-
Carbocation Formation: The protonated ester undergoes heterolytic cleavage of the oxygen-carbon bond, releasing a stable tert-butyl carbocation. This is the rate-determining step.
-
Elimination: The tert-butyl carbocation is subsequently deprotonated, typically by the trifluoroacetate anion, to form isobutylene, a gaseous byproduct that escapes the reaction mixture.[5][6] This step regenerates the acidic proton, highlighting the catalytic nature of TFA in principle, though it is almost always used in stoichiometric excess to drive the reaction to completion.
-
Repeat and Tautomerize: The process is repeated for the second tert-butyl group, yielding the final phosphonic acid.
Caption: SN1 mechanism for TFA-mediated dealkylation.
Core Protocol: Dealkylation of a Di-tert-Butyl Phosphonate
This protocol outlines a general procedure for the dealkylation reaction. Researchers should optimize reaction times and purification methods based on the specific substrate.
Materials and Equipment
-
Reagents:
-
Di-tert-butyl phosphonate substrate
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or hexanes (for precipitation)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the di-tert-butyl phosphonate substrate (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
-
TFA Addition:
-
In a chemical fume hood, carefully add trifluoroacetic acid (TFA) to the stirring solution. A common and effective mixture is a 1:1 ratio of DCM to TFA by volume.[7] For a reaction using 10 mL of DCM, 10 mL of TFA would be added.
-
Expert Insight: The addition of TFA is often exothermic. For sensitive substrates or large-scale reactions, it is advisable to cool the reaction vessel to 0 °C in an ice bath before and during the addition of TFA.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or, more definitively, by ³¹P NMR spectroscopy, observing the shift of the phosphonate signal.
-
Typical reaction times range from 2 to 12 hours, depending on the substrate's steric and electronic properties.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM, excess TFA, and the volatile isobutylene byproduct.[2][7] The boiling point of TFA is approximately 72 °C.[2]
-
The resulting crude residue, which is the phosphonic acid, may be an oil or a solid.
-
-
Purification:
-
Phosphonic acids are often highly polar and can be challenging to purify via silica gel chromatography.
-
Precipitation/Trituration: A highly effective method is to dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or acetone) and then add a large excess of a non-polar solvent like diethyl ether or hexanes with vigorous stirring.[2][8] The phosphonic acid product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under high vacuum.
-
Expert Insight: Many phosphonic acids are hygroscopic and can become sticky upon exposure to air.[8] It is crucial to perform the final filtration and handling steps swiftly.
-
Caption: General workflow for TFA-mediated dealkylation.
Data Summary: Typical Reaction Parameters
| Parameter | Typical Value / Range | Rationale & Notes |
| Substrate Scale | 100 mg - 10 g | Protocol is scalable; thermal control is critical for >1 g scales. |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for many substrates. |
| TFA Ratio | 25-50% (v/v) in DCM | A 1:1 mixture of TFA:DCM is a robust starting point.[7][9] |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates exothermicity. Reaction proceeds well at RT. |
| Reaction Time | 2 - 12 hours | Substrate dependent. Monitor for completion to avoid degradation. |
| Work-up | Rotary Evaporation | Efficiently removes volatile TFA and solvent.[2] |
| Purification | Precipitation/Trituration | Exploits polarity difference between phosphonic acid and impurities. |
| Expected Yield | 70 - 95% | Generally high-yielding, dependent on substrate purity and handling. |
Critical Safety & Handling Procedures
Scientific integrity demands a rigorous approach to safety. Both di-tert-butyl phosphite and, especially, trifluoroacetic acid are hazardous materials requiring strict handling protocols.
Hazard Overview
-
This compound: Can cause skin corrosion and sensitization.
-
Trifluoroacetic Acid (TFA):
-
Severe Corrosive: Causes deep chemical burns to skin and can lead to permanent eye damage upon contact.[4][10][11]
-
Inhalation Hazard: Vapors are highly irritating to the respiratory system, causing coughing, shortness of breath, and potential lung damage.[4][12]
-
Systemic Toxicity: Long-term exposure may lead to chronic health issues.[4]
-
Mandatory Safety Measures
-
Engineering Controls:
-
Personal Protective Equipment (PPE): [12][13]
-
Eye Protection: ANSI-approved chemical splash goggles are required at all times. A full-face shield must be worn over the goggles when handling larger volumes (>500 mL) of TFA.[10][13]
-
Hand Protection: Wear chemical-resistant gloves. For small volumes, double-gloving with nitrile gloves is recommended, with immediate replacement upon any contact.[12] For larger volumes, heavy-duty butyl rubber or Viton gloves are required.[13]
-
Body Protection: A full-length, buttoned lab coat is mandatory. Wear long pants and closed-toe shoes.[13]
-
-
Emergency Procedures:
-
Ensure immediate access to an emergency safety shower and eyewash station.[10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[11]
-
-
Waste Disposal:
-
TFA and its reaction waste are considered hazardous.[12]
-
Collect all waste in a designated, properly labeled, acid-resistant container. Do not mix with incompatible waste streams like bases or oxidizing agents.[12]
-
Dispose of waste according to your institution's environmental health and safety guidelines.
-
References
- Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety. [Link]
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (2001). New Jersey Department of Health. [Link]
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College. [Link]
- Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. [Link]
- Te-Hour Chou, C., & Maleczka, R. E., Jr. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]
- Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013).
- Phosphonic acid: preparation and applic
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. [Link]
- How can I deprotect esters using TFA? (2015).
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. amherst.edu [amherst.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
Application of Di-tert-Butyl Phosphite in Antiviral Drug Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of the Phosphonate Moiety in Antiviral Therapeutics
The introduction of the phosphonate group into nucleoside and nucleotide analogues has been a watershed moment in the development of potent antiviral agents. Unlike their phosphate ester counterparts, phosphonates possess a direct carbon-phosphorus (C-P) bond, rendering them resistant to enzymatic cleavage by cellular phosphatases. This intrinsic stability ensures a longer intracellular half-life of the active drug, significantly enhancing its therapeutic efficacy. Di-tert-butyl phosphite has emerged as a key reagent in this field, valued for its unique combination of reactivity and steric hindrance, which allows for controlled and selective phosphonylation reactions. The bulky tert-butyl groups provide a protective shield to the phosphonate moiety during synthesis, which can be readily removed under acidic conditions in the final steps to unveil the active phosphonic acid. This guide provides an in-depth exploration of the applications of this compound in the synthesis of antiviral drugs, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Applications of this compound in Antiviral Synthesis
The utility of this compound in antiviral drug synthesis is primarily centered on its role as a precursor to key phosphonylation reagents and its participation in carbon-phosphorus bond-forming reactions. Two major areas of application are highlighted below:
-
Synthesis of Acyclic Nucleoside Phosphonates (ANPs): The Case of Tenofovir and Adefovir
-
Formation of α-Aminophosphonates via the Kabachnik-Fields Reaction
While this compound is a versatile reagent, it is important to note that its application is not universal across all antiviral drug syntheses. For instance, the synthesis of prominent antivirals such as Remdesivir and Favipiravir typically proceeds through synthetic pathways that do not involve this compound. The synthetic strategies for these molecules rely on different methodologies for the introduction of their respective phosphorus and heterocyclic moieties.
Synthesis of Acyclic Nucleoside Phosphonates: A Gateway to HIV and HBV Therapies
This compound is instrumental in the synthesis of acyclic nucleoside phosphonates, a class of antivirals that includes the blockbuster drugs Tenofovir and Adefovir, used in the treatment of HIV and Hepatitis B Virus (HBV) infections, respectively. The key strategy involves the preparation of a phosphonomethylating agent derived from this compound.
Mechanistic Rationale and Workflow
The synthesis of Tenofovir and Adefovir via this route hinges on the initial hydroxymethylation of this compound to form di-tert-butyl (hydroxymethyl)phosphonate. This intermediate is then activated, typically by mesylation, to create a potent electrophile. The subsequent step is the alkylation of the purine base (adenine for Adefovir or (R)-9-(2-hydroxypropyl)adenine for Tenofovir) with the activated phosphonate. The final step involves the acidic removal of the tert-butyl protecting groups to yield the final active pharmaceutical ingredient (API).
Caption: Workflow for the synthesis of Tenofovir/Adefovir.
Experimental Protocol: Synthesis of Di-tert-butyl (hydroxymethyl)phosphonate
This protocol describes the initial and crucial step of hydroxymethylating this compound.
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous THF at room temperature, add potassium carbonate.
-
Add paraformaldehyde to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4 hours, or until TLC/NMR analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude di-tert-butyl (hydroxymethyl)phosphonate.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temp. | 60°C | [1] |
Causality Behind Experimental Choices:
-
Paraformaldehyde: A solid source of formaldehyde that is easier to handle than aqueous formaldehyde solutions and minimizes side reactions.
-
Potassium Carbonate: A mild base that catalyzes the reaction effectively with minimal byproduct formation compared to stronger bases like triethylamine.[1]
-
Anhydrous Conditions: While not strictly necessary for this specific step, maintaining relatively dry conditions is good practice in organophosphorus chemistry to prevent hydrolysis of intermediates.
Application in Tenofovir Synthesis
Following the synthesis of di-tert-butyl (hydroxymethyl)phosphonate, it is converted to (di-tert-butoxyphosphoryl)methyl methanesulfonate. This activated intermediate is then used to alkylate (R)-9-(2-hydroxypropyl)adenine in the presence of a strong base like magnesium tert-butoxide. The final deprotection with an aqueous acid affords Tenofovir.[1][2][3][4] This route has been shown to be efficient, with an overall yield of approximately 72% for the final two steps on a gram scale.[2][4]
Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. These compounds are important pharmacophores in medicinal chemistry and have shown a wide range of biological activities, including antiviral properties. This compound can be employed as the phosphorus-containing component in this reaction.
Mechanistic Overview
The reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and this compound. The reaction can proceed through two possible pathways: formation of an α-hydroxyphosphonate intermediate followed by nucleophilic substitution by the amine, or formation of a Schiff base (imine) intermediate followed by nucleophilic addition of the phosphite. The imine pathway is often favored, especially under conditions that promote dehydration.
Caption: Imine pathway of the Kabachnik-Fields reaction.
Generalized Protocol for Antiviral α-Aminophosphonate Synthesis
This protocol provides a general framework for the synthesis of α-aminophosphonates with potential antiviral activity using this compound. The specific amine and carbonyl components would be chosen based on the desired target molecule.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.0 eq)
-
Solvent (e.g., toluene, or solvent-free)
-
Catalyst (optional, e.g., Lewis acids, or catalyst-free under microwave conditions)
Procedure:
-
Combine the amine, carbonyl compound, and this compound in a suitable reaction vessel.
-
If using a solvent, add it at this stage. For solvent-free conditions, proceed to the next step.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture. For conventional heating, refluxing in toluene is common. For microwave-assisted synthesis, heat the mixture to a specified temperature (e.g., 100-120°C) for a shorter duration (10-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
The final deprotection of the tert-butyl groups is achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the α-aminophosphonic acid.
| Parameter | Typical Conditions | Reference |
| Reaction Type | Three-component condensation | |
| Catalyst | Often catalyst-free (MW) | |
| Temperature | 80-120°C | |
| Reaction Time | 10 min - 24 h |
Self-Validating System and Causality:
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating. This is attributed to efficient and uniform heating of the reaction mixture.
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry by reducing waste. The absence of a solvent can also increase the concentration of reactants, potentially leading to faster reaction rates.
-
Catalyst-Free Approach: Many Kabachnik-Fields reactions can proceed efficiently without a catalyst, especially under microwave conditions. This simplifies the reaction setup and purification process, avoiding potential issues with catalyst removal and metal contamination in the final product.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of antiviral drugs, particularly for the construction of phosphonate-containing molecules. Its application in the industrial-scale synthesis of Tenofovir and Adefovir underscores its importance. Furthermore, its utility in the Kabachnik-Fields reaction opens avenues for the discovery of novel α-aminophosphonate-based antiviral agents. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors.
References
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12860. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12860. [Link]
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. PubMed, 23117425. [Link]
Sources
Application Notes and Protocols: Di-tert-Butyl Phosphite for the Synthesis of α-Amino Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of α-Amino Phosphonic Acids and the Strategic Role of Di-tert-Butyl Phosphite
α-Amino phosphonic acids are a class of organophosphorus compounds that have garnered significant attention in medicinal and agricultural chemistry.[1][2][3] They are recognized as crucial structural analogues of α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group.[1][3] This structural modification imparts unique physicochemical and biological properties, making them potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents.
The synthesis of α-amino phosphonates, the ester precursors to α-amino phosphonic acids, is predominantly achieved through two key name reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[2][4] The choice of the phosphite reagent in these syntheses is critical, influencing not only the reaction efficiency but also the ease of subsequent deprotection to yield the final active phosphonic acid. This compound emerges as a strategically advantageous reagent in this context. The bulky tert-butyl groups offer steric hindrance that can influence reaction selectivity and, more importantly, they serve as excellent protecting groups that can be cleaved under mild acidic conditions, preserving the integrity of other sensitive functional groups within the molecule.[5][6]
This guide provides an in-depth exploration of the application of this compound in the synthesis of α-amino phosphonic acids, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and offering insights into reaction optimization.
I. Mechanistic Pathways: The Kabachnik-Fields and Pudovik Reactions
The synthesis of α-amino phosphonates using this compound primarily follows two convergent pathways: the three-component Kabachnik-Fields reaction and the two-component Pudovik reaction.
The Kabachnik-Fields Reaction
Discovered independently by Kabachnik and Fields in 1952, this reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like this compound.[7][8][9] The reaction is highly valued for its atom economy and operational simplicity.[9]
The precise mechanism of the Kabachnik-Fields reaction can be substrate-dependent, proceeding through one of two primary pathways[9][10][11]:
-
The "Imine" Pathway: This is the more commonly accepted mechanism, especially for reactions involving primary amines. The amine and carbonyl compound first condense to form an imine intermediate (a Schiff base). Subsequently, this compound adds across the C=N double bond of the imine in a hydrophosphonylation step to yield the α-amino phosphonate.[8][9][10]
-
The "α-Hydroxyphosphonate" Pathway: In this alternative route, the this compound first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution by the amine, displacing the hydroxyl group to form the final α-amino phosphonate.[7][10]
The prevailing pathway is often influenced by the nucleophilicity of the amine and the reaction conditions.[9]
Caption: The two-component Pudovik reaction pathway.
II. Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrates used.
General Protocol for the Kabachnik-Fields Synthesis of Di-tert-butyl α-Amino Phosphonates (Catalyst-Free, Solvent-Free)
This protocol is adapted from green chemistry approaches that minimize the use of catalysts and solvents, often employing microwave irradiation to accelerate the reaction. [2][10] Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Microwave reactor vial
Procedure:
-
To a clean and dry microwave reactor vial, add the aldehyde or ketone (1.0 mmol, 1.0 eq.).
-
Add the amine (1.0 mmol, 1.0 eq.) to the vial.
-
Finally, add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a predetermined time (e.g., 10-30 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Reactant Class | Typical Conditions | Expected Yield | Reference |
| Aromatic Aldehydes & Primary Amines | 100 °C, 15 min, MW | 85-95% | [4][10] |
| Aliphatic Aldehydes & Primary Amines | 80 °C, 20 min, MW | 70-85% | [10] |
| Ketones & Primary Amines | 120 °C, 30 min, MW | 60-80% | [12] |
General Protocol for the Pudovik Synthesis of Di-tert-butyl α-Amino Phosphonates
This two-step protocol involves the initial synthesis and isolation of the imine.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol, 1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the primary amine (1.0 mmol, 1.0 eq.) to the solution.
-
Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the formation of the imine is complete (monitored by TLC or NMR).
-
Filter off the dehydrating agent and remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Hydrophosphonylation
-
Dissolve the crude imine (1.0 mmol, 1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile).
-
Add this compound (1.0-1.2 mmol, 1.0-1.2 eq.) to the solution.
-
The reaction can be performed neat or with a catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a base like DBU) depending on the reactivity of the imine. [4]4. Stir the reaction at room temperature or with heating until completion.
-
Remove the solvent under reduced pressure and purify the resulting di-tert-butyl α-amino phosphonate by column chromatography.
Deprotection of Di-tert-butyl α-Amino Phosphonates to α-Amino Phosphonic Acids
The key advantage of using this compound is the facile cleavage of the tert-butyl esters to the corresponding phosphonic acid. [5] Materials:
-
Di-tert-butyl α-amino phosphonate (1.0 mmol)
-
Trifluoroacetic acid (TFA) or aqueous Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable solvent
Procedure using TFA:
-
Dissolve the di-tert-butyl α-amino phosphonate (1.0 mmol) in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, or until deprotection is complete (monitored by ³¹P NMR, where a shift to a lower frequency indicates the formation of the phosphonic acid).
-
Remove the solvent and excess TFA under reduced pressure. The resulting α-amino phosphonic acid can be purified by precipitation from a suitable solvent system (e.g., diethyl ether) or by ion-exchange chromatography. [5] Procedure using aqueous HCl:
-
Suspend the di-tert-butyl α-amino phosphonate (1.0 mmol) in aqueous hydrochloric acid (e.g., 3-6 M HCl).
-
Heat the mixture to reflux (or a lower temperature such as 60 °C) for 2-24 hours, monitoring for completion. [13]3. Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the α-amino phosphonic acid (typically around pH 2-3) using a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the deprotection of di-tert-butyl phosphonates.
III. Causality and Optimization: Why Choose this compound?
-
Mild Deprotection: The primary driver for selecting this compound is the lability of the tert-butyl groups under mild acidic conditions. [5]This is in contrast to dimethyl or diethyl phosphonates, which often require harsh acidic (e.g., refluxing concentrated HCl) or silyl-based reagents (e.g., TMSBr) for cleavage. [14]The mild conditions afforded by the tert-butyl esters are compatible with a wider range of sensitive functional groups that may be present in complex, drug-like molecules.
-
Reaction Optimization:
-
Catalysis: While catalyst-free conditions are often successful, particularly with microwave heating, certain less reactive substrates may benefit from catalysis. Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) can activate the carbonyl or imine component, while Brønsted acids can also facilitate the reaction. [11][12] * Solvent: Solvent-free reactions are environmentally friendly and can lead to higher reaction rates. [9]However, for substrates with poor miscibility, a solvent such as acetonitrile, dichloromethane, or THF may be necessary.
-
Stoichiometry: While a 1:1:1 stoichiometry is typical for the Kabachnik-Fields reaction, using a slight excess of the phosphite (e.g., 1.1-1.2 equivalents) in the Pudovik reaction can help drive the reaction to completion. [4]
-
IV. Conclusion
This compound is a valuable and versatile reagent for the synthesis of α-amino phosphonic acids via the Kabachnik-Fields and Pudovik reactions. Its key advantage lies in the tert-butyl protecting groups, which allow for efficient synthesis of the phosphonate ester followed by a straightforward and mild deprotection to the final, biologically relevant phosphonic acid. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient generation of diverse libraries of α-amino phosphonic acids for applications in drug discovery and beyond.
V. References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]
-
Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. MDPI. [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College of Engineering and Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]
-
IRD India. (n.d.). Recent Progress in Three-Component Reactions for Synthesis of α- Aminophosphonates. Retrieved from [Link]
-
Dietz, J.-P., et al. (2021). Di-tert-Butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 838-844. [Link]
-
Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 76–86. [Link]
-
Semantic Scholar. (n.d.). A One-Pot, Three-Step Synthesis of α-Aminophosphonic Acids. Retrieved from [Link]
-
Bálint, E., et al. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(20), 4837. [Link]
-
Bálint, E., et al. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
-
ResearchGate. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]
-
Bálint, E., et al. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. SciForum. [Link]
-
ResearchGate. (n.d.). Synthesis of α-aminophosphonic and α-aminophosphinic acids. Retrieved from [Link]
-
Tehrani, F. A., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(74), 46931-46960. [Link]
-
Dietz, J.-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]
-
Abdel-Megeed, A. M., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 121–159. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(5), 5629–5645. [Link]
-
Gilmore, F., & McBride, A. (1972). Synthesis of an optically active .alpha.-aminophosphonic acid. Journal of the American Chemical Society, 94(12), 4361–4361. [Link]
-
van der Veen, R. H., et al. (1992). THE PHOSPHATE-PHOSPHONATE AND PHOSPHONATE-PHOSPHATE REARRANGEMENTS AND THEIR APPLICATIONS - 7:[7] USE OF t-BUTYL AS PROTECTING G. Recueil des Travaux Chimiques des Pays-Bas, 111(10-11), 439-444. [Link]
-
Gadek, B., et al. (2019). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 24(19), 3514. [Link]
-
Ordóñez, M., et al. (2017). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 22(8), 1323. [Link]
-
ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b obtained with the following.... Retrieved from [Link]
-
Gadek, B., et al. (2019). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 24(19), 3514. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sciforum.net [sciforum.net]
- 3. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. mdpi.com [mdpi.com]
- 11. Kabachnik-Fields Reaction [organic-chemistry.org]
- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
experimental procedure for Stille coupling using di-tert-Butyl phosphite ligand.
Application Notes & Protocols
Topic: High-Efficiency Stille Coupling Reactions Facilitated by Di-tert-Butyl Phosphite Ligands: A Detailed Guide for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of this compound in Palladium-Catalyzed Stille Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] Its remarkable functional group tolerance and the stability of the organotin reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] Central to the success of this reaction is the choice of ligand bound to the palladium catalyst, which profoundly influences the reaction's efficiency, scope, and mildness.[4]
While traditional Stille couplings have often relied on triarylphosphine ligands, the development of bulky, electron-rich ligands has revolutionized the field, allowing for reactions under milder conditions and with a broader range of substrates.[3] This guide focuses on the application of this compound, a commercially available and effective ligand, in Stille coupling reactions.[5] Although structurally a phosphite, its steric bulk and electronic properties offer distinct advantages that align with the principles established for highly effective phosphine ligands in cross-coupling catalysis.[4][6] The steric hindrance provided by the two tert-butyl groups facilitates the formation of a coordinatively unsaturated, monoligated palladium(0) species, which is highly active in the catalytic cycle.[7] Furthermore, the electronic nature of the phosphite ligand can influence the key steps of oxidative addition and reductive elimination, contributing to a more efficient overall transformation.[8][9]
This document serves as a comprehensive technical guide, providing not only a detailed experimental protocol but also a deep dive into the mechanistic rationale behind the procedural choices, troubleshooting advice, and safety considerations essential for working with organotin compounds.
Mechanistic Insights: The Role of this compound
The catalytic cycle of the Stille reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The this compound ligand plays a crucial role in modulating the efficiency of each of these steps.
-
Generation of the Active Catalyst & Oxidative Addition: The reaction is typically initiated with a Pd(0) source or a Pd(II) precatalyst that is reduced in situ. The bulky this compound ligand promotes the formation of a monoligated Pd(0)L species, which is considered the active catalyst.[11] This sterically demanding ligand environment enhances the rate of oxidative addition of the organic halide (R¹-X) to the palladium center, forming a Pd(II) intermediate.[4] The electron-donating character of the phosphite ligand increases the electron density on the palladium, further promoting this typically rate-limiting step.[6]
-
Transmetalation: In this step, the organic group (R²) is transferred from the organostannane (R²-SnR₃) to the palladium(II) complex, displacing the halide. The precise mechanism can vary, but it involves the coordination of the organostannane to the palladium center.[8]
-
Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) and the regeneration of the Pd(0) catalyst. The steric bulk of the this compound ligand can force the R¹ and R² groups into close proximity, accelerating the rate of reductive elimination.[8][12]
Caption: Figure 1. Stille Catalytic Cycle with this compound.
Detailed Experimental Protocol
This protocol provides a general framework for the Stille coupling of an aryl bromide with an organostannane using a palladium/di-tert-butyl phosphite catalyst system. Optimization may be required for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Sigma-Aldrich | Pre-catalyst |
| This compound | 95% | Sigma-Aldrich | Ligand[5] |
| Aryl bromide | Substrate specific | Various | Must be pure and dry |
| Organostannane | Substrate specific | Various | Use 1.1-1.2 equivalents |
| Anhydrous Toluene | DriSolv or equivalent | Various | Degas before use |
| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Sigma-Aldrich | Additive/activator |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Various | Drying agent |
| Saturated aq. KF solution | N/A | Lab prepared | For work-up |
| Celite® | N/A | Various | Filtration aid |
| Silica Gel | 230-400 mesh | Various | For chromatography |
Experimental Workflow Diagram:
Caption: Figure 2. General experimental workflow for the Stille coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add this compound (0.04 mmol, 4 mol%).
-
Add cesium fluoride (CsF, 1.5 mmol, 1.5 eq).
-
Add the aryl bromide (1.0 mmol, 1.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.[12]
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed toluene (5 mL) via syringe.[13] Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the organostannane (1.1 mmol, 1.1 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath and stir vigorously.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours.[2] This step is crucial for removing tin byproducts by precipitating them as insoluble tin fluorides.[2]
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Rinse the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash the organic phase with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; presence of oxygen or moisture. | Ensure all reagents and solvents are anhydrous and properly degassed.[12] Increase catalyst loading to 3-5 mol%. |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments. | |
| Homocoupling of Organostannane | Reaction temperature is too high; slow transmetalation. | Lower the reaction temperature. Consider adding the organostannane slowly via syringe pump to maintain a low concentration.[12] |
| Incomplete Tin Byproduct Removal | Insufficient KF wash; co-elution during chromatography. | Increase the duration or concentration of the KF wash.[2] Add a small percentage of triethylamine (1-2%) to the chromatography eluent to help retard tin species.[14] |
Safety Precautions: Handling Organotin Compounds
Organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[15]
-
Exposure Routes: Toxicity is high via all routes of exposure, including ingestion, inhalation, and skin contact.[6] Organotins can affect the central nervous system.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., neoprene).[16]
-
Handling and Storage: Store organotin compounds in clearly labeled, sealed containers in a designated, ventilated area.
-
Spills and Waste Disposal: In case of a spill, absorb the material with a spill pillow or absorbent material, place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[6] All waste containing organotin compounds must be treated as hazardous.
-
First Aid: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] In case of eye contact, flush with water for at least 15 minutes.[11] Seek immediate medical attention for any exposure.
Applications in Drug Development
The Stille coupling's tolerance for a wide array of functional groups makes it an invaluable tool in medicinal chemistry and drug development. It is frequently employed in the synthesis of complex molecular scaffolds found in bioactive natural products and pharmaceuticals. For instance, it has been a key step in the total synthesis of compounds like the manzamine alkaloid ircinal A and quadrigemine C.[1] The ability to use milder conditions, facilitated by ligands such as this compound, is particularly advantageous when dealing with sensitive and highly functionalized intermediates common in pharmaceutical synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene.
- Wikipedia. (2024). Stille reaction.
- Littke, A. F. (2002). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press.
- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Stille Coupling Reactions of 1,2-Diiodoethene.
- Arias, M., et al. (2022). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. ACS Catalysis.
- Bardey, V., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth., 88, 197.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Bioorganic & Medicinal Chemistry Letters. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][6][13]benzodiazepines (PBDs). PubMed.
- Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth., 88, 197.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters.
- Wikipedia. (2024). Stille reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
Sources
- 1. Novel phosphite palladium complexes and their application in C-P cross-coupling reactions [dspace.library.uu.nl]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 14. Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) 95 34409-44-4 [sigmaaldrich.com]
- 16. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling [mdpi.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling Facilitated by Di-tert-Butyl Phosphite Ligands
Introduction: The Strategic Advantage of Phosphite Ligands in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and success of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center. While traditional triarylphosphine ligands have been widely used, the development of bulky and electron-rich ligands has revolutionized the field, significantly enhancing reaction efficiency, substrate scope, and selectivity.[1][3]
Among these advanced ligands, phosphites, and specifically di-tert-butyl phosphite, have emerged as powerful tools for chemists. Compared to their phosphine counterparts, phosphite ligands offer distinct advantages, including straightforward synthesis, greater resistance to air oxidation, and tunable steric and electronic properties.[4] this compound, with its bulky tert-butyl groups, creates a sterically hindered yet electronically activated palladium center. This unique environment is crucial for facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] The steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step, while the electron-donating nature of the ligand accelerates the overall catalytic turnover.[1][3] This application note provides a comprehensive guide to the theory and practical application of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle where the palladium center alternates between the Pd(0) and Pd(II) oxidation states.[5][6] The this compound ligand plays a crucial role in enhancing the efficiency of each step.
1. Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. The bulky this compound ligand promotes the formation of a highly reactive, monoligated L1Pd(0) species (where L is the phosphite ligand).[1] This less sterically hindered complex allows for a faster rate of oxidative addition compared to more coordinated palladium species.[1] The electron-rich nature of the phosphite ligand also increases the electron density on the palladium center, further facilitating its insertion into the carbon-halide bond.[3]
2. Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In this step, the organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid.[7]
3. Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species. The steric bulk of the this compound ligand promotes this step by creating steric pressure that favors the formation of the planar biaryl product.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction using this compound as a ligand. Optimization of specific parameters such as solvent, base, temperature, and reaction time may be required for different substrates.
Protocol 1: In Situ Catalyst Generation
This protocol is suitable for routine couplings and offers flexibility in adjusting the palladium-to-ligand ratio.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%, typically a 1:2 Pd:ligand ratio).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Use of a Pre-formed Palladium(0) Complex
For more sensitive substrates or to ensure reproducible catalyst activity, a pre-formed Pd(0) complex with this compound can be utilized.
Preparation of Bis(this compound)palladium(0) [Pd(P(O)(OtBu)₂)₂]:
While not commercially available as a standard reagent, similar phosphine complexes like bis(tri-tert-butylphosphine)palladium(0) are synthesized by reacting a suitable palladium precursor with the phosphine ligand.[8][9] A similar approach could be adapted for the phosphite ligand under inert conditions.
Procedure using a pre-formed catalyst:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the pre-formed Pd(0)-di-tert-butyl phosphite complex (1-2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Solvent Addition and Reaction: Follow steps 4-7 from Protocol 1.
Substrate Scope and Performance Data
The use of this compound as a ligand in Suzuki-Miyaura coupling allows for a broad substrate scope, including challenging combinations.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 80 | 12 | >95 |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | THF | 65 | 8 | 89 |
| 4 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | K₂CO₃ | Toluene | 80 | 16 | 94 |
| 5 | 2-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 78 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and purity of reagents. The reaction is compatible with a wide range of functional groups on both the aryl halide and the boronic acid, including electron-donating and electron-withdrawing groups.[10][11][12][13] The system is particularly effective for the coupling of less reactive aryl chlorides, which often pose a challenge for less active catalyst systems.[1][14]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Base Incompatibility: The choice of base is crucial. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure the quality of the boronic acid.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Lowering the temperature or using a more active catalyst system can mitigate this.
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources. Ensuring anhydrous conditions is important.[15]
-
-
Ligand Considerations:
-
While this compound is relatively air-stable, it is good practice to handle it under an inert atmosphere.[4]
-
The optimal palladium-to-ligand ratio may need to be determined empirically for a specific transformation.
-
Conclusion
This compound is a highly effective and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique steric and electronic properties contribute to a highly active catalytic system with a broad substrate scope, including the challenging coupling of aryl chlorides. The operational simplicity, coupled with the commercial availability and stability of the ligand, makes it an attractive choice for researchers in both academic and industrial settings. By understanding the mechanistic principles and following the detailed protocols provided in this application note, scientists can effectively leverage the power of this compound to streamline the synthesis of complex biaryl compounds.
References
- Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Gao, W., et al. (2023). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]
- Wang, L., et al. (2012). Synthesis of Biaryls through a One-Pot Tandem Borylation/Suzuki–Miyaura Cross-Coupling Reaction Catalyzed by a Palladacycle. Semantic Scholar. [Link]
- Lee, D. H. (2004). The synthesis and applications of a biaryl-based asymmetric phosphine ligand. DSpace@MIT. [Link]
- McDonald, R. I., et al. (2024).
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Kinzel, T., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. PMC - NIH. [Link]
- Reddy, C. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Lee, S., et al. (n.d.). Suzuki-Miyaura coupling reactions using phosphite ligands. Semantic Scholar. [Link]
- Mokoloko, T. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
- ResearchGate. (n.d.). Substrate scope for the Suzuki–Miyaura cross-coupling reaction involving F-BODIPY 2 ….
- Hülsken, B., et al. (2021). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]
- ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the...
- Bedford, R. B., et al. (2003). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Bedford, R. B., et al. (2003). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2013).
- Google Patents. (n.d.). CN105273009A - Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O).
- Scribd. (n.d.).
- Ishiyama, T., et al. (2011). A One-Pot, Single-Solvent Process for Tandem, Catalyzed C–H Borylation– Suzuki–Miyaura Cross-Coupling Sequences. Thieme Connect. [Link]
- Google Patents. (n.d.). EP2459580B1 - Process for the preparation of palladium(i) tri-tert-butylphosphine bromide dimer.
- ResearchGate. (2016). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
- MDPI. (2017). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. alfachemic.com [alfachemic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. CN105273009A - Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O) - Google Patents [patents.google.com]
- 9. EP2459580B1 - Process for the preparation of palladium(i) tri-tert-butylphosphine bromide dimer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Heck Reaction Utilizing Di-tert-Butyl Phosphite as a Ligand Precursor
Introduction: Re-evaluating Ligand Design in the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] The efficiency and scope of this transformation are critically dependent on the nature of the ligand coordinated to the palladium center. While traditional protocols have heavily relied on stable triaryl- or trialkylphosphines, the field has continually evolved, seeking ligands that are not only robust and efficient but also cost-effective and easy to handle.
This document explores the use of di-tert-butyl phosphite (DTBP) as a versatile and effective pre-ligand in the Heck reaction. Dialkyl phosphites, such as DTBP, represent an intriguing class of ligand precursors. They exist in equilibrium between the phosphonate and phosphite tautomeric forms. It is the trivalent phosphite form that can coordinate to the palladium center, offering steric bulk and electronic properties conducive to facilitating the key steps of the catalytic cycle. The in-situ generation of the active catalyst from a stable, readily available pre-ligand like DTBP offers significant practical advantages in a research and drug development setting.
This guide provides a comprehensive overview of the mechanistic considerations and a detailed, field-proven protocol for employing this compound in the Heck reaction.
Mechanistic Considerations: The Role of this compound
The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1] The ligand plays a pivotal role in modulating the reactivity of the palladium center at each of these stages.
This compound is hypothesized to enter the catalytic cycle after in-situ formation of an active palladium(0) species. The phosphonate tautomer of DTBP is deprotonated by the base present in the reaction mixture to form a phosphite anion, which then coordinates to the palladium(0) center. The bulky tert-butyl groups create a sterically demanding environment around the metal, which is known to promote the formation of the highly reactive, monoligated palladium species essential for efficient oxidative addition, particularly with less reactive aryl chlorides.
The electron-donating nature of the phosphite ligand increases the electron density on the palladium atom, facilitating the oxidative addition of the aryl halide to the Pd(0) center. Subsequently, the steric bulk of the ligand influences the regioselectivity of the alkene insertion and promotes the final reductive elimination step to regenerate the active catalyst.
Experimental Protocol: Heck Coupling of an Aryl Halide with an Alkene
This protocol provides a general method for the Heck coupling of an aryl halide with an alkene using a palladium catalyst and this compound as a pre-ligand.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| This compound (DTBP) | 95% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Aryl halide | As required | Various | Ensure purity. |
| Alkene | As required | Various | Remove inhibitors if necessary. |
| Base (e.g., Triethylamine, K₂CO₃) | Anhydrous | Various | Use a suitable base for the substrate. |
| Solvent (e.g., Toluene, DMF) | Anhydrous | Various | Degas before use. |
| Schlenk flask or equivalent | - | - | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or N₂) | High purity | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%).
-
The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
-
Ligand Addition:
-
Under a positive flow of inert gas, add this compound (e.g., 0.04 mmol, 2 mol%) to the flask via syringe.
-
Add the desired anhydrous, degassed solvent (e.g., 5 mL of toluene) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes. A color change, often to a pale yellow or brownish solution, may be observed, indicating the formation of the palladium-ligand complex.
-
-
Addition of Reactants:
-
Add the aryl halide (e.g., 2 mmol, 1.0 equiv) and the alkene (e.g., 2.4 mmol, 1.2 equiv) to the reaction mixture.
-
Finally, add the base (e.g., triethylamine, 2.4 mmol, 1.2 equiv).
-
-
Reaction Execution:
-
The reaction flask is then placed in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
The reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be reliably monitored by standard analytical techniques. A successful reaction will show the consumption of the starting materials and the formation of a new product with the expected molecular weight. The stereochemistry of the product, typically the trans isomer in Heck reactions, can be confirmed by ¹H NMR spectroscopy. The robustness of the protocol can be assessed by varying the substrates and observing the impact on yield and reaction time.
Conclusion
References
- Mizoroki-Heck Reaction. Wikipedia.
- Heck Reaction (Mizoroki-Heck Reaction). Total Organic Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery.
- Heck Reaction—State of the Art. MDPI.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- Heck Reaction. Chemistry LibreTexts.
- Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. National Institutes of Health.
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
- Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv.
- The Heck reaction: Mechanistic insights and novel ligands. ResearchGate.
- Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate.
Sources
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium with Di-tert-Butyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Transformation
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3] Traditionally, the reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. The evolution of this methodology has seen the development of more efficient and robust catalytic systems, largely driven by the design of sophisticated ligands that enhance the performance of the palladium catalyst.
This guide focuses on the application of di-tert-butyl phosphite as a ligand in the palladium-catalyzed Sonogashira coupling. While phosphine ligands have been extensively studied, phosphites represent a class of ligands with distinct electronic and steric properties that can offer unique advantages in catalysis. This compound, a commercially available and air-stable compound, serves as a precursor to a bulky and electron-rich ligand upon coordination to the palladium center. This document provides a detailed exploration of its role, a plausible reaction mechanism, and comprehensive protocols for its use in Sonogashira coupling reactions.
The Ligand: this compound - Properties and Role
This compound, ((t-BuO)₂P(O)H), is a dialkyl phosphite that can exist in tautomeric equilibrium with its phosphonous acid form. In the context of palladium catalysis, it is believed to coordinate to the metal center in its trivalent phosphite form. The bulky tert-butyl groups create a sterically demanding environment around the palladium atom, which can promote crucial steps in the catalytic cycle, such as reductive elimination.[1][4]
Key Attributes of this compound as a Ligand Precursor:
-
Steric Bulk: The large steric footprint of the this compound ligand is comparable to that of bulky trialkylphosphines, which are known to be effective in promoting challenging cross-coupling reactions.[3][5] This bulk can facilitate the formation of monoligated palladium(0) species, which are often highly reactive in oxidative addition.[4]
-
Electronic Properties: Phosphite ligands are generally considered to be more π-accepting than analogous phosphine ligands. This electronic feature can influence the electron density at the palladium center, thereby modulating its reactivity throughout the catalytic cycle.
-
In Situ Generation: The active palladium-phosphite complex can be conveniently generated in situ from a palladium precursor and this compound, simplifying the experimental setup.
Mechanistic Insights: The Catalytic Cycle
The Sonogashira coupling can proceed through two primary mechanistic pathways: a copper-co-catalyzed cycle and a copper-free cycle. The choice of pathway often depends on the substrates and the desired reaction conditions. The presence of a bulky ligand like this compound can be particularly beneficial in the copper-free variant, where it can help to stabilize the palladium catalyst and facilitate the direct reaction between the palladium-acetylide complex and the aryl/vinyl halide.
Copper-Free Sonogashira Coupling with this compound
The copper-free Sonogashira reaction is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify product purification.[6][7] The proposed catalytic cycle with a palladium-di-tert-butyl phosphite complex is depicted below.
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) complex, bearing the this compound ligand (L), reacts with the aryl or vinyl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate. The electron-rich nature of the phosphite ligand can facilitate this step.[1]
-
Ligand Exchange and Deprotonation: The terminal alkyne (R-C≡C-H) coordinates to the Pd(II) complex. In the presence of a base, the alkyne is deprotonated to form a palladium-acetylide species.
-
Reductive Elimination: The aryl/vinyl group and the acetylide group on the palladium center couple in a reductive elimination step, forming the desired product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst. The steric bulk of the this compound ligand is thought to promote this final, product-forming step.[4]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed for the coupling of aryl bromides with terminal alkynes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL per 1 mmol of aryl halide).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active palladium-ligand complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Ensure the flask is well-sealed.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ | Other Pd(0) or Pd(II) sources can be used. |
| Ligand | This compound | 2-4 mol% |
| Aryl Halide | Aryl bromide (1.0 equiv) | Aryl iodides are more reactive; aryl chlorides may require more forcing conditions. |
| Alkyne | Terminal alkyne (1.2-1.5 equiv) | |
| Base | Cs₂CO₃ or K₂CO₃ (2.0 equiv) | Other bases like t-BuOK can be explored. |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |
Protocol 2: Copper-Co-catalyzed Sonogashira Coupling at Room Temperature
For more sensitive substrates, a milder, copper-co-catalyzed protocol at room temperature may be advantageous.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or a pre-formed Pd-phosphite complex
-
This compound (if not using a pre-formed complex)
-
Copper(I) iodide (CuI)
-
Aryl iodide or bromide
-
Terminal alkyne
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), this compound (2-4 mol%, if applicable), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (2.0-3.0 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ | 1-2 mol% |
| Ligand | This compound | 2-4 mol% (optional, depending on Pd source) |
| Co-catalyst | Copper(I) iodide (CuI) | 1-5 mol% |
| Aryl Halide | Aryl iodide or bromide (1.0 equiv) | |
| Alkyne | Terminal alkyne (1.2 equiv) | |
| Base | Triethylamine or Diisopropylamine | Can also serve as the solvent in some cases. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | Room Temperature | |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting and Considerations
-
Low Yields: Consider increasing the reaction temperature, changing the solvent or base, or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Alkyne: If using a copper-co-catalyzed system, ensure the reaction is rigorously deoxygenated. Switching to a copper-free protocol is the most effective way to mitigate this side reaction.
-
Decomposition of Catalyst: The formation of palladium black is an indication of catalyst decomposition. This can be caused by impurities, oxygen, or high temperatures. Using a more robust ligand or pre-catalyst might be necessary.
-
Substrate Scope: Electron-poor aryl halides are generally more reactive than electron-rich ones. Aryl chlorides are the most challenging substrates and may require higher temperatures, higher catalyst loadings, and a stronger base.
Concluding Remarks
The use of this compound as a ligand in palladium-catalyzed Sonogashira couplings offers a promising avenue for the synthesis of substituted alkynes. Its steric bulk and electronic properties can contribute to a highly active and stable catalytic system, particularly in copper-free protocols. The in situ generation of the active catalyst from commercially available and air-stable precursors adds to the practical appeal of this methodology. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, empowering them to explore the full potential of this versatile cross-coupling reaction in their synthetic endeavors.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
- Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1515.
- Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(43), 10000-10020.
- Wikipedia. (n.d.). Sonogashira coupling.
- Bedford, R. B., Coles, S. J., Hursthouse, M. B., & Limmert, M. E. (2003). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Angewandte Chemie International Edition, 42(1), 112-114.
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2004). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 23(21), 5034–5038.
- Weiss, C. R., & Miller, S. J. (2017). Nano-palladium is a cellular catalyst for in vivo chemistry. Nature Communications, 8, 15940.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Heravi, M. M., Zadsirjan, V., & Bamoharram, F. F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6386.
- The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- Johnson Matthey PLC. (2011). Process for the preparation of palladium (I) tri-tert-butylphosphine bromide dimer. WIPO Patent No. WO/2011/012889.
- The Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- The Organic Chemistry Portal. (2016). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media.
- Prakash, O., Kumar, R., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Luck, R. L. (2014). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Inorganica Chimica Acta, 412, 14-22.
- Zhang, Y., & Ready, J. M. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4944–4948.
- Shearan, S. J. I., Andreoli, E., & Taddei, M. (2022). Applications of dialkyl phosphites. Chemistry–A European Journal, 28(64), e202202030.
- Shilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
- Snelders, D. J. M., van Koten, G., & Klein Gebbink, R. J. M. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry – A European Journal, 17(1), 42–57.
- Deb, M. L., & Kumar, D. (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2(11), 7751–7762.
- Wikipedia. (n.d.). Sonogashira coupling.
- Widenhoefer, R. A., & Buchwald, S. L. (1996). Two-coordinate palladium(0) complexes, bis(di-tert-butylphenyphosphine)palladium and bis(tri-tert-butylphosphine)palladium. Journal of the American Chemical Society, 118(43), 10515–10516.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Zhejiang Weitong Catalytic New Materials Co., Ltd. (2016). Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O). Chinese Patent No. CN105273009A.
- Littke, A. F., & Fu, G. C. (2001). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses, 78, 123.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- Molnár, Á. (2011). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 1(1), 50-84.
- Billingsley, K. L., & Buchwald, S. L. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 276–282.
- Torborg, C., & Beller, M. (2017). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 4(8), 1618-1632.
- Pàmies, O., & Bäckvall, J.-E. (2001). Chemistry of palladium phosphinite (PPh2(OR)) and phosphonite (P(OPh)2(OH)) complexes: Catalytic activity in methoxycarbonylation and Heck coupling reactions. Journal of Organometallic Chemistry, 617-618, 506-513.
- Bendola, S. J. (2022). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Journal of Chemical Reviews, 4(3), 226-241.
- Albert, J., González, M., Granell, J., & Soler, M. (2007). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions, (42), 4925–4932.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
- Dewan, M., Saxena, S., & Kumar, A. (2016). In situ generation of palladium nanoparticles using agro waste and their use as catalyst for copper-, amine- and ligand-free Sonogashira reaction. RSC Advances, 6(106), 104712-104720.
- van der Boom, M. E., & Milstein, D. (2003). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 103(5), 1759–1792.
- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing a Di-tert-Butyl Phosphite Ligand System
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of these bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][3] This palladium-catalyzed cross-coupling reaction provides a powerful alternative to traditional methods, which often require harsh conditions and have limited applicability.[1]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand coordinated to the palladium center.[4][5] Bulky and electron-rich phosphine ligands have proven to be particularly effective, promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] This guide focuses on the application of di-tert-butyl phosphite as a versatile and practical ligand precursor for this pivotal transformation. While this compound itself is a P(III) species with a P-H bond, it serves as a convenient in situ source of the highly active di-tert-butylphosphido ligand under basic reaction conditions.
The Catalyst System: this compound as a Ligand Precursor
Mechanism of Action and the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The use of this compound fits seamlessly into this mechanistic framework.
-
Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species.[7] Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly.[5]
-
Ligand Formation and Coordination: In the presence of a strong base, this compound is deprotonated to form the di-tert-butylphosphido anion, which then coordinates to the Pd(0) center to generate the active catalyst.
-
Oxidative Addition: The electron-rich and sterically demanding nature of the di-tert-butylphosphido ligand facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate.[6] This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst and completing the cycle.[1][7] The steric bulk of the ligand promotes this step.
Catalytic Cycle Diagram
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Di-tert-Butyl Phosphite Chemistry in Modern Phosphopeptide Synthesis
Introduction: Navigating the Complex Landscape of Phosphopeptide Synthesis
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, governing a vast array of cellular processes, from signal transduction to gene expression. The synthesis of phosphopeptides is therefore a cornerstone of chemical biology and drug discovery, enabling the detailed study of kinase and phosphatase activity, the elucidation of signaling pathways, and the development of novel therapeutic agents.[1]
However, the chemical synthesis of phosphopeptides presents significant challenges. The phosphate moiety is sensitive to standard peptide synthesis conditions, necessitating robust protection strategies. The "global phosphorylation" approach, where a fully assembled peptide is phosphorylated on the solid support, has emerged as a powerful and efficient method. Central to this strategy is the use of di-tert-butyl protected phosphorus reagents, derived from di-tert-butyl phosphite, which offer a unique combination of stability and controlled lability.
This guide provides an in-depth exploration of the role of this compound-derived reagents in solid-phase phosphopeptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure the successful synthesis of high-purity phosphopeptides.
The Chemistry of this compound Derivatives in Phosphorylation
This compound itself is a versatile precursor in organophosphorus chemistry.[2] For the purpose of phosphopeptide synthesis, it is the derivative, di-tert-butyl N,N-diethylphosphoramidite , that serves as the key phosphitylating agent.[3] This reagent is favored for its high reactivity under mild acidic conditions and the advantageous properties of the di-tert-butyl protecting groups.[3]
The core of the "global phosphorylation" strategy is a two-step process:
-
Phosphitylation: The free hydroxyl group of a serine, threonine, or tyrosine residue on the resin-bound peptide attacks the phosphoramidite reagent. This reaction is catalyzed by a weak acid, typically 1H-tetrazole, which protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic. This results in the formation of a phosphite triester intermediate.
-
Oxidation: The newly formed phosphite triester is unstable and is immediately oxidized to the more stable pentavalent phosphate triester. Common oxidizing agents include tert-butyl hydroperoxide (tBuOOH) or aqueous iodine.
The di-tert-butyl groups are critical for the success of this methodology. They are stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during peptide chain elongation.[4] However, they are readily cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support, which simultaneously removes other tert-butyl-based side-chain protecting groups.[4]
Visualizing the Phosphorylation Workflow
The following diagram illustrates the key steps in the global phosphorylation of a peptide on a solid support using di-tert-butyl N,N-diethylphosphoramidite.
Caption: Workflow for Global Phosphopeptide Synthesis.
Detailed Protocols and Methodologies
Protocol 1: Global Phosphorylation of a Resin-Bound Peptide
This protocol describes the phosphorylation of a serine, threonine, or tyrosine residue on a fully assembled peptide chain attached to a solid support. It is assumed that the peptide was synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[5][6]
Materials:
-
Resin-bound peptide with a free hydroxyl group on the target amino acid.
-
Di-tert-butyl N,N-diethylphosphoramidite[7]
-
1H-tetrazole solution (0.45 M in anhydrous acetonitrile)
-
tert-Butyl hydroperoxide (tBuOOH), 5.5 M solution in decane
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS), 95:2.5:2.5)[8]
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide resin (1 equivalent) in anhydrous DCM for 30 minutes, followed by washing with anhydrous DMF (3 x resin volume).
-
Ensure the N-terminal Fmoc group of the final amino acid is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).
-
-
Phosphitylation:
-
In a separate flask, prepare the phosphitylation solution by adding di-tert-butyl N,N-diethylphosphoramidite (10 equivalents) to the 1H-tetrazole solution (10 equivalents).
-
Add this solution to the swollen peptide resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Oxidation:
-
After the phosphitylation is complete, drain the reaction vessel.
-
Wash the resin with anhydrous DMF (3x) and anhydrous DCM (3x).
-
Add a solution of tBuOOH (10 equivalents) in DCM to the resin.
-
Agitate the mixture at room temperature for 1 hour.
-
-
Washing:
-
Drain the oxidation solution and wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the TFA cleavage cocktail for 2-4 hours at room temperature.[8] This step cleaves the peptide from the resin and removes the di-tert-butyl phosphate protecting groups, as well as other acid-labile side-chain protecting groups.[4]
-
Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final phosphopeptide.
-
Causality Behind Experimental Choices:
-
Use of Anhydrous Solvents: The phosphitylation reaction is highly sensitive to moisture, which can hydrolyze the phosphoramidite reagent and lead to the formation of H-phosphonate byproducts.[9]
-
Excess Reagents: A significant excess of the phosphitylating agent and activator is used to drive the reaction to completion on the solid support, where reaction kinetics can be slower than in solution.
-
TFA Cocktail with Scavengers: Scavengers like triisopropylsilane (TIS) are crucial during TFA cleavage to quench the reactive carbocations generated from the cleavage of the tert-butyl groups, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[8]
Protocol 2: Synthesis of Fmoc-Tyr(PO(OtBu)₂)-OH Building Block
For researchers preferring a building block approach, pre-phosphorylated amino acids can be synthesized and then incorporated into the peptide sequence using standard coupling methods.
Materials:
-
Fmoc-Tyr-OH
-
Di-tert-butyl N,N-diethylphosphoramidite
-
1H-tetrazole
-
tert-Butyl hydroperoxide (tBuOOH)
-
N-methylmorpholine (NMM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₅) solution (10% aqueous)
One-Pot Synthesis Procedure: [10]
-
Silylation of Carboxylic Acid:
-
Dissolve Fmoc-Tyr-OH (1 equivalent) in anhydrous THF.
-
Add N-methylmorpholine (1 equivalent) followed by TBDMSCl (0.95 equivalents). Stir at room temperature for 5 minutes. This transiently protects the carboxylic acid, preventing side reactions.
-
-
Phosphitylation:
-
Add 1H-tetrazole (4.7 equivalents) in one portion, followed by the dropwise addition of di-tert-butyl N,N-diethylphosphoramidite (2 equivalents) in THF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Oxidation:
-
Cool the solution to -5°C.
-
Slowly add an aqueous solution of tBuOOH (2.7 equivalents). Maintain the temperature below 5°C.
-
Stir for an additional 30 minutes at this temperature.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a cold 10% aqueous solution of Na₂S₂O₅.
-
Stir vigorously for 30 minutes at room temperature.
-
Perform an aqueous work-up to isolate the product.
-
-
Purification:
-
Purify the crude product by column chromatography to yield Fmoc-Tyr(PO(OtBu)₂)-OH.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Incomplete Phosphorylation | Insufficient reagent excess, moisture contamination, or steric hindrance on the peptide. | Increase the equivalents of phosphoramidite and activator, ensure strictly anhydrous conditions, and extend the reaction time. |
| Formation of H-phosphonate Side Product | Acid-catalyzed cleavage of a tert-butyl group from the phosphite triester intermediate.[9] | Use aqueous iodine for the oxidation step, as it can oxidize the H-phosphonate to the desired phosphate.[3][9] Minimize reaction time and use a less acidic activator if possible. |
| Incomplete Deprotection of Phosphate | Insufficient cleavage time with TFA. | Extend the TFA treatment time to 4 hours or more, particularly for sterically hindered phosphopeptides. |
Conclusion: A Robust Tool for Advancing Biological Research
The use of this compound-derived reagents, particularly di-tert-butyl N,N-diethylphosphoramidite, has become an indispensable tool for the synthesis of phosphopeptides. The "global phosphorylation" strategy, underpinned by the unique stability and cleavage properties of the di-tert-butyl protecting groups, provides a reliable and efficient route to these critical research molecules. By understanding the underlying chemistry and adhering to optimized protocols, researchers can confidently synthesize high-quality phosphopeptides to unlock the complex mechanisms of cellular signaling.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of tert-Butyl Phosphate in Solid-Phase Peptide Synthesis.
- Perich, J. W. (1998). Synthesis of phosphopeptides via global phosphorylation on the solid phase. Resolution of H-phosphonate formation. Letters in Peptide Science, 5(1), 49-55.
- Benchchem. (n.d.). This compound.
- Thié-Lyc, M., & Perich, J. W. (n.d.). 6.5 Synthesis of Phosphopeptides.
- ResearchGate. (n.d.). Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation.
- Sigma-Aldrich. (n.d.). Di-tert-butyl N,N-diethylphosphoramidite technical grade, 93.
- RSC Publishing. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Hoffmann, R. (2001). The synthesis of phosphopeptides. Journal of Peptide Research, 58(4), 283-301.
- Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. N,N-二乙基亚磷酰胺二叔丁酯 technical grade, 93% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Di-tert-Butyl Phosphite Mediated Phosphorylation
Welcome to the technical support center for di-tert-butyl phosphite mediated phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your phosphorylation reactions for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and related reagents in phosphorylation reactions.
Q1: What is the fundamental mechanism of phosphorylation using this compound?
A1: this compound is a key reagent in phosphorylation, often utilized in reactions analogous to the Atherton-Todd reaction.[1][2][3] The core mechanism involves the in-situ generation of a reactive phosphorylating intermediate. In a typical Atherton-Todd protocol, the P-H bond of the dialkyl phosphite is activated by a base in the presence of a halogenating agent like carbon tetrachloride (CCl₄).[1][2] This forms a dialkyl chlorophosphate intermediate, which is highly reactive and readily phosphorylates nucleophiles such as alcohols or amines.[1][2] The bulky tert-butyl groups provide steric hindrance that can offer a favorable balance of stability and reactivity, making it a preferred reagent in many synthetic pathways.[4]
Q2: What are the main advantages of using this compound for phosphorylation?
A2: The primary advantages include:
-
Mild Deprotection: The tert-butyl protecting groups are readily cleaved under acidic conditions, which are often compatible with sensitive functional groups in complex molecules.[4][5]
-
Good Stability: this compound is a relatively stable reagent that is easier to handle compared to more reactive phosphorus (III) compounds.[6]
-
Versatility: It serves as a precursor for a variety of organophosphorus compounds and is crucial in the synthesis of prodrugs to enhance bioavailability.[4]
Q3: How should I properly handle and store this compound?
A3: this compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent hydrolysis and oxidation. It is classified as a corrosive material and can cause skin sensitization, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[7]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Phosphorylation Yield
A low yield of the desired phosphorylated product is one of the most common challenges. This can stem from several factors, from reagent quality to reaction conditions.
-
Cause A: Reagent Instability or Degradation
-
Explanation: this compound can degrade through hydrolysis if exposed to moisture or oxidize upon prolonged exposure to air.[4] Similarly, the base and solvent must be anhydrous to prevent unwanted side reactions.
-
Troubleshooting Protocol:
-
Reagent Verification: Use freshly opened or properly stored this compound. Ensure all other reagents, especially the base (e.g., triethylamine) and solvent (e.g., dichloromethane, acetonitrile), are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware should be oven- or flame-dried before use.
-
-
-
Cause B: Inefficient Activation
-
Explanation: The formation of the reactive phosphorylating intermediate is critical. In the context of an Atherton-Todd type reaction, the choice and amount of base are crucial for the deprotonation of the phosphite.[1][2]
-
Troubleshooting Protocol:
-
Base Selection: Tertiary amines like triethylamine are commonly used.[1] Ensure the base is pure and dry.
-
Stoichiometry: Carefully control the stoichiometry of the base. An excess may lead to side reactions, while an insufficient amount will result in incomplete activation.
-
-
-
Cause C: Competing Side Reactions
-
Explanation: A significant side reaction, particularly in the phosphorylation of peptides, is the formation of H-phosphonates.[6] The acid-sensitive nature of the tert-butyl protecting group can make it more susceptible to this side reaction.[6]
-
Troubleshooting Protocol:
-
Reaction Time: Minimize the time between the phosphitylation and oxidation steps. Delays longer than 10 minutes can significantly increase H-phosphonate formation.[6]
-
Oxidizing Agent: For sensitive substrates, consider using a milder oxidizing agent like anhydrous tert-butyl hydroperoxide (tBuOOH).[6]
-
-
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 60-85 | Standard, good for most substrates. |
| Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | 0 to RT | 65-90 | Can improve solubility for some substrates. |
| Tetrahydrofuran (THF) | N-Methylmorpholine (NMM) | 0 to RT | 55-80 | A less polar option, may reduce side reactions. |
| Carbon Tetrachloride (CCl₄) | Triethylamine (TEA) | 0 to RT | 70-95 | Classical Atherton-Todd conditions, but CCl₄ is toxic. |
Data compiled from general principles of organic synthesis and may vary based on specific substrates.
Caption: Troubleshooting workflow for low phosphorylation yield.
Issue 2: Formation of H-Phosphonate Side Product
The formation of H-phosphonate is a common side reaction that can significantly reduce the yield of the desired phosphate product.
The tert-butyl protecting group is particularly sensitive to acid.[6] Trace amounts of acid in the reaction mixture can lead to the formation of an H-phosphonate species, which is less reactive for the subsequent phosphorylation step.
-
Strategy A: Use of a Milder Activator
-
Explanation: In phosphoramidite-based approaches, activators like tetrazole are used. Using a less concentrated or less acidic activator can minimize the formation of H-phosphonates.[6]
-
Experimental Protocol:
-
Prepare a fresh, less concentrated solution of the activator (e.g., 0.25 M 1H-tetrazole).
-
Add the activator solution to the reaction mixture at a controlled rate, monitoring the reaction progress by ³¹P NMR.
-
-
-
Strategy B: Prompt Oxidation
-
Explanation: The intermediate phosphite triester is susceptible to degradation. Prompt oxidation to the more stable phosphate triester is crucial.
-
Experimental Protocol:
-
Once the phosphitylation step is complete (as determined by TLC or NMR), immediately add the oxidizing agent.
-
For substrates containing oxidation-sensitive amino acids like methionine or cysteine, use anhydrous tBuOOH in DMF.[6] For more robust substrates, an aqueous iodine/pyridine solution can be effective and may also help to convert some of the H-phosphonate back to the desired phosphate.[6]
-
-
Caption: Competing pathways leading to product vs. side product.
Part 3: Purification Challenges
Phosphorylated compounds can be challenging to purify due to their polarity.
Q: I'm having difficulty purifying my phosphorylated product by column chromatography. What are some alternative strategies?
A: The high polarity of phosphonates and phosphates can lead to poor separation on standard silica gel.
-
Strategy 1: Reversed-Phase Chromatography
-
Explanation: For highly polar compounds, reversed-phase (e.g., C18) chromatography is often more effective. A water/acetonitrile or water/methanol gradient with a small amount of an ion-pairing agent like triethylammonium acetate (TEAA) or formic acid can improve resolution.
-
-
Strategy 2: Crystallization
-
Explanation: If the product is a solid, crystallization can be a highly effective purification method.
-
Experimental Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly add a co-solvent in which the product is insoluble until turbidity is observed.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Isolate the crystals by filtration.
-
-
References
- Atherton–Todd reaction - Wikipedia. [Link]
- Atherton–Todd reaction: mechanism, scope and applic
- Atherton-Todd reaction: mechanism, scope and applic
- Scheme 4: Mechanism of the Atherton–Todd reaction with...
- An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphon
- Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. [Link]
- Tri-t-butyl Phosphite and Some of Its Reactions | The Journal of Organic Chemistry. [Link]
- MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. [Link]
- A Convenient Method for Phosphorylation Using Triallyl Phosphite - ResearchG
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoform
- The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PubMed Central. [Link]
Sources
- 1. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 3. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 7. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
side reactions of di-tert-Butyl phosphite in organic synthesis
Welcome to the technical support center for di-tert-butyl phosphite. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My aim is to move beyond standard textbook procedures and address the practical, real-world challenges and subtle side reactions that can impact the success of your synthesis. Here, we will explore the "why" behind common experimental failures and provide robust, field-tested solutions.
Part 1: Frequently Asked Questions - Reagent Stability & Handling
This first section addresses the most common frontline issues encountered before the reaction even begins: the quality and handling of the this compound itself.
Question 1: My this compound has been on the shelf for a while. How can I assess its purity and is it still usable?
Answer: This is a critical first step. This compound is susceptible to two primary degradation pathways: oxidation and hydrolysis.
-
Oxidation: Exposure to air will oxidize the P(III) center to the corresponding phosphate, di-tert-butyl phosphate.
-
Hydrolysis: Moisture leads to the cleavage of the P-O-tBu bonds, first yielding mono-tert-butyl phosphite and ultimately phosphorous acid. The released t-butanol can also lead to byproducts.
Troubleshooting Protocol: Purity Assessment via ³¹P NMR
A quick ³¹P NMR is the most definitive method to assess the reagent's integrity.
Step-by-Step Protocol:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or under a strong argon stream), carefully draw ~20-30 µL of the this compound liquid.
-
Dilution: Dissolve the sample in 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard like triphenylphosphine (TPP) can be used, but is often unnecessary for a simple purity check.
-
Analysis: Analyze the resulting spectrum based on the data in the table below.
Table 1: ³¹P NMR Chemical Shifts for this compound and Common Impurities
| Compound | Structure | Typical ³¹P Chemical Shift (δ, ppm) | Appearance | Notes |
| This compound | (tBuO)₂P(O)H | +6 to +8 (doublet, ¹JPH ≈ 680-720 Hz) | Desired Reagent | The large coupling constant is characteristic of the P-H bond. |
| Di-tert-Butyl Phosphate | (tBuO)₂P(O)OH | -8 to -12 | Oxidation Product | A singlet, indicating the loss of the P-H bond. |
| Phosphorous Acid | H₃PO₃ | +4 to +6 | Hydrolysis Product | Often appears as a broad singlet. |
| Mono-tert-butyl Phosphite | (tBuO)P(O)(H)OH | +2 to +5 | Hydrolysis Product | Can be a complex multiplet. |
Expert Recommendation: If the integration of impurity peaks (phosphate and phosphorous acid) exceeds 5-10%, purification is recommended for sensitive reactions. For many robust reactions, up to 15% impurity may be tolerated, but can lead to yield loss and purification challenges.
Question 2: My reaction is sluggish or fails completely. Could my base be the problem?
Answer: Absolutely. The choice of base is not trivial and is a frequent source of failure. The P-H bond in this compound is not highly acidic (pKa ≈ 13 in DMSO), requiring a reasonably strong base for deprotonation to the reactive phosphite anion. However, overly strong or sterically unhindered bases can lead to side reactions.
The Causality Behind Base Selection:
-
Problematic Bases: Strong, nucleophilic bases like sodium methoxide or sodium hydroxide can attack the phosphorus center or saponify ester functionalities on your substrate. Organolithium reagents like n-BuLi can undergo transmetalation or add to carbonyls.
-
Effective Bases: Sterically hindered and non-nucleophilic bases are generally preferred. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common and effective choices. For highly sensitive substrates, weaker carbonate or amine bases might be used, but these often require higher temperatures and longer reaction times.
Workflow: Base Selection Logic
Caption: Logical flow for selecting the appropriate base.
Part 2: Troubleshooting Guide - Reaction-Specific Issues
This section dives into problems encountered during specific named reactions involving this compound.
Question 3: In my Pudovik reaction (addition to an imine), I'm seeing a significant amount of a byproduct with a ³¹P NMR shift around -10 ppm. What is it and how do I stop it?
Answer: You are likely observing the formation of di-tert-butyl phosphate, the oxidation product of your starting material. This is a very common issue in Pudovik reactions, especially when they are running slowly or are exposed to air.
Mechanism of Side Reaction:
The desired reaction involves the addition of the phosphite anion to the imine. However, if the phosphite anion is present for extended periods under non-rigorous inert conditions, it is highly susceptible to oxidation by trace oxygen.
Caption: Competing pathways in the Pudovik reaction.
Troubleshooting Protocol: Minimizing Oxidation
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure your flask is properly flame-dried or oven-dried. Use a Schlenk line or a high-quality glovebox. Purge your reaction vessel thoroughly with argon or nitrogen before adding reagents.
-
Solvent Degassing: Use a solvent that has been degassed via freeze-pump-thaw cycles (at least three) or by sparging with argon for 30-60 minutes.
-
Order of Addition: Add the this compound and the imine/aldehyde to the flask first. Then, add the solvent and finally, add the base portion-wise at a reduced temperature (e.g., 0 °C or -78 °C). This ensures the reactive phosphite anion is generated in the presence of the electrophile, allowing it to be trapped quickly before it can react with oxygen.
-
Reagent Quality: Ensure your base is not old or contaminated with superoxides (a common issue with aged potassium tert-butoxide).
Question 4: I'm attempting an Atherton-Todd reaction to form a phosphoramidate, but my yield is low and I isolate di-tert-butyl phosphate instead. What's going wrong?
Answer: This is a classic Atherton-Todd problem. The likely culprit is that your amine is acting as a base to catalyze the oxidation of this compound, rather than acting as a nucleophile. This side reaction is particularly prevalent with hindered or poorly nucleophilic amines.
The Mechanistic Trap:
The Atherton-Todd reaction requires an amine, a carbon tetrachloride (or similar halogen source), and the phosphite. The intended pathway involves the amine attacking an activated phosphorus intermediate. However, if the amine is sterically hindered or a weak nucleophile, it may instead deprotonate the phosphite. The resulting phosphite anion, in the presence of CCl₄ and trace water/oxygen, can rapidly oxidize.
Troubleshooting Protocol: Optimizing the Atherton-Todd Reaction
-
Base Choice: The amine itself is often used as the base. For sluggish reactions, do not add a stronger, external base, as this will favor the side reaction. Instead, use the primary or secondary amine reactant in a slight excess (1.2 - 1.5 equivalents). Triethylamine (TEA) is often added as a scavenger for the HCl generated.
-
Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. Polar solvents can promote unwanted side reactions.
-
Temperature Control: Run the reaction at 0 °C or even lower to start. Add the carbon tetrachloride dropwise to the solution of the amine and this compound. This maintains a low concentration of the reactive intermediates and favors the desired pathway.
-
Substrate Consideration: If your amine is particularly valuable or hindered, consider an alternative phosphitylating agent or a different coupling strategy altogether. The Atherton-Todd reaction has its limitations.
Part 3: Protocols & References
Protocol: Kugelrohr Distillation for Purification of this compound
If your reagent is heavily contaminated (>15%), purification by vacuum distillation is effective.
WARNING: Heating phosphites can be hazardous. Always perform this procedure behind a blast shield and in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a Kugelrohr distillation apparatus. Ensure all glassware is scrupulously dry.
-
Vacuum: Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone). A vacuum of <1 mmHg is required.
-
Heating: Gently heat the distillation bulb containing the impure this compound. A typical oil bath temperature is 60-80 °C.
-
Collection: The pure this compound will distill into the collection bulb (boiling point is approximately 45-50 °C at 0.5 mmHg).
-
Storage: Once distillation is complete, backfill the apparatus with argon or nitrogen. Immediately transfer the purified liquid via cannula or syringe to a clean, dry, amber glass bottle with a Teflon-lined cap. Store under an inert atmosphere in a refrigerator.
References
- This compound: A review of its synthesis and applications in organic chemistry.Royal Society of Chemistry. [Link]
- The Atherton–Todd reaction: mechanism, scope and applications.Organic & Biomolecular Chemistry. [Link]
- Recent advances on the Pudovik reaction and its asymmetric variants.Beilstein Journal of Organic Chemistry. [Link]
Technical Support Center: Optimization of Pudovik Reactions with Di-tert-Butyl Phosphite
Welcome to the technical support center for organophosphorus chemistry applications. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven experience to help you overcome your most pressing experimental challenges. This guide is dedicated to the optimization and troubleshooting of the Pudovik reaction, with a specific focus on the use of the sterically demanding yet highly valuable reagent, di-tert-butyl phosphite.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments. We diagnose the likely causes and provide actionable solutions to get your reaction back on track.
Q1: My Pudovik reaction with this compound is giving very low to no yield. What are the primary causes and how can I fix this?
Low or no product formation is a common but solvable issue. The problem often originates from one of four areas: catalyst activity, steric hindrance, reaction equilibrium, or solvent choice.
Analysis and Solutions:
-
Inactive Catalyst: The Pudovik reaction is typically base-catalyzed.[1] Bases are hygroscopic and can be deactivated by moisture. The bulky tert-butyl groups on the phosphite necessitate an efficient catalyst to initiate the reaction.
-
Solution: Always use a fresh, anhydrous base. If you suspect your base is old, purchase a new bottle or dry it according to standard laboratory procedures. Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), which are often more effective than triethylamine (TEA).[1]
-
-
Severe Steric Hindrance: this compound is sterically bulky.[2] If your aldehyde, ketone, or imine is also highly substituted, the combined steric clash can dramatically slow down the reaction rate.[3]
-
Solution: Increase the reaction temperature in increments of 10-20 °C to provide the necessary activation energy. You may also need to extend the reaction time significantly. Monitor progress by TLC or NMR to avoid decomposition.[3] In extreme cases, a less sterically hindered phosphite may be required if reaction conditions become too harsh.
-
-
Unfavorable Equilibrium: The Pudovik reaction can be reversible.[3] If the equilibrium lies towards the starting materials, the yield will be inherently low.
-
Solution: To drive the reaction forward according to Le Châtelier's principle, use a slight excess (1.1 to 1.5 equivalents) of one of the reactants, typically the less expensive carbonyl/imine component.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[4] An unsuitable solvent can prevent the reaction from proceeding efficiently.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield Pudovik reactions.
Q2: My reaction is working, but I'm isolating a significant phosphate byproduct instead of my desired α-hydroxyphosphonate. What is this side reaction and how can I prevent it?
You are observing the phospha-Brook rearrangement. This is the most common and problematic side reaction in the Pudovik synthesis of α-hydroxyphosphonates.
Analysis and Solutions:
The phospha-Brook rearrangement is a base-catalyzed isomerization of the target α-hydroxyphosphonate to a more thermodynamically stable phosphate ester.[3] The very same base used to catalyze your Pudovik reaction also promotes this undesired pathway.[6]
-
Temperature Control: The rearrangement is often highly dependent on temperature.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. This will disfavor the rearrangement kinetically.[3]
-
-
Reaction Time: The longer the product is exposed to the basic catalyst, the more rearrangement will occur.
-
Solution: Monitor the reaction closely by TLC or a relevant NMR experiment (e.g., ³¹P NMR). As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir overnight unnecessarily.[3]
-
-
Work-up Procedure: The basic catalyst can continue to promote the rearrangement during the work-up phase.
-
Solution: Quench the reaction with a mild acidic solution (e.g., saturated NH₄Cl or dilute HCl) to neutralize the base catalyst promptly. This protonates the alkoxide intermediate and halts the rearrangement cascade.[3]
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst, steric hindrance, unfavorable equilibrium, poor solvent choice. | Use fresh anhydrous base, increase temperature/time, use an excess of one reactant, screen solvents.[1][3] |
| Phosphate Byproduct | Phospha-Brook rearrangement. | Lower reaction temperature, minimize reaction time, use a mild acidic quench.[3][6] |
| Slow Reaction Rate | High steric hindrance, insufficient catalyst loading, low temperature. | Increase temperature, optimize catalyst loading (start at 10-20 mol%), screen for a more active catalyst.[1][3] |
| Formation of α-Ketophosphonate | Oxidative conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction setup and optimization.
Q1: What type of catalyst is best for the Pudovik reaction with this compound?
There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, catalysts fall into two main categories:
-
Base Catalysts: These are the most common. For sterically demanding substrates, strong, non-nucleophilic organic bases like DBU are often superior to weaker bases like TEA. Alkali metal bases, such as lithium hexamethyldisilazide (LiHMDS), can also be highly effective for generating the phosphite nucleophile, especially in aza-Pudovik reactions.[7][8]
-
Lewis Acid Catalysts: Lewis acids can also catalyze the reaction, often by activating the carbonyl or imine component towards nucleophilic attack.[9] Chiral aluminum complexes, for example, have been used to achieve high yields and enantioselectivity.[5][10]
Recommendation: For a standard reaction, begin with 10-20 mol% of DBU. If this fails or if stereoselectivity is a goal, exploring Lewis acid catalysis is a logical next step.
Q2: How do the tert-butyl groups on this compound affect the reaction?
The tert-butyl groups have a profound dual effect:
-
Steric Hindrance: As discussed, the bulkiness can decrease the reaction rate by impeding the approach of the phosphite to the electrophilic carbon. This often necessitates more forcing conditions (higher temperature, stronger catalyst) compared to less hindered phosphites like diethyl phosphite.[2][3]
-
Product Stability and Handling: The tert-butyl esters are significantly more resistant to hydrolysis under both acidic and basic conditions compared to methyl or ethyl esters. This robustness can be a major advantage during purification and subsequent synthetic steps. They are typically cleaved under strong acidic conditions (e.g., TFA).
Q3: What is the general mechanism for the base-catalyzed Pudovik reaction?
The mechanism is a straightforward two-step process:
-
Deprotonation: The base removes the acidic proton from the P-H bond of this compound, generating a potent phosphite anion nucleophile.
-
Nucleophilic Addition: The phosphite anion attacks the electrophilic carbon of the C=O (aldehyde/ketone) or C=N (imine) double bond. This forms a C-P bond and generates an alkoxide or amido intermediate.
-
Protonation: This intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst or during aqueous work-up, to yield the final α-hydroxyphosphonate or α-aminophosphonate product.
Base-Catalyzed Pudovik Reaction Mechanism
Caption: General mechanism of the base-catalyzed aza-Pudovik reaction.
Experimental Protocol: General Procedure for a Base-Catalyzed Aza-Pudovik Reaction
This protocol provides a starting point for the synthesis of an α-aminophosphonate using an imine and this compound.
Materials:
-
Imine (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
DBU (0.2 mmol, 0.2 equiv)
-
Anhydrous Toluene (5 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add the imine (1.0 mmol) and anhydrous toluene (5 mL). Stir until the imine is fully dissolved.
-
Phosphite Addition: Add this compound (1.1 mmol) to the solution via syringe.
-
Catalyst Initiation: Add DBU (0.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) every 1-2 hours. If the reaction is sluggish after 4 hours, gradually heat the mixture to 50-80 °C.
-
Quench: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired α-aminophosphonate.
References
- Napolova, O., et al. (2017). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 22(7), 1079.
- Lin, C.-C., et al. (2011). Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates. Molecules, 16(11), 9315-9330.
- RSC Publishing. (2024). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology.
- Wikipedia. (n.d.). Pudovik reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates.
- CORE. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- Ordóñez, M., et al. (2012). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 17(10), 11504-11527.
- Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2017(4), M961.
- Gangadhararao, G., & Venu, S. (2011). The Phospha-Michael Addition Product... Acta Crystallographica Section E, 67(Pt 5), o1212-3.
- Gangadhararao, G., & Venu, S. (2011). The Phospha–Michael addition product... Acta Crystallographica Section E, 67(Pt 5), o1212.
- ResearchGate. (n.d.). The Phospha‐Michael Addition in Organic Synthesis.
- Li, C., et al. (2021). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 17, 2831-2836.
- Kovács, T., et al. (2022). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction... Molecules, 27(15), 4966.
- BIP. (n.d.). Chapter Two Asymmetric hydrophosphonylation of imines.
- Reddit. (2022). What are some common causes of low reaction yields?
- ResearchGate. (n.d.). Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a.
- ResearchGate. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
- Organic Chemistry Portal. (2008). Catalytic Enantioselective Pudovik Reaction...
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (n.d.). Optimization of reaction conditions: solvent and additive studies.
- MDPI. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
- RSC Publishing. (2018). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology.
- ResearchGate. (n.d.). Radical addition of tetrahydrofuran to imines assisted by tert-butyl hydroperoxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 6. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 10. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]
Technical Support Center: Di-tert-Butyl Phosphonate Deprotection
Welcome to the technical support center for challenges in the deprotection of di-tert-butyl phosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome synthetic step. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to address specific experimental issues, grounding our advice in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of di-tert-butyl phosphonates a critical but challenging step?
The di-tert-butyl phosphonate group is a valuable protecting group for phosphonic acids due to its steric bulk, which prevents unwanted reactions at the phosphorus center. However, this same steric hindrance, combined with the acid-labile nature of the tert-butyl groups, creates a delicate balance during deprotection. The goal is to achieve complete cleavage to the phosphonic acid without inducing side reactions on sensitive substrates or facing incomplete conversion. Common challenges include sluggish reactions, degradation of the target molecule, and the formation of alkylated byproducts.
Q2: What are the standard methods for cleaving di-tert-butyl phosphonates?
The cleavage of tert-butyl esters is typically achieved under acidic conditions that promote the formation of a stable tert-butyl cation.[1] The two most prevalent methods are:
-
Strong Acidolysis (e.g., Trifluoroacetic Acid - TFA): This is a widely used and effective method.[1] Treatment with a strong acid like TFA, often in a solvent like dichloromethane (DCM), protonates the phosphonate oxygen, facilitating the elimination of isobutylene and the formation of the desired phosphonic acid. Aqueous acids like hydrochloric acid (HCl) can also be employed.[2][3]
-
Silyl-mediated Cleavage (e.g., Bromotrimethylsilane - TMSBr): Known as the McKenna reaction, this method uses TMSBr to convert the di-tert-butyl phosphonate into a bis(trimethylsilyl) ester intermediate.[4][5][6] This intermediate is highly labile and is readily hydrolyzed to the phosphonic acid upon workup with methanol or water.[7][8] This method is considered milder than strong acidolysis.[9]
Q3: What is the underlying mechanism of acid-catalyzed deprotection?
The reaction proceeds via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. The key steps are:
-
Protonation: A phosphonate oxygen atom is protonated by the acid (e.g., TFA).
-
Carbocation Formation: The protonated ester cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and the mono-deprotected phosphonic acid.
-
Deprotonation/Elimination: The tert-butyl cation can be trapped by a nucleophile or, more commonly, lose a proton to form isobutylene gas.[10]
-
Repeat: The process repeats for the second tert-butyl group to yield the final phosphonic acid.
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection pathway.
Caption: Acid-catalyzed deprotection of a di-tert-butyl phosphonate.
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of di-tert-butyl phosphonates in a "Problem/Solution" format.
Problem 1: Incomplete deprotection and low yield of phosphonic acid.
Possible Cause A: Insufficient Acid Strength or Stoichiometry The stability of the phosphonate ester may be greater than anticipated, requiring more forceful conditions.
Solution:
-
Increase TFA Equivalents: If using TFA/DCM, increase the concentration of TFA. A common starting point is 10-20 equivalents, but some substrates may require using TFA as the co-solvent (e.g., a 1:1 mixture of TFA:DCM).
-
Switch to a Stronger Acid System: Consider using aqueous HCl (e.g., 6M) or HBr in acetic acid. However, be mindful that harsher conditions can degrade sensitive functional groups.[2]
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by an appropriate method (³¹P NMR is ideal; LCMS or TLC can also be used). If the reaction stalls at room temperature, consider gentle heating (e.g., to 40 °C), but watch for byproduct formation.
Possible Cause B: Steric Hindrance If the phosphonate group is located in a sterically congested part of the molecule, access for the acid may be limited, slowing down the reaction.
Solution:
-
Switch to TMSBr: The McKenna reaction can be more effective for sterically hindered substrates.[4][11] TMSBr is a smaller reagent than a solvated proton and can sometimes access the phosphonate more readily. The subsequent hydrolysis of the silyl ester is typically fast.
Problem 2: Formation of unexpected side products, particularly t-butylation of the substrate.
Possible Cause: Electrophilic Attack by the Tert-Butyl Cation The tert-butyl carbocation generated during the reaction is a potent electrophile. If your substrate contains electron-rich aromatic rings (like phenols, anilines) or other nucleophilic sites (e.g., indoles, thiols), it can be susceptible to Friedel-Crafts-type t-butylation.
Solution: Use a Carbocation Scavenger
-
Introduction of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product. The choice of scavenger is critical.
-
Common Scavengers:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the carbocation via hydride transfer to form isobutane. A common cocktail is TFA/DCM/TIS.[12]
-
Thioanisole or 1,2-Ethanedithiol (EDT): Useful especially when protecting sulfur-containing amino acids in peptide synthesis, as they can prevent re-alkylation on sulfur.[12]
-
Water: A small amount of water can trap the cation to form tert-butanol. A common mixture used in peptide chemistry is TFA/H₂O/TIS (95:2.5:2.5).[12]
-
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving deprotection issues.
Caption: A decision tree for troubleshooting di-tert-butyl phosphonate deprotection.
Problem 3: The substrate is degrading under the reaction conditions.
Possible Cause: Acid-Sensitivity of Other Functional Groups Your molecule may contain other acid-labile protecting groups (e.g., Boc, trityl, ketals) or functionalities that are unstable to strong, concentrated acid.
Solution: Employ Milder, More Selective Conditions
-
Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid is a much milder alternative to TFA and can selectively cleave tert-butyl esters and carbamates while leaving groups like Cbz, benzyl esters, and TBDMS ethers intact.[1][13]
-
Lewis Acids: Mild Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can selectively cleave tert-butyl esters under non-protic conditions, which can be advantageous for certain substrates.[1]
-
TMSBr at Low Temperature: The McKenna reaction can be performed at 0 °C or even lower temperatures, minimizing the degradation of sensitive substrates. The reaction is often rapid, and careful quenching with methanol is key.[7][11]
Experimental Protocols & Data
Table 1: Comparison of Common Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Common Issues |
| TFA Acidolysis | TFA (10-50%) in DCM, 0 °C to RT, 1-24 h | Simple, readily available reagents, strong and often fast.[1] | Can cleave other acid-labile groups; risk of t-butylation side reactions; can be too harsh for sensitive molecules.[1] |
| Aqueous HCl | 4-6 M HCl in Dioxane/H₂O, RT to 50 °C, 4-24 h | Inexpensive, effective for robust substrates. | Can be slow; harsh conditions; requires careful neutralization during workup. |
| McKenna Reaction | TMSBr (2-4 eq.) in DCM or MeCN, 0 °C to RT, 1-16 h; then quench with MeOH/H₂O.[7][11] | Milder than strong acids, often faster, good for hindered systems.[4][6] | TMSBr is moisture-sensitive; can cleave t-butyl carboxyesters; potential for N-alkylation by byproduct alkyl bromides.[5][14] |
| Aqueous H₃PO₄ | 85% H₃PO₄, Toluene, 50-70 °C, 3-14 h | "Green" reagent, highly selective for t-butyl groups over many other protecting groups.[13] | Requires elevated temperatures, which may not be suitable for all substrates. |
Protocol 1: General Procedure for TFA-Mediated Deprotection with a Scavenger
-
Preparation: Dissolve the di-tert-butyl phosphonate substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).
-
Addition of Scavenger: Add triisopropylsilane (TIS) (3.0 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (20 eq) dropwise over 5-10 minutes. Caution: Reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC (the phosphonic acid product will be at the baseline) or LCMS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
Purification: The crude phosphonic acid can be purified by precipitation (e.g., from DCM/ether or DCM/hexanes), crystallization, or reverse-phase chromatography if necessary.
Protocol 2: General Procedure for TMSBr-Mediated Deprotection (McKenna Reaction)
-
Preparation: Dissolve the di-tert-butyl phosphonate substrate (1.0 eq) in anhydrous acetonitrile or DCM (0.1-0.2 M) under an inert atmosphere. Cool the solution to 0 °C.
-
Initiation: Slowly add bromotrimethylsilane (TMSBr) (3.0 eq) to the stirred solution via syringe.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by ³¹P NMR (look for the shift from the starting phosphonate ester to the bis-TMS ester) or LCMS (2-16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol (MeOH) or a MeOH/H₂O mixture (9:1).[7] This step is often vigorous.
-
Workup: Stir for 30 minutes, then remove all volatile components under reduced pressure.
-
Purification: The resulting crude phosphonic acid can be purified as described in Protocol 1.
References
- Patil, P. S. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 858-867.
- Chougrani, K., Bakkour, Y., Rollet, M., & Cradock, S. (2011). Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein Journal of Organic Chemistry, 7, 364–370.
- Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446.
- Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446.
- Deprotection of phosphonates 1b–7b obtained with the following... (n.d.). ResearchGate.
- Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446.
- Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446.
- Corriu, R. J. P., Lancelle-Beltran, E., Mehdi, A., Reye, C., & Guilard, R. (2003). Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. Journal of Materials Chemistry, 13(12), 3143-3149.
- Berkowitz, D. B., Karukurichi, K. R., de la Cruz, M., & Cha, J. K. (2009). Rapid Entry into Biologically Relevant α,α-Difluoroalkylphosphonates Bearing Allyl Protection – Deblocking Under Ru(II)/(IV)-Catalysis. Angewandte Chemie International Edition, 48(48), 9070-9074.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 858-867.
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. (n.d.). ResearchGate.
- Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The McKenna reaction - avoiding side reactions in phosphonate deprotection [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 14. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
Technical Support Center: Purification of Di-tert-Butyl Phosphite Reaction Products
Welcome to the technical support center dedicated to the purification of di-tert-butyl phosphite and its derivatives. As a pivotal reagent in organophosphorus chemistry, particularly in the synthesis of pharmaceutical intermediates and prodrugs, the purity of this compound and its subsequent reaction products is paramount for successful downstream applications.[1] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Common Impurities
This section addresses fundamental questions regarding the stability, handling, and common contaminants associated with this compound chemistry.
Q1: What are the primary impurities I should expect in my crude this compound or its reaction mixtures?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and handling procedures. However, several common contaminants are frequently observed.
-
Unreacted Starting Materials: Depending on the synthesis, these can include dimethyl phosphite, tert-butanol, or phosphorus trichloride.[1][2]
-
Oxidation Product: The most common impurity is di-tert-butyl phosphate, formed by the oxidation of the P(III) center to P(V). This is often accelerated by exposure to air.[1][3]
-
Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze, especially under acidic or basic conditions, to form mono-tert-butyl phosphite and eventually phosphoric acid.[4][5][6]
-
Thermal Decomposition Products: The compound is sensitive to incautious heating during distillation, which can lead to decomposition and loss of product.[3] At high temperatures, phosphines can also form, which are pyrophoric.[7]
-
Synthesis Byproducts: In syntheses starting from phosphorus trichloride and tert-butanol, tri-tert-butyl phosphite can form as a kinetic product, which may then decompose to the desired this compound.[1][3]
| Impurity | Typical Source | Analytical Identification (³¹P NMR) |
| Di-tert-butyl phosphate | Air oxidation of this compound | Singlet, typically downfield from the phosphite peak |
| Tri-tert-butyl phosphite | Synthesis byproduct (PCl₃ + t-BuOH) | Singlet, typically significantly downfield |
| Mono-tert-butyl phosphite | Hydrolysis | Signal showing P-H coupling |
| Phosphoric Acid | Complete hydrolysis | Broad singlet, chemical shift is concentration/pH dependent |
| Unreacted Dialkyl Phosphite | Transesterification synthesis | Signal with characteristic P-H coupling |
Q2: Why is this compound so sensitive to air and moisture, and how should I handle it?
A2: The sensitivity stems from the phosphorus atom's trivalent state (P(III)). The phosphorus atom has a lone pair of electrons, making it susceptible to electrophilic attack and oxidation.
-
Oxidation: Atmospheric oxygen readily oxidizes the P(III) center to the more thermodynamically stable pentavalent P(V) state, forming di-tert-butyl phosphate.[1][3] The bulky tert-butyl groups offer some steric protection, but the compound is still reactive.[1]
-
Hydrolysis: The P-O bond is susceptible to cleavage by water. This hydrolysis is often autocatalytic, as the initial formation of acidic byproducts can accelerate further degradation.[5]
Expert Handling Protocol:
-
Always handle under an inert atmosphere: Use nitrogen or argon for all transfers and reactions.[1][8]
-
Use anhydrous solvents: Solvents should be rigorously dried before use to prevent hydrolysis.[1]
-
Store properly: Keep the compound in a tightly sealed container, under an inert atmosphere, and refrigerated (2-8°C) to minimize degradation.[8][9]
Q3: What are the best analytical methods to assess the purity of my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
³¹P NMR Spectroscopy: This is the most powerful tool for identifying and quantifying phosphorus-containing species. It provides a clear picture of the phosphite, phosphate, and other phosphorus-containing impurities.[3]
-
Gas Chromatography (GC) and GC-MS: GC is excellent for assessing the presence of volatile impurities like residual solvents or starting materials such as tert-butanol.[1][10] GC-MS can help identify unknown byproducts.[6][11][12] Organophosphorus compounds can be challenging for GC due to potential interactions with the column, so using an inert column is recommended.[11]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives, such as phosphonate products, reverse-phase HPLC is a suitable method for purity analysis.[13]
Part 2: Troubleshooting Guides for Purification
This section provides step-by-step solutions to specific purification challenges.
Scenario 1: Crude product is contaminated with volatile starting materials (e.g., tert-butanol).
-
Issue: My reaction is complete, but NMR/GC analysis shows significant amounts of low-boiling starting materials or solvents.
-
Root Cause: These components were either used in excess or were not fully removed during the initial solvent evaporation.
-
Solution: Vacuum Distillation. This method is highly effective for separating compounds with significantly different boiling points.[14]
-
Setup: Assemble a clean, dry distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask, including a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum to the system. A typical pressure for purifying this compound is around 1-4 Torr.[2][9]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which will contain residual solvents and unreacted starting materials like tert-butanol.
-
Product Fraction: Once the head temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the purified this compound.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum to avoid bumping and potential flask implosion.
Scenario 2: My ³¹P NMR shows my desired phosphonate product is contaminated with its oxidized phosphate analog.
-
Issue: A Michaelis-Arbuzov or similar reaction has worked, but a portion of the product has been oxidized to the corresponding phosphate, which is difficult to remove.
-
Root Cause: Exposure to air during the reaction or workup. The phosphate is typically more polar than the phosphonate.
-
Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[14]
-
Select Stationary Phase: Silica gel is the most common choice.
-
Expert Tip: Organophosphorus compounds can sometimes interact with the acidic silanol groups on silica, leading to tailing or decomposition.[15] If this is observed, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1-2%).[15]
-
-
Choose an Eluent System: The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate, with good separation from the more polar phosphate byproduct. Start with a non-polar solvent and gradually increase polarity.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute and Collect: Begin elution with the low-polarity solvent. The less polar phosphonate product should elute before the more polar phosphate impurity. Gradually increase the eluent polarity as needed. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Product Type | Typical Starting Eluent System (Silica Gel) |
| Non-polar Phosphonates | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar Phosphonates | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
Scenario 3: My product is contaminated with acidic impurities from hydrolysis.
-
Issue: My product is an oil, and I suspect acidic impurities are present from exposure to moisture.
-
Root Cause: Hydrolysis of P-O-tBu bonds, leading to the formation of acidic species like mono-tert-butyl phosphite or phosphoric acid.[5]
-
Solution: Aqueous Wash. A mild basic wash can neutralize and remove acidic impurities.
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] This will neutralize and extract the acidic impurities into the aqueous layer.
-
Caution: Be sure to vent the separatory funnel frequently, as CO₂ gas may be generated during neutralization.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure.
-
Critical Step: Ensure the final product is thoroughly dried under high vacuum, as any remaining moisture can re-initiate hydrolysis.
-
Part 3: Visualization of Workflows and Degradation Pathways
Decision-Making Workflow for Purification
This diagram provides a logical pathway for selecting the appropriate purification technique based on the nature of the impurities identified.
Caption: Decision tree for selecting a purification method.
Common Degradation Pathways
This diagram illustrates the two main pathways through which this compound degrades.
Caption: Primary degradation pathways for this compound.
References
- Opatz, T., et al. (n.d.). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles.
- Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite.
- ResearchGate. (2007). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study.
- Agilent. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column.
- ResearchGate. (2006). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24).
- National Institutes of Health. (n.d.). Dibutyl hydrogen phosphite. PubChem.
- SIELC Technologies. (2018). Tris(2,4-di-tert-butylphenyl) phosphite.
- American Chemical Society Publications. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development.
- Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
- Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dibutyl hydrogen phosphite | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 13086-84-5 [chemicalbook.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Tris(2,4-di-tert-butylphenyl) phosphite | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating Challenges in Hirao Coupling with Di-tert-Butyl Phosphite: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to troubleshooting low conversion rates in the Hirao coupling reaction when using di-tert-butyl phosphite. As Senior Application Scientists, we understand that while the Hirao coupling is a powerful tool for forming carbon-phosphorus bonds, the use of sterically demanding reagents like this compound can present unique challenges. This guide provides in-depth, evidence-based solutions to common problems, moving beyond a simple checklist to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the active phosphorus species in the Hirao coupling with this compound?
This compound, HP(O)(OtBu)₂, exists in equilibrium with its trivalent tautomer, di-tert-butoxyphosphine, P(OH)(OtBu)₂. It is this trivalent form that is believed to be the active species that coordinates to the palladium catalyst during the catalytic cycle. The bulky tert-butyl groups can influence the rate and extent of this tautomerization, which is a crucial first step for successful coupling.
Q2: Why is this compound a desirable, yet challenging, reagent?
The tert-butyl groups offer significant steric protection, which can enhance the stability of the resulting phosphonate product and prevent undesirable side reactions like dealkylation, a common issue with less hindered phosphites such as diethyl phosphite.[1] However, this same steric bulk can impede the desired reaction by slowing down key steps in the catalytic cycle, such as ligand exchange and reductive elimination.[2]
Q3: How does the choice of palladium precursor affect the reaction?
Q4: What is the primary role of the base in this reaction?
The base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), plays a crucial role in the catalytic cycle. It is involved in the deprotonation of the phosphite to facilitate its coordination to the palladium center and also aids in the regeneration of the active catalyst.[2][3]
Troubleshooting Guide: Low Conversion Rates
Low or no conversion of your starting materials is the most common issue encountered. The following sections break down the potential causes and provide actionable solutions based on mechanistic understanding.
Problem 1: Catalyst Inactivity or Decomposition
A common pitfall is the deactivation of the palladium catalyst, often visually indicated by the formation of palladium black.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inefficient Reduction of Pd(II) to Pd(0) | Pd(II) precursors require reduction to the catalytically active Pd(0) state. This process can be slow or incomplete, leading to a low concentration of the active catalyst. | Consider adding a small amount of a reducing agent, such as a primary or secondary alcohol, which can facilitate the reduction of the Pd(II) precursor. Some protocols suggest that the phosphite itself can act as a reducing agent, but an excess may be required.[2][3] |
| Ligand Dissociation and Catalyst Agglomeration | The active catalyst is a coordinatively unsaturated Pd(0) species. If the supporting ligands are not strongly bound or are present in insufficient concentration, the Pd(0) intermediates can aggregate to form inactive palladium black. | The use of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can chelate to the palladium center, providing greater stability and preventing aggregation.[1] Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. |
| Oxidative Degradation of the Catalyst | The Pd(0) catalyst is susceptible to oxidation by air. | Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Steric Hindrance from this compound
The bulky nature of the di-tert-butyl groups can significantly impact the kinetics of the reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Slow Ligand Exchange | The sterically demanding this compound may struggle to displace the ancillary ligands on the palladium center to form the key P-Pd bond. | The choice of ancillary ligand is critical. While bulky ligands are often used to promote reductive elimination in other cross-coupling reactions, in this case, a ligand that can readily dissociate to create a vacant coordination site for the phosphite may be beneficial. Experiment with different phosphine ligands, such as PPh₃ or bidentate ligands with a wider bite angle like dppf.[1] |
| Difficult Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the C-P bond, can be sterically hindered by the large tert-butyl groups. | Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for reductive elimination. However, be mindful of the thermal stability of your substrates and the phosphite. The use of more electron-donating ligands can also promote reductive elimination. |
| Unfavorable Tautomeric Equilibrium | The equilibrium between the inactive pentavalent form and the active trivalent tautomer of this compound may lie unfavorably towards the inactive form under the reaction conditions. | The choice of base and solvent can influence this equilibrium. A stronger, non-nucleophilic base might favor the deprotonation of the P-H bond, shifting the equilibrium towards the active trivalent form. |
Problem 3: Sub-Optimal Reaction Conditions
The interplay of solvent, base, and temperature is crucial for a successful Hirao coupling.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent Choice | The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and the rate of reaction. | Aprotic polar solvents like DMF, acetonitrile, or dioxane are commonly used. Toluene is also a viable option. If catalyst solubility is an issue, a more polar solvent may be beneficial. However, coordinating solvents can sometimes compete with the phosphite for binding to the palladium center. A solvent screen is often a worthwhile optimization step.[1] |
| Base Incompatibility | The strength and steric bulk of the base can impact the reaction. A base that is too weak may not efficiently deprotonate the phosphite, while a base that is too nucleophilic could lead to side reactions. | For sterically hindered phosphites, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (Et₃N) to minimize potential side reactions.[1] |
| Insufficient Reaction Time or Temperature | As mentioned, steric hindrance can lead to slower reaction rates. | Monitor the reaction progress over a longer period. If the reaction is sluggish at a given temperature, a modest increase in temperature may be necessary. Microwave-assisted heating can also be explored to accelerate the reaction.[4] |
Experimental Protocols
General Protocol for Hirao Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (e.g., dppf, 1.1-5.5 mol%) to a dry reaction flask. Add a portion of the degassed solvent and stir for 15-30 minutes at room temperature.
-
Reagent Addition: To the flask containing the catalyst, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., DIPEA, 1.5-2.0 equiv.). Add the remaining degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR spectroscopy.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for low conversion in Hirao coupling.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for effective troubleshooting.
Caption: The catalytic cycle of the Hirao coupling reaction.
By systematically addressing these potential issues, researchers can significantly improve the success rate of Hirao couplings with the sterically demanding yet valuable this compound.
References
- Hirao coupling - Wikipedia.
- Montchamp, J.-L.
- Keglevich, G. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. PubMed Central, [Link]
- Keglevich, G. New Developments on the Hirao Reactions, Especially from “Green” Point of View.
- Chang, V. Highly efficient and well-defined phosphinous acid-ligated Pd(ii) precatalysts for Hirao cross-coupling reaction. Dalton Transactions, [Link]
- Keglevich, G.
- Keglevich, G. Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. MDPI, [Link]
- Montchamp, J.-L.
- Keglevich, G. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Publishing, [Link]
Sources
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirao coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Byproduct Formation with Di-tert-Butyl Phosphite
Welcome to the technical support center for di-tert-butyl phosphite (DTBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during its use. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Troubleshooting Guide - Common Byproducts and Their Mitigation
This section addresses specific issues related to byproduct formation when using this compound. Each problem is presented with its likely causes and actionable solutions, grounded in chemical principles.
Issue 1: Formation of Di-tert-butyl Phosphate
Symptom: You observe a significant amount of di-tert-butyl phosphate in your reaction mixture, confirmed by techniques like 31P NMR or LC-MS.
Causality: Di-tert-butyl phosphate is the oxidation product of this compound. This oxidation can occur under several conditions:
-
Exposure to Air (Oxygen): Phosphites, in general, are susceptible to air oxidation, and while the bulky tert-butyl groups offer some steric protection, prolonged exposure, especially at elevated temperatures, can lead to the formation of the corresponding phosphate.[1][2] Tri-tert-butyl phosphite, a potential impurity or precursor, is particularly prone to rapid oxidation.[1][2]
-
Presence of Oxidizing Agents: Contaminants in reagents or solvents, or the use of certain oxidants, will readily convert the phosphite to the phosphate.[1] Common laboratory oxidants like hydrogen peroxide or potassium permanganate are used intentionally for this conversion but can be problematic if present as impurities.[1]
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Inert Atmosphere | To prevent air oxidation. | 1. Assemble your reaction glassware and dry it thoroughly under vacuum or in an oven. 2. Cool the glassware under a stream of inert gas (e.g., nitrogen or argon). 3. Maintain a positive pressure of the inert gas throughout the reaction and workup. |
| Degassing Solvents | To remove dissolved oxygen. | 1. Use a "freeze-pump-thaw" method for sensitive reactions: Freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times. 2. Alternatively, bubble an inert gas through the solvent for at least 30 minutes before use. |
| Use of Fresh, High-Purity Reagents | To avoid adventitious oxidizing impurities. | 1. Use freshly opened bottles of this compound or distill it under reduced pressure before use if purity is questionable.[2] 2. Ensure all other reagents and solvents are of high purity and free from peroxides. |
Issue 2: Hydrolysis to Mono-tert-butyl Phosphite and Phosphorous Acid
Symptom: Your reaction yields are lower than expected, and you detect mono-tert-butyl phosphite or even phosphorous acid.
Causality: this compound is sensitive to moisture and can undergo hydrolysis, especially under acidic or basic conditions.[3][4] The hydrolysis proceeds stepwise, first forming mono-tert-butyl phosphite and tert-butanol, and can ultimately lead to phosphorous acid. The rate of hydrolysis is influenced by pH and temperature.[1]
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Anhydrous Conditions | To prevent hydrolysis. | 1. Thoroughly dry all glassware. 2. Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents (e.g., molecular sieves). 3. Handle all reagents under an inert atmosphere to minimize exposure to atmospheric moisture.[5] |
| Control of pH | To avoid acid or base-catalyzed hydrolysis. | 1. If a base is required for the reaction, choose a non-nucleophilic, sterically hindered base. 2. During workup, use a saturated sodium bicarbonate solution to neutralize any acidic byproducts carefully, as strong acidic conditions can promote the cleavage of the tert-butyl groups.[2] |
Issue 3: Formation of Tri-tert-butyl Phosphite and its Decomposition Products
Symptom: You observe the presence of tri-tert-butyl phosphite or its subsequent decomposition product, this compound, in your starting material or reaction.
Causality: In the synthesis of this compound from phosphorus trichloride and tert-butanol, tri-tert-butyl phosphite can be formed as a byproduct.[1][2] This triester is unstable and can decompose, especially upon heating, to yield the desired this compound and isobutene.[1][2]
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Controlled Reagent Addition | To favor the formation of the diester over the triester. | 1. When synthesizing this compound, slowly add tert-butanol to a cooled solution of phosphorus trichloride.[1] 2. Reversing the order of addition, such as adding PCl₃ to potassium tert-butoxide, has also been shown to favor the formation of the diester.[2] |
| Careful Purification | To remove the triester impurity. | 1. If tri-tert-butyl phosphite is present, it can be decomposed to this compound by careful heating under reduced pressure.[2] 2. However, be aware that this compound itself can be sensitive to incautious heating during distillation.[2] |
Issue 4: Transesterification with Alcoholic Solvents or Reagents
Symptom: You are using an alcohol as a solvent or it is present as a reagent, and you observe the formation of mixed phosphites.
Causality: this compound can undergo transesterification with other alcohols, especially upon heating, leading to the exchange of one or both tert-butyl groups.[1] This results in a mixture of phosphite esters and the formation of tert-butanol as a byproduct.[1]
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Appropriate Solvent Choice | To avoid unwanted side reactions. | 1. Avoid using alcoholic solvents unless transesterification is the desired outcome. 2. Opt for non-polar, aprotic solvents like THF, MTBE, or acetonitrile.[2] |
| Temperature Control | To minimize the rate of transesterification. | 1. If the presence of an alcohol is unavoidable, conduct the reaction at the lowest possible temperature to disfavor the transesterification equilibrium. |
Issue 5: Byproducts in Specific Reactions (e.g., Pudovik Reaction)
Symptom: When performing a Pudovik reaction (addition to carbonyls or imines), you observe side products other than the desired α-hydroxy or α-amino phosphonate.
Causality: The Pudovik reaction is a powerful tool for C-P bond formation.[6][7] However, side reactions can occur, such as the dimerization of activated alkenes if they are used as substrates.[8][9] The choice of catalyst and reaction conditions is crucial to ensure high selectivity.
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Catalyst Selection | To promote the desired reaction pathway. | 1. While traditional methods use base catalysis, tertiary phosphines like PBu₃ have been shown to be highly effective catalysts that can be free from side reactions like alkene dimerization.[8][9] |
| Optimization of Reaction Conditions | To achieve high conversion and yield. | 1. Screen different bases, solvents, and temperatures. For example, potassium carbonate in acetonitrile has been shown to be effective for hydroxymethylation reactions.[1][2] 2. Increasing the temperature can sometimes shorten the reaction time without a significant increase in byproduct formation.[1][2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its purity?
A1: this compound is sensitive to air and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[10][11][12]
Q2: My this compound has a slight yellow color. Is it still usable?
A2: A slight yellow color may indicate the presence of minor impurities, possibly from slow decomposition or oxidation. For many applications, this may not be an issue. However, for high-purity applications or sensitive reactions, it is advisable to purify the this compound by vacuum distillation before use.[2]
Q3: Can I use a metal hydride base with this compound?
A3: Caution should be exercised when using strong reducing agents like metal hydrides with phosphites. These can potentially lead to the formation of highly toxic and flammable phosphine gas.[13]
Q4: What is the best way to monitor the progress of a reaction involving this compound?
A4: 31P NMR spectroscopy is an excellent technique for monitoring these reactions, as the phosphorus chemical shifts are very sensitive to the electronic environment of the phosphorus atom. TLC can also be a useful and quicker method for routine monitoring. For more detailed analysis of purity and byproduct formation, LC-MS is a powerful tool.[1]
Q5: I am having trouble removing phosphite-related byproducts from my reaction mixture. What purification strategies do you recommend?
A5:
-
Aqueous Wash: Converting the phosphite byproducts to their corresponding phosphate salts can increase their water solubility, allowing for removal with an aqueous wash. This can be achieved by oxidation with a mild oxidizing agent like iodine in the presence of a base.[14]
-
Base Wash: A wash with a mild base like sodium bicarbonate can help remove acidic byproducts. For more stubborn phosphite impurities, a stronger base like potassium tert-butoxide can be used to deprotonate the phosphite, making it more water-soluble, provided your desired product is stable to these conditions.[14]
-
Column Chromatography: Silica gel chromatography is a standard method for purification. However, in some cases, phosphite byproducts may co-elute with the product. Careful selection of the eluent system is crucial.
Section 3: Visualizing Reaction Pathways and Workflows
Diagram 1: Major Byproduct Formation Pathways
Caption: Key pathways for byproduct formation from this compound.
Diagram 2: Experimental Workflow for Minimizing Byproducts
Caption: A systematic workflow to minimize byproducts in reactions with this compound.
References
- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. (n.d.). MIT Open Access Articles.
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. - Quick Company. (n.d.).
- Synthesis of H-Phosphonate Intermediates and Their Use in Preparing the Herbicide Glyphosate. (n.d.). Google Patents.
- The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study. (2006). ResearchGate.
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020). Frontiers.
- Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). (2012). ResearchGate.
- Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. (2014). ResearchGate.
- How to remove phosphite? (n.d.). ResearchGate.
- Synthesis and Reactions of α-Hydroxyphosphonates. (2020). MDPI.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). Bentham Science Publisher.
- This compound | CAS#:13086-84-5. (n.d.). Chemsrc.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). ResearchGate.
- Understanding the decomposition of TBPS for efficient catalyst sulphiding. (2024). Avantium R&D Solutions.
- The pudovik reaction catalyzed by tertiary phosphines. (2016). CORE.
- Pudovik reaction. (n.d.). Wikipedia.
- Contamination of dairy products with tris(2,4-di-tert-butylphenyl) phosphite and implications for human exposure. (2024). PubMed.
- Thermal Decomposition of Nitrated Tri-n-Butyl Phosphate in a Flow Reactor. (2014). ResearchGate.
- Thermal decomposition of di-tert-butylperoxide measured with calorimeter. (n.d.).
- Dibutyl hydrogen phosphite | C8H18O3P+. (n.d.). PubChem - NIH.
- This compound: Synthesis, Applications, and Chemical Properties Explained. (n.d.).
- Antioxidant. (n.d.). Wikipedia.
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (n.d.). Google Patents.
- di-t-Butyl phosphite. (n.d.). NIST WebBook.
- Identification and evaluation of cell- growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. (2020). PubMed.
- Analysis of leachable Bis Di-tert-butyl Phenyl Phosphate (bdtbpp) in bioprocessing films. (2017).
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 13086-84-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 8. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. This compound | CAS#:13086-84-5 | Chemsrc [chemsrc.com]
- 11. 13086-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 13. Dibutyl hydrogen phosphite | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Di-tert-Butyl Phosphite Reaction Kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for di-tert-butyl phosphite. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most critical variables in your experiments: temperature. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.
This compound is a versatile reagent, prized for the steric hindrance provided by its tert-butyl groups, which offers a unique balance of stability and reactivity.[1] However, harnessing its full potential requires precise control over reaction kinetics, with temperature being the paramount factor. This guide will address common questions and troubleshooting scenarios to help you navigate the complexities of temperature's influence on your reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal behavior of this compound and its reactions.
Q1: How does temperature fundamentally affect the reaction rate when using this compound?
A1: Like most chemical reactions, those involving this compound generally follow the principles of collision theory and the Arrhenius equation. Increasing the temperature provides molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that reacting molecules will overcome the activation energy barrier, thus accelerating the reaction rate. For instance, in the hydroxymethylation of this compound, increasing the reaction temperature can significantly shorten the required reaction time.[1][2]
Q2: What is the typical temperature range for common reactions with this compound?
A2: The optimal temperature is highly dependent on the specific transformation. There is no single "best" temperature; it must be optimized for each reaction type.
-
Pudovik and Abramov Reactions: These additions to carbonyls often benefit from elevated temperatures to proceed at a reasonable rate. Temperatures can range from room temperature to 60°C or higher, depending on the substrates and catalyst used.[1][2][3]
-
Oxidation Reactions: The oxidation to di-tert-butyl phosphate can often be conducted at lower temperatures, typically between 0°C and 20°C, to control the exothermic nature of the reaction and prevent side product formation.[1]
-
Atherton-Todd Reaction: This reaction, used to form phosphoramidates or phosphates, involves a base and a halogen source and is typically run under controlled, often mild, temperature conditions to avoid unwanted side reactions.[4][5]
-
Arbuzov-type Reactions: Reactions with alkyl halides may require significant thermal input, sometimes refluxing in solvents like dimethoxyethane, to drive the reaction to completion, especially given the steric bulk of the phosphite.[1]
Q3: What are the primary risks associated with using excessively high temperatures?
A3: While heat can accelerate your desired reaction, it can also initiate undesirable pathways.
-
Thermal Decomposition: this compound has limited thermal stability.[1] At elevated temperatures, it can decompose. This is a critical consideration, as its related compound, tri-tert-butyl phosphite, readily decomposes to the more stable di-tert-butyl form.[1][2] Decomposition can lead to yield loss and the formation of complex impurities.
-
Side Reactions: High temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions, such as elimination reactions with secondary alkyl halides, reducing the selectivity and purity of the desired product.[6]
-
Hydrolysis: The rate of hydrolysis, or reaction with water, increases significantly with temperature.[1][7][8] Moisture sensitivity is a key handling consideration, and elevated temperatures will exacerbate the effects of any water contamination, leading to the formation of phosphoric acid and tert-butanol.[9]
Q4: How does the steric hindrance from the tert-butyl groups impact temperature requirements?
A4: The bulky tert-butyl groups are a defining feature of this reagent. They provide steric shielding around the phosphorus atom, which can slow down the rate of nucleophilic attack.[1] Consequently, reactions involving this compound may require more forcing conditions (higher temperatures or longer reaction times) compared to less sterically hindered phosphites like dimethyl phosphite.[7] This steric hindrance also contributes to the reagent's relative stability against unwanted reactions like rapid oxidation by air compared to other phosphites.[1]
Troubleshooting Guide: Temperature-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Issue 1: My reaction is sluggish or fails to reach completion.
-
Probable Cause: The reaction temperature is too low to provide sufficient energy to overcome the activation barrier. This is common in reactions where the steric bulk of the this compound or the substrate slows kinetics.
-
Troubleshooting Protocol:
-
Verify Reagents: Ensure the starting materials are pure and dry. This compound is sensitive to moisture, which can inhibit the desired reaction.[9][10]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each stage using an appropriate analytical technique (e.g., ³¹P NMR, TLC, GC/MS).
-
Optimize Catalyst/Base: If applicable, consider increasing the loading of the catalyst or base. For example, in the hydroxymethylation reaction, doubling the amount of K₂CO₃ base can drive the reaction to completion without a temperature increase.[2]
-
Solvent Choice: Ensure the solvent has an appropriate boiling point for the target temperature. Aprotic solvents like acetonitrile or THF are common choices.[1][6]
-
Issue 2: I'm observing significant byproduct formation and low purity.
-
Probable Cause: The reaction temperature is too high, promoting side reactions or thermal decomposition of the starting material or product.
-
Troubleshooting Protocol:
-
Lower the Temperature: Reduce the reaction temperature. Many reactions, such as certain oxidations, are best performed at or below room temperature (0-20°C) to maintain high selectivity.[1]
-
Screen for Milder Conditions: Investigate if a more active catalyst or a different solvent could facilitate the reaction at a lower temperature.
-
Check for Contaminants: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10] Rigorously dry all glassware and solvents to prevent temperature-accelerated hydrolysis.[1][8]
-
dot
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: My results are inconsistent between experimental runs.
-
Probable Cause: Poor control over reaction temperature or atmospheric conditions is leading to variable reaction rates and competing side reactions.
-
Troubleshooting Protocol:
-
Precise Temperature Control: Switch from a simple heating mantle to a thermostatically controlled oil bath or a reactor system with a thermocouple. This ensures a stable and uniform temperature.
-
Standardize Procedures: Ensure that the rate of heating, stirring speed, and reagent addition are consistent for every run.
-
Reagent Quality Control: Use this compound from the same lot number or verify the purity of a new bottle before use, as it can degrade over time if not stored properly (refrigerated, under inert gas).[10]
-
Data Presentation: Temperature Effects on a Model Pudovik Reaction
The following table illustrates the typical effect of temperature on the reaction between this compound and an aldehyde (e.g., benzaldehyde) to form an α-hydroxyphosphonate.[3][11]
| Temperature (°C) | Reaction Time (h) | Yield of α-hydroxyphosphonate (%) | Key Observations |
| 25 (Room Temp) | 24 | 45% | Reaction is very slow; significant starting material remains. |
| 40 | 12 | 85% | Good conversion rate with high product purity. |
| 60 | 4 | 92% | Reaction is significantly faster; optimal balance of speed and yield.[2] |
| 80 | 2 | 80% | Faster reaction, but a noticeable increase in colored impurities and byproducts due to thermal stress. |
Experimental Protocols
Protocol 1: Temperature-Controlled Pudovik Reaction
This protocol details the synthesis of a di-tert-butyl α-hydroxyphosphonate, emphasizing temperature control.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous acetonitrile (MeCN).
-
Temperature Equilibration: Place the flask in an oil bath pre-heated to 60°C . Allow the solution to stir for 10 minutes to ensure it reaches the target temperature.
-
Reagent Addition: Slowly add the aldehyde (1.0 eq) to the stirred solution, followed by the addition of a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃, 0.2 eq).[2]
-
Reaction Monitoring: Maintain the temperature at 60°C and monitor the reaction's progress by withdrawing small aliquots and analyzing them by ³¹P NMR or TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 4. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 5. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dibutyl phosphite - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Cross-Coupling with Di-tert-Butyl Phosphite
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium catalyst loading in cross-coupling reactions that utilize di-tert-butyl phosphite as a ligand or precursor. The insights provided here are grounded in established mechanistic principles and practical, field-proven experience to help you navigate the nuances of your chemical transformations.
Introduction: The Critical Role of Catalyst Loading
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The efficiency of these reactions—spanning Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings—is profoundly influenced by the choice of ligand and, critically, the catalyst loading.[1][2] this compound is a versatile reagent in this context, serving either as a ligand itself or as a precursor to other valuable phosphine ligands.[3][4][5] Optimizing the catalyst loading is not merely about cost-effectiveness; it directly impacts reaction yield, purity, and reproducibility.[6][7] Too high a loading can lead to unwanted side reactions and complicate purification, while too low a loading may result in sluggish or incomplete conversions.[6][8]
This guide will equip you with the knowledge to systematically approach catalyst loading optimization, troubleshoot common issues, and ultimately achieve robust and efficient cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction using a palladium source with this compound?
A typical starting point for catalyst loading in many cross-coupling reactions is in the range of 1–3 mol%.[9] For highly efficient catalytic systems, loadings as low as 0.25 mol% have been reported to be effective.[9] If the reaction is sluggish or provides a low yield, a modest increase to 3–5 mol% can be a reasonable adjustment to compensate for potential catalyst deactivation.[9] However, it is crucial to conduct a systematic optimization for each specific substrate combination.
Q2: How does the choice of palladium precursor affect the optimal catalyst loading?
The choice of palladium precursor is critical. Well-defined, air-stable palladium precatalysts, such as palladacycles (e.g., G3 or G4 precatalysts), often ensure a more consistent and efficient generation of the active Pd(0) species.[8] This can lead to higher catalyst turnover numbers and may allow for lower catalyst loadings compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction and can be more variable.[10][11]
Q3: Can this compound be used directly as a ligand?
Yes, this compound can function as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck couplings.[5] The steric bulk from the tert-butyl groups provides a balance of stability and reactivity to the catalytic complex.[3]
Q4: What are the primary side reactions to be aware of when optimizing catalyst loading?
Common side reactions include homo-coupling of the starting materials, hydrodehalogenation of the aryl halide, and protodeboronation of the boronic acid (in Suzuki-Miyaura couplings).[12] Higher catalyst loadings can sometimes exacerbate these side reactions.[6] Additionally, at elevated temperatures, catalyst decomposition can lead to the formation of palladium black, an inactive form of the catalyst.[9]
Q5: How does temperature interplay with catalyst loading?
Temperature and catalyst loading are often interdependent. Higher temperatures can sometimes compensate for lower catalyst loadings by increasing the reaction rate.[13] However, elevated temperatures can also accelerate catalyst decomposition pathways.[9] It is often beneficial to screen a range of temperatures for a given catalyst loading to find the optimal balance between reaction rate and catalyst stability. For particularly challenging couplings, microwave irradiation can sometimes allow for shorter reaction times and improved yields, even at low catalyst loadings.[12]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your cross-coupling experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently or has been deactivated by impurities (e.g., oxygen).2. Insufficient Catalyst Loading: The amount of catalyst is below the threshold required for a reasonable reaction rate.3. Catalyst Poisoning: Substrates or impurities containing sulfur or other coordinating groups can irreversibly bind to the palladium center.[9] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[9] Consider using a well-defined, air-stable palladium precatalyst.[8]2. Systematic Loading Screen: Incrementally increase the catalyst loading. A good screening range is 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%.[8]3. Ligand Modification: In cases of suspected catalyst poisoning, employing bulky, electron-rich phosphine ligands can sometimes mitigate the issue by sterically shielding the metal center.[9] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst has a limited lifetime under the reaction conditions, leading to a loss of activity over time.2. Product Inhibition: The reaction product may coordinate to the palladium catalyst, slowing down or halting the catalytic cycle. | 1. Higher Initial Loading or Second Addition: Start with a higher catalyst loading or consider a second addition of the catalyst midway through the reaction.[8] Using a more robust precatalyst or a more stabilizing ligand can also improve catalyst longevity.2. Solvent Screening: A different solvent might improve the solubility of all components and potentially reduce product inhibition. |
| Significant Side Product Formation (e.g., Homo-coupling, Hydrodehalogenation) | 1. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst speciation that favors side reactions.2. High Catalyst Concentration: Excessively high catalyst loadings can sometimes promote undesired reaction pathways.[6]3. Presence of Water: In Suzuki-Miyaura couplings, water can lead to protodeboronation of the boronic acid.[12] | 1. Optimize Ligand Ratio: When generating the catalyst in situ, screen different ligand-to-palladium ratios (e.g., 1:1, 2:1).2. Reduce Catalyst Loading: If high conversion is achieved but with significant side products, try reducing the catalyst loading.3. Anhydrous Conditions: For sensitive reactions, ensure all reagents and solvents are strictly anhydrous.[12] |
| Poor Reproducibility | 1. Inconsistent Catalyst Activity: In-situ generation of the catalyst can be variable, especially if reagents are of inconsistent quality or if the reaction setup is not rigorously controlled.2. Impure Reagents or Solvents: Trace impurities can have a significant impact on catalyst performance. | 1. Use a Pre-formed Catalyst: Employing a well-defined precatalyst often leads to more reproducible results.[8]2. Purify Reagents: Ensure the purity of starting materials, solvents, and bases. Freshly distill solvents and use high-purity reagents. |
Best Practices for Catalyst Loading Optimization
A systematic approach is key to efficiently determining the optimal catalyst loading for your specific cross-coupling reaction.
Experimental Workflow for Optimization
The following workflow provides a structured method for screening and optimizing catalyst loading.
Caption: Workflow for Catalyst Loading Optimization.
Step-by-Step Protocol for a Screening Experiment (Suzuki-Miyaura Example)
-
Preparation: In an array of oven-dried vials equipped with stir bars, add the palladium precursor (e.g., Pd(OAc)₂) and this compound (or another phosphine ligand) under an inert atmosphere.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equivalent), the boronic acid (1.2–1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Loading Variation: Prepare separate stock solutions of the palladium precursor and ligand to accurately dispense the required amounts for each desired catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) to each vial to achieve a consistent concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction: Stir the vials at a constant temperature (e.g., 80–100 °C) for a set period (e.g., 12–24 hours).
-
Monitoring and Analysis: At regular intervals, take aliquots from each reaction vial and analyze by a suitable method (TLC, GC-MS, or LC-MS) to determine the conversion to the desired product.
-
Evaluation: Compare the conversion rates and final yields across the different catalyst loadings to identify the most efficient concentration.
The Causality Behind Experimental Choices
-
Why Bulky Ligands? In many cross-coupling reactions, bulky electron-rich phosphine ligands are employed.[1][14] The steric bulk of ligands like those derived from this compound can promote the reductive elimination step—the final, product-forming step of the catalytic cycle—and can prevent the formation of inactive catalyst dimers. This often leads to higher turnover numbers, allowing for lower catalyst loadings.
-
The Role of the Base: The choice of base is not independent of the catalyst system. A base that is too strong or too weak can negatively impact the reaction. For example, in Suzuki-Miyaura couplings, the base is crucial for the transmetalation step. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine.[8] An improperly matched base can lead to catalyst deactivation or slow turnover, necessitating higher catalyst loadings.
-
Solvent Effects: The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and even the reaction rate.[15] For instance, polar aprotic solvents like dioxane or THF are common, but sometimes biphasic systems (e.g., toluene/water) are advantageous, particularly in Suzuki-Miyaura couplings.[8] A solvent system that ensures all components remain in solution and stabilizes the active catalytic species will generally allow for more efficient catalysis at lower loadings.
The following diagram illustrates the central role of catalyst loading in the context of other key reaction parameters.
Caption: Interdependence of Reaction Parameters.
By carefully considering and systematically optimizing these interconnected variables, you can achieve highly efficient and robust cross-coupling reactions. This guide serves as a starting point for your investigations, and we encourage you to adapt these principles to your specific synthetic challenges.
References
- Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros.
- ResearchGate. (2025, August 9). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview | Request PDF.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate.
- (2025, December 29). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands.
- Benchchem. (n.d.). This compound.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
- (n.d.). This compound: Synthesis, Applications, and Chemical Properties Explained.
- Sigma-Aldrich. (n.d.). This compound 95 13086-84-5.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
solvent effects on the stability and reactivity of di-tert-Butyl phosphite
Welcome to the technical support center for di-tert-butyl phosphite (DTBP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. The choice of solvent is paramount, as it profoundly influences the stability of DTBP and dictates the course of its reactivity. This document provides field-proven insights and troubleshooting solutions to help you achieve consistent and successful experimental outcomes.
Section A: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format to provide a direct and actionable solution.
Question 1: My reaction yield is consistently low when performing a Hirao cross-coupling. What solvent-related factors could be at play?
Answer: Low yields in Hirao reactions involving this compound are frequently traced back to suboptimal solvent selection. The solvent's role is multifaceted, influencing catalyst stability, substrate solubility, and reaction kinetics.
-
Causality: The palladium-catalyzed Hirao reaction involves a complex catalytic cycle. The solvent must effectively dissolve the aryl halide, the phosphite, the base, and the palladium catalyst complex. Poor solubility of any component can stall the reaction. Furthermore, the polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps.
-
Troubleshooting Steps:
-
Assess Current Solvent: While acetonitrile is a common starting point, its performance can be substrate-dependent. If your aryl halide has poor solubility, the reaction will be slow.
-
Solvent Screening: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF), which can enhance the solubility of reactants and catalyst complexes, sometimes leading to better results.[1]
-
Consider Solvent-Free Conditions: For certain substrates, running the reaction neat (without solvent) at an elevated temperature can be surprisingly effective, as it maximizes reactant concentration.[1]
-
Ensure Anhydrous Conditions: Palladium catalysts can be sensitive to water. Ensure your solvent is thoroughly dried before use, as moisture can lead to catalyst deactivation and unwanted side reactions.
-
Question 2: I am attempting a Pudovik reaction with an aldehyde and DTBP, but instead of the expected α-hydroxyphosphonate, I am isolating a phosphate ester. Why is this happening?
Answer: You are observing a classic example of solvent- and base-driven reaction pathway selection. The formation of a phosphate ester is the result of a phospha-Brook rearrangement, which is highly favored in polar solvents.
-
Mechanistic Insight: The initial Pudovik addition forms an alkoxide intermediate.
-
In apolar solvents (e.g., toluene, hexane), this intermediate is readily protonated during work-up to yield the desired α-hydroxyphosphonate.
-
In polar solvents (e.g., DMF, DMSO), especially with a strong, non-nucleophilic base like DBU, the solvent stabilizes the charged intermediate, facilitating a rearrangement where the phosphoryl group migrates from phosphorus to the oxygen atom, yielding a phosphate ester.[2]
-
-
Workflow for Product Control:
Caption: Controlling Pudovik reaction outcomes via solvent choice.
Question 3: My stored this compound shows signs of degradation (e.g., cloudiness, presence of new peaks in ³¹P NMR). How can I prevent this?
Answer: this compound is susceptible to hydrolysis, and the degradation products can catalyze further decomposition.[3] Proper handling and storage are critical for maintaining its integrity.
-
Root Cause - Hydrolysis: The primary degradation pathway is hydrolysis, where water reacts with the P-O bond. This is often initiated by atmospheric moisture or residual water in solvents. The hydrolysis produces phosphorous acid, an acidic byproduct that can autocatalyze further decomposition of the remaining phosphite.[3]
-
Preventative Protocols:
-
Strictly Anhydrous Conditions: Always handle DTBP under an inert atmosphere (e.g., argon or nitrogen). Use oven-dried glassware and anhydrous solvents.
-
Proper Storage: Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap, at the recommended refrigerated temperature (2-8°C).[4]
-
Inert Gas Blanket: For long-term storage, flushing the headspace of the container with an inert gas before sealing is highly recommended.
-
Solvent Purity: Never use solvents from bottles that have been opened frequently or for extended periods. Use a fresh bottle or a properly dried and distilled solvent.
-
Section B: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and why are the tert-butyl groups important?
This compound is considered more stable than many less hindered dialkyl phosphites. The bulky tert-butyl groups provide significant steric hindrance around the phosphorus center.[3] This steric shield protects the phosphorus atom from nucleophilic attack, most notably by water, thereby slowing the rate of hydrolysis compared to smaller analogues like dimethyl phosphite.[5] However, it is still sensitive and must be handled with care.
Q2: Which solvents are recommended for the synthesis of this compound itself?
The synthesis of DTBP, typically from phosphorus trichloride (PCl₃) and tert-butanol, requires careful solvent selection to balance reactivity and ease of purification.[3]
-
Recommended Solvents: Aprotic ethers such as methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (Me-THF) are excellent choices. They are poor solvents for the salt byproducts (e.g., triethylammonium chloride) and are not water-miscible, which greatly simplifies the aqueous work-up.[3][6]
-
Solvents to Use with Caution: While tetrahydrofuran (THF) can be used, its high water solubility can complicate the work-up, often requiring large amounts of drying agents and potentially leading to product loss.[3][6]
| Solvent | Typical Crude Yield (%) | Typical Purity (%) by ³¹P-NMR | Key Consideration |
| Me-THF | ~74-86% | ~95-98% | Excellent choice; good balance of properties.[3][6] |
| MTBE | ~72-82% | ~90-97% | Good choice; less prone to peroxide formation than THF.[3][6] |
| THF | ~76% | ~97% | Effective, but difficult work-up due to water solubility.[3][6] |
Q3: How does solvent polarity affect the reactivity of the P-H bond in this compound?
The P-H bond in this compound is tautomeric, existing in equilibrium with a trivalent P(III) form, this compound. While the equilibrium heavily favors the P(V) H-phosphonate form, the trivalent tautomer is the reactive species in many reactions, such as nucleophilic additions and reactions with electrophiles.
Caption: Tautomeric equilibrium of this compound.
The choice of solvent can influence this equilibrium and the subsequent reaction pathways:
-
Non-polar solvents have a minimal effect on the tautomeric equilibrium.
-
Polar aprotic solvents can stabilize charged intermediates formed during reactions.
-
Protic solvents (e.g., alcohols) should generally be avoided unless transesterification is the desired outcome, as they can react with the phosphite.[3]
Q4: Can I use protic solvents like ethanol or methanol with this compound?
Using protic solvents with DTBP is generally not recommended unless a specific reaction like transesterification is intended. The phosphite can react with alcohols, especially under heating or in the presence of a catalyst, to exchange one or both of the tert-butyl groups for the alkoxy group of the solvent.[3] This leads to the formation of mixed phosphites and reduces the yield of your intended product. Furthermore, protic solvents often contain trace amounts of water, which can contribute to hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Hirao Cross-Coupling Reaction
This protocol provides a starting point for the palladium-catalyzed coupling of an aryl halide with this compound. Optimization of the base, catalyst, and temperature may be required.
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., dppf, 1.1 equiv. relative to Pd).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF or acetonitrile, ~0.2-0.5 M). Add this compound (1.2-1.5 equiv.) and a suitable base (e.g., triethylamine or DBU, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Note: The choice of solvent is critical. DMF is often a good starting point for challenging substrates due to its high polarity and solvating power.[1]
References
- Gravel, M., et al. (2007).
- Osuji, L. I., & Onyido, I. (2019). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. [Link]
- Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [Link]
- Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC - PubMed Central. [Link]
- Osuji, L. I., & Onyido, I. (2019). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. [Link]
- Fujimoto, D., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing. [Link]
- Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC - PubMed Central. [Link]
- Stawinski, J., & Strömberg, R. (2008). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry.
- Conza, M., et al. (2018). Formation of New Phosphates from Aldehydes by a DBU-Catalysed Phospha-Brook Rearrangement in a Polar Solvent.
- Keglevich, G., & Bálint, E. (2012).
- Ortuoste, N., et al. (2020). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24).
- Keglevich, G., et al. (2019). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. MDPI. [Link]
- Keglevich, G. (2017).
- Grote, C., et al. (2018). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]
- Petz, W., et al. (2017). Development of a room temperature Hirao reaction.
- Dietz, J-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]
- Salin, A.V., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
Sources
Technical Support Center: Navigating Reactions with Di-tert-Butyl Phosphite
Welcome to the technical support center dedicated to providing in-depth guidance on work-up procedures for chemical reactions involving di-tert-butyl phosphite. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound and related organophosphorus compounds require careful handling to minimize risks. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[1][2][3] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][4] Prevent inhalation of mist or vapor.[1] Use spark-proof tools and ground equipment to prevent static discharge.[3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain quality.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and halogens.[1][5]
-
Emergency Procedures: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure or if you feel unwell.[1][3][4]
Q2: My reaction is complete, but I'm struggling with the aqueous work-up. My product seems to be hydrolyzing. How can I prevent this?
A2: The tert-butyl ester groups on your phosphonate product are susceptible to hydrolysis under both acidic and basic conditions.[6] The key is to maintain neutral or near-neutral pH during the work-up.
-
Mild Quenching: Instead of using strong acids or bases to quench your reaction, opt for a milder approach. A saturated solution of sodium bicarbonate (NaHCO₃) is often effective for neutralizing acidic catalysts or byproducts without causing significant hydrolysis of the tert-butyl groups.[7] Conversely, a dilute solution of a mild acid like ammonium chloride (NH₄Cl) can be used to neutralize basic reaction mixtures.
-
Temperature Control: Perform your extractions at room temperature or below. Elevated temperatures can accelerate the rate of hydrolysis.
-
Minimize Contact Time: Reduce the contact time between your organic product and the aqueous phase. Perform the extraction steps efficiently and avoid letting the biphasic mixture sit for extended periods.
-
Brine Wash: After the initial aqueous washes, a final wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer before drying.
Q3: I have a significant amount of unreacted this compound in my crude product. How can I remove it effectively?
A3: Removing unreacted this compound can be challenging due to its similar polarity to many phosphonate products. Here are a few strategies:
-
Oxidation to a Water-Soluble Salt: You can selectively oxidize the remaining this compound to its corresponding phosphate. A mild oxidizing agent like iodine (I₂) in the presence of a weak base (e.g., pyridine or sodium bicarbonate) can convert the phosphite into a phosphate salt.[8] This salt is typically more polar and can be readily removed by extraction with water.[8]
-
Base-Mediated Extraction: this compound has an acidic proton on the phosphorus atom. By treating your organic solution with a strong base like potassium tert-butoxide (tBuOK) in the presence of water, you can deprotonate the phosphite, forming a salt that will partition into the aqueous layer.[8] Caution: Ensure your desired product is stable to these basic conditions.
-
Chromatography: While sometimes challenging, column chromatography on silica gel can be effective. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. Thin-layer chromatography (TLC) should be used to optimize the solvent system for the best separation. In some cases, specialized reverse-phase columns may offer better separation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low isolated yield after work-up | Product Hydrolysis: The tert-butyl groups are sensitive to acidic or basic conditions.[6] | Use a mild quenching agent like saturated NaHCO₃ solution.[7] Keep the work-up temperature low and minimize contact time with the aqueous phase. |
| Product Loss during Extraction: The product may have some water solubility, especially if it is a smaller molecule. | Perform multiple extractions with smaller volumes of organic solvent. A final wash with brine can help to break emulsions and "salt out" the product into the organic layer. | |
| Formation of a phosphate byproduct | Phospha-Brook Rearrangement: In reactions like the Pudovik reaction, the desired α-hydroxyphosphonate can rearrange to a phosphate ester, especially in the presence of a strong base and elevated temperatures.[10] | Run the reaction at a lower temperature and monitor it closely to quench it as soon as the starting material is consumed.[10] A careful acidic work-up can help neutralize the basic catalyst and prevent further rearrangement.[10] |
| Oxidation: this compound and its derivatives can be oxidized to the corresponding phosphates.[11] This can happen if the reaction is exposed to air, especially at higher temperatures. | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up.[10] | |
| Difficulty purifying by column chromatography | Co-elution of Product and Starting Material: The polarity of your product and unreacted this compound may be very similar. | Try the chemical removal methods described in FAQ Q3 before attempting chromatography. Experiment with different solvent systems for chromatography, including those with different selectivities (e.g., dichloromethane/methanol or toluene/acetone). |
| Oily or waxy product that is difficult to handle | Residual Solvent or Impurities: Trace amounts of solvent or low-melting impurities can prevent your product from solidifying. | Dry the product under high vacuum for an extended period. If it remains an oil, consider trituration with a non-polar solvent like hexanes or pentane to induce crystallization or precipitate the product as a solid. Lyophilization from tert-butanol can sometimes yield a more manageable solid.[6] |
Experimental Protocols & Visual Workflows
Protocol 1: General Extractive Work-up for Neutralizing a Basic Reaction Mixture
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture until the pH of the aqueous layer is approximately 7.
-
Separate Layers: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Combine and Wash: Combine the organic extracts and wash with brine.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure.
Caption: Extractive work-up workflow for reactions involving this compound.
Protocol 2: Removal of Excess this compound via Oxidation
-
Dissolve Crude Product: Dissolve the crude product containing unreacted this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add Base: Add a weak base, such as pyridine or a saturated aqueous solution of sodium bicarbonate.
-
Oxidize: Slowly add a solution of iodine (I₂) in the same organic solvent dropwise until a faint persistent brown color of iodine is observed.
-
Quench Excess Iodine: Add a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. The brown color should disappear.
-
Aqueous Wash: Wash the organic layer with water to remove the resulting phosphate salt.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Workflow for the oxidative removal of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibutyl Phosphite, 96%.
- Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite.
- Meier, C., et al. (n.d.). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles.
- Rogoza, A., & Ustyuzhanin, A. (2024). How to remove phosphite? ResearchGate.
- Matsuda, H., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing.
- Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC - PubMed Central.
- Pérez-Lamela, C., et al. (1998). Stability of the Secondary Antioxidant Bis(2,4-di-tert-butylphenyl)pentaerythritol Diphosphite in Food Simulants. PubMed.
- Reese, C. B., & Song, Q. (1999). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(13), 2672–2681.
- Beadle, J. R., & Caruthers, M. H. (2011). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI.
- Bieleski, R. L. (1964). Analysis of phosphate esters in plant material. Extraction and purification. PubMed.
- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
- SIELC Technologies. (n.d.). Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Antioxidant.
- Ortuoste, N., et al. (2006). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- Papanastasiou, M., et al. (2006). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study. ResearchGate.
- Campbell, D. A., & Bermak, J. C. (1994). Methods for the synthesis of phosphonate esters. Google Patents.
- Marion, N., et al. (2018). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv.
- Alonso, D. A., et al. (2025). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology.
- Al-Thyabat, S., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI.
- Hammond, M., et al. (n.d.). Analysis of leachable Bis Di-tert-butyl Phenyl Phosphate (bdtbpp) in bioprocessing films. BioProcess International.
- Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
- Wang, D., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC - PubMed Central.
- Wikipedia. (n.d.). Pudovik reaction.
- Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(19), 6296.
- Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab Instruments.
- Crofts, P. C., & Parker, D. M. (1970). Tertiary butyl phosphorus compounds. Journal of the Chemical Society C: Organic, 332-336.
- Adebayo, A. A., et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.
- Shao, B., et al. (2024). Contamination of dairy products with tris(2,4-di-tert-butylphenyl) phosphite and implications for human exposure. Food Chemistry, 450, 139144.
- Alonso, D. A., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI.
- Keglevich, G., et al. (2022). Generally accepted mechanism for the Pudovik reaction. ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Di-tert-Butyl Phosphite by NMR
Welcome to the technical support center for the analysis of di-tert-butyl phosphite. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and need to ensure its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural information and quantitative analysis of impurities. This document provides practical, in-depth guidance in a question-and-answer format to address common and specific issues encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: this compound is susceptible to both hydrolysis and oxidation, particularly if handled or stored improperly.[1][2] The most common impurities arise from these degradation pathways, as well as from the synthetic process itself. These include:
-
Mono-tert-butyl phosphite: Formed from the hydrolysis of one of the tert-butyl ester groups.
-
Phosphorous acid: The final product of complete hydrolysis.
-
Di-tert-butyl phosphate: The product of oxidation of the phosphite (P(III)) to a phosphate (P(V)).[2]
-
Tri-tert-butyl phosphite: Often a byproduct from the synthesis of this compound.[3]
-
tert-Butanol: Released during hydrolysis.
-
Residual solvents: From the synthesis and purification process.[4][5][6][7]
Q2: Which NMR nuclei are most useful for analyzing this compound and its impurities?
A2: The two most informative nuclei for this analysis are:
-
³¹P NMR: This is the most direct method for identifying and quantifying phosphorus-containing impurities.[8][9] Different phosphorus species (phosphites, phosphates, etc.) have distinct chemical shifts, allowing for clear identification.
-
¹H NMR: Useful for observing the protons on the tert-butyl groups and the P-H proton of this compound. It is also excellent for detecting non-phosphorus impurities like tert-butanol and residual solvents.
Q3: What is the expected ¹H and ³¹P NMR chemical shift for pure this compound?
A3: For pure this compound, you should expect the following signals:
-
¹H NMR: A doublet for the tert-butyl protons around δ 1.5 ppm due to coupling with the phosphorus nucleus, and a doublet for the P-H proton at a much higher chemical shift, typically around δ 6.8 ppm, with a large coupling constant (¹JP-H).
-
³¹P NMR: A doublet in the proton-coupled spectrum due to the one-bond coupling to the P-H proton. In a proton-decoupled spectrum, this will appear as a singlet. The chemical shift is typically in the range of δ 5-10 ppm.
Troubleshooting Guide
Issue 1: I see an unexpected singlet in my ³¹P NMR spectrum around δ -1 ppm. What could it be?
This signal is likely di-tert-butyl phosphate , the oxidation product of your material.
-
Causality: this compound is air-sensitive and can be easily oxidized, especially in solution or if stored for extended periods without an inert atmosphere.[2] The phosphorus(III) center is oxidized to phosphorus(V).
-
Verification:
-
Acquire a ¹H NMR spectrum. The absence of a P-H proton signal corresponding to this impurity confirms it is a phosphate.
-
The tert-butyl protons of di-tert-butyl phosphate will appear as a singlet in the ¹H NMR spectrum, as there is no direct coupling to a proton on the phosphorus.
-
-
Corrective Action: To prevent oxidation, handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents for your NMR samples. Store the material in a tightly sealed container in a cool, dark place.
Issue 2: My ¹H NMR spectrum shows a singlet at around δ 1.2 ppm, and my ³¹P NMR has a broad signal. What is happening?
This combination of signals suggests the presence of tert-butanol and potentially other hydrolysis products.
-
Causality: this compound is sensitive to moisture and can hydrolyze to mono-tert-butyl phosphite and eventually phosphorous acid, releasing tert-butanol in the process.[10][11][12] The presence of acid or base can catalyze this decomposition.
-
Verification:
-
The singlet at ~1.2 ppm in the ¹H NMR is characteristic of the methyl protons of tert-butanol.
-
The broad signal in the ³¹P NMR may be due to chemical exchange between the different phosphite species and phosphorous acid, especially if the sample is not anhydrous.
-
-
Corrective Action: Use anhydrous NMR solvents and prepare your sample in a dry environment (e.g., a glovebox). If the starting material is already partially hydrolyzed, it may need to be repurified by distillation or chromatography, though this can be challenging due to its sensitivity.
Issue 3: I observe a singlet in my ³¹P NMR spectrum at a chemical shift significantly higher than my product, around δ 140 ppm. What is this impurity?
A signal in this region is characteristic of tri-tert-butyl phosphite .
-
Causality: Tri-tert-butyl phosphite can be a byproduct of the synthesis of this compound, particularly if there is an excess of tert-butanol or the reaction conditions are not carefully controlled.[3]
-
Verification:
-
In the ¹H NMR spectrum, tri-tert-butyl phosphite will show a singlet for the tert-butyl protons, as there is no P-H bond.
-
The chemical shift in the ³¹P NMR is a strong indicator of this species.
-
-
Corrective Action: If the level of this impurity is unacceptably high, purification by vacuum distillation may be necessary. Be aware that this compound can also be sensitive to heat.[3]
Data Presentation
Table 1: Typical ¹H and ³¹P NMR Data for this compound and Common Impurities in CDCl₃
| Compound | Structure | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ³¹P Chemical Shift (δ, ppm) | ³¹P Multiplicity (Proton-Coupled) |
| This compound | [(CH₃)₃CO]₂P(O)H | ~1.5 (18H), ~6.8 (1H) | d, ³JP-H ≈ 1.5; d, ¹JP-H ≈ 680 | ~7 | d |
| Di-tert-butyl phosphate | [(CH₃)₃CO]₂P(O)OH | ~1.5 (18H) | s | ~-1 | s |
| Tri-tert-butyl phosphite | [(CH₃)₃CO]₃P | ~1.4 (27H) | s | ~138 | s |
| tert-Butanol | (CH₃)₃COH | ~1.2 (9H) | s | N/A | N/A |
| Mono-tert-butyl phosphite | (CH₃)₃COP(O)(H)OH | ~1.5 (9H) | d | Variable | d |
| Phosphorous Acid | H₃PO₃ | Variable | Variable | Variable | t |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Environment: Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Solvent: Use a deuterated solvent that has been dried over molecular sieves or purchased as anhydrous. CDCl₃ is a common choice.
-
Sample Preparation: a. Add approximately 5-10 mg of your this compound sample to a clean, dry NMR tube. b. Using a syringe, add ~0.6 mL of the anhydrous deuterated solvent. c. Cap the NMR tube securely. d. Gently invert the tube several times to ensure the sample is fully dissolved.
Protocol 2: NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Ensure the spectral width is sufficient to observe all signals, including the downfield P-H proton.
-
Pay attention to proper phasing and baseline correction.
-
-
³¹P NMR (Proton-Decoupled):
-
This is the standard experiment for routine analysis and quantification.
-
Use a spectral width appropriate for phosphites and phosphates (e.g., from -50 to 200 ppm).
-
Ensure a sufficient relaxation delay (D1) for quantitative results, especially when comparing signals with different relaxation times (a D1 of 5-10 seconds is a good starting point).
-
-
³¹P NMR (Proton-Coupled):
-
This experiment is useful for confirming the presence of P-H bonds.
-
The signals for species with P-H bonds will be split, while those without (like phosphates and tri-tert-butyl phosphite) will remain singlets.
-
Visualizations
Chemical Structures
Caption: Structures of this compound and its common impurities.
Impurity Identification Workflow
Sources
- 1. This compound | 13086-84-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. 17O NMR investigation of phosphite hydrolysis mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Di-tert-Butyl Phosphite Adducts
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with di-tert-butyl phosphite adducts. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also anticipate and prevent future solubility problems.
Introduction to this compound Adducts and Solubility
This compound is a versatile reagent in organophosphorus chemistry, widely used in reactions such as the Pudovik and Michaelis-Arbuzov reactions to synthesize a variety of valuable adducts, including α-hydroxy phosphonates, α-amino phosphonates, and other phosphonate derivatives.[1][2] These adducts are of significant interest in medicinal chemistry and materials science. However, the very features that make this compound a useful reagent—namely, its bulky tert-butyl groups—can also contribute to the poor solubility of the resulting adducts.[3][4]
The steric hindrance provided by the tert-butyl groups can lead to the formation of crystalline, rigid structures with high lattice energies, making them difficult to dissolve in common laboratory solvents. This guide will provide a systematic approach to overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound adduct, which appears as a crystalline solid, is insoluble in my reaction solvent. What should I do first?
A1: Initial Steps for Addressing Insolubility
When faced with an insoluble adduct, a systematic and stepwise approach is crucial to avoid unnecessary complications in your experimental workflow.
1. Verification of the Adduct's Structure: Before extensive troubleshooting, it is prudent to confirm the structure of your adduct. Unexpected side reactions or incomplete conversion can yield products with significantly different solubility profiles. Techniques such as NMR spectroscopy and mass spectrometry can verify the identity and purity of your compound.
2. The Principle of "Like Dissolves Like": The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. This compound adducts, with their bulky, nonpolar tert-butyl groups and a more polar phosphonate core, can exhibit complex solubility behavior.
-
Initial Solvent Screening: A logical first step is to perform a small-scale solvent screening. Test the solubility of a few milligrams of your adduct in a range of solvents with varying polarities. A well-structured approach to solvent selection is key.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Nonpolar | Hexanes, Toluene, Dichloromethane (DCM) | The bulky tert-butyl groups are lipophilic and may favor nonpolar environments. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | These solvents can interact with the polar phosphonate group without the complication of hydrogen bonding. |
| Polar Protic | Isopropanol, Ethanol, Methanol | While often less effective for highly nonpolar compounds, the phosphonate group's ability to act as a hydrogen bond acceptor might afford some solubility. |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are powerful solvents capable of dissolving a wide range of compounds and should be considered if other solvents fail, keeping in mind potential reactivity. |
Workflow for Solvent Screening:
Caption: Initial solvent screening workflow.
Q2: I've tried a range of solvents with minimal success. What are the next steps to improve the solubility of my this compound adduct?
A2: Advanced Techniques for Enhancing Solubility
If a single solvent system is ineffective, several physical and chemical methods can be employed to enhance solubility.
1. Temperature Modification: For many compounds, solubility increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces within the crystal lattice.
-
Protocol for Temperature-Assisted Dissolution:
-
Suspend your adduct in the chosen solvent at room temperature.
-
Gradually increase the temperature while stirring.
-
Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your adduct.
-
Once dissolved, the solution may be used at an elevated temperature, or you can check for precipitation upon cooling. Supersaturated solutions can sometimes be maintained for a sufficient duration for a subsequent reaction.
-
2. Sonication: Ultrasonic baths or probes can provide the energy needed to break down solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process.[3]
-
Protocol for Sonication:
-
Place the vessel containing your adduct and solvent in an ultrasonic bath.
-
Sonicate in intervals to prevent excessive heating.
-
Visually inspect for dissolution.
-
3. Co-Solvent Systems: A mixture of two or more miscible solvents can often provide a solubility profile that is superior to any single solvent.[6][7] This is a powerful technique for compounds with both polar and nonpolar regions.
-
Rationale: For a this compound adduct, a co-solvent system such as Toluene/Isopropanol can be effective. The toluene solvates the nonpolar tert-butyl groups, while the isopropanol can interact with the polar phosphonate moiety.
-
Protocol for Co-Solvent Screening:
-
Dissolve or suspend your adduct in a small amount of a "good" solvent (one that shows partial solubility).
-
Slowly add a "poor" solvent in which the compound is less soluble but that is miscible with the first solvent.
-
Alternatively, start with a solvent that interacts well with one part of the molecule (e.g., a nonpolar solvent for the tert-butyl groups) and titrate in a second solvent that interacts with the other part (e.g., a polar aprotic solvent for the phosphonate group).[3]
-
Observe for complete dissolution and note the optimal solvent ratio.
-
Decision Tree for Advanced Troubleshooting:
Caption: Advanced troubleshooting decision tree.
Q3: My adduct is an α-amino phosphonate, and it seems particularly difficult to dissolve. Are there specific considerations for this class of compounds?
A3: Addressing the Unique Challenges of α-Amino Phosphonates
α-Amino phosphonates are analogues of α-amino acids and can exhibit zwitterionic character, hydrogen bonding, and strong intermolecular interactions, often leading to high crystallinity and poor solubility.[8]
1. pH Adjustment: For α-amino phosphonates with a free amine group, pH modification can dramatically improve solubility.
-
Acidic Conditions: Protonating the amine group with a dilute acid (e.g., HCl in an appropriate solvent) can disrupt the crystal lattice and increase solubility in polar solvents. The resulting ammonium salt is often more soluble than the free base.
-
Basic Conditions: While less common for improving the solubility of the amine itself, in some cases, a basic environment might be necessary depending on other functional groups present in the molecule.
Protocol for pH Modification:
-
Suspend the α-amino phosphonate in a suitable solvent (e.g., methanol or a co-solvent system).
-
Add a dilute solution of an acid (e.g., 1M HCl in methanol) dropwise while stirring.
-
Monitor for dissolution.
-
Be aware that the change in pH may affect downstream reactions.
2. Prodrug Strategies: In the context of drug development, if the ultimate goal is to improve bioavailability, the insolubility of a phosphonate adduct can sometimes be addressed by converting it into a prodrug.[9] For example, esterification of the phosphonic acid can mask its polarity, increasing lipid solubility. While this is a synthetic modification rather than a simple dissolution technique, it is a critical strategy in pharmaceutical sciences.
Case Study: Overcoming the Insolubility of a Crystalline Pudovik Adduct
A researcher synthesized an α-hydroxy phosphonate adduct from this compound and a complex aldehyde. The product crashed out of the reaction mixture as a highly crystalline, insoluble solid.
Troubleshooting Steps Taken:
-
Initial Screening: The adduct was found to be insoluble in hexanes, toluene, and ethyl acetate. It showed slight solubility in DCM and THF.
-
Temperature and Sonication: Heating the THF suspension to 50°C with sonication resulted in partial dissolution, but the compound precipitated upon cooling.
-
Co-Solvent System: A co-solvent system of DCM and methanol was explored. The adduct was suspended in DCM, and methanol was added dropwise. At a ratio of approximately 3:1 DCM:Methanol, the adduct completely dissolved at room temperature.
Explanation of Success: The DCM, a nonpolar solvent, effectively solvated the bulky, lipophilic tert-butyl groups. The more polar methanol was then able to interact with and solvate the polar α-hydroxy phosphonate core of the molecule, leading to complete dissolution.
Summary and Key Takeaways
The solubility of this compound adducts is a multifaceted challenge rooted in their unique structural features. A logical, step-by-step approach is essential for efficiently overcoming these issues.
-
Start Simple: Always begin with a systematic solvent screening.
-
Employ Physical Methods: Temperature and sonication are powerful tools for enhancing dissolution rates.
-
Leverage Co-Solvents: For complex molecules with both polar and nonpolar regions, co-solvent systems are often the most effective solution.
-
Consider the Chemistry: For specific classes of adducts like α-amino phosphonates, chemical modifications such as pH adjustment can be highly effective.
By understanding the interplay of intermolecular forces and systematically applying these troubleshooting strategies, researchers can successfully manage the solubility challenges posed by this compound adducts.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Keglevich, G. (2023). Organophosphorus Chemistry 2021. PMC.
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). Troubleshooting poor solubility of reagents in isododecanol.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Century of α-Aminophosphonate Synthesis. Molecules, 17(10), 12821–12821.
- Wiebe, M. G., & Knaus, E. E. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(12), 1493–1509.
- Keglevich, G., & Szekrényi, A. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6049.
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
- ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. From rocks to bioactive compounds: a journey through the global P( v ) organophosphorus industry and its sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00015F [pubs.rsc.org]
- 4. Organophosphorus Chemistry 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylation: Di-tert-Butyl Phosphite vs. Dibenzyl Phosphite
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a phosphate group onto a molecule—a process known as phosphorylation—is a cornerstone of modern organic synthesis. This modification can dramatically alter a molecule's solubility, biological activity, and targeting capabilities. The choice of phosphorylating agent is therefore a critical decision that dictates not only the success of the immediate reaction but also the entire synthetic strategy.
This guide provides an in-depth comparison of two widely used phosphorylating agents: di-tert-butyl phosphite and dibenzyl phosphite. We will delve into their chemical properties, reactivity, and, most importantly, the strategic implications of their distinct protecting group functionalities. By examining their performance through the lens of field-proven insights and representative experimental data, this document aims to equip you with the knowledge to make an informed choice for your specific application.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective use in the laboratory. The table below provides a summary of these key characteristics.
| Property | This compound | Dibenzyl Phosphite |
| Molecular Formula | C₈H₁₉O₃P | C₁₄H₁₅O₃P |
| Molecular Weight | 194.21 g/mol | 262.24 g/mol |
| Appearance | Colorless liquid | Clear colorless to yellow liquid |
| Boiling Point | ~73 °C @ 1 mmHg | 110-120 °C @ 0.01 mmHg |
| Density | ~0.960 g/mL at 25 °C | ~1.187 g/mL at 25 °C |
| Key Feature | Bulky tert-butyl protecting groups | Benzyl protecting groups |
| Deprotection | Acid-labile | Removable by hydrogenolysis |
The Heart of the Matter: Reactivity and the Role of Protecting Groups
Both this compound and dibenzyl phosphite are dialkyl phosphites, characterized by a reactive P-H bond. This functionality allows them to participate in a variety of phosphorylation reactions, most notably the Atherton-Todd reaction. In this process, the dialkyl phosphite, in the presence of a base and a halogen source (typically carbon tetrachloride or a related compound), reacts with an alcohol to form a stable phosphate triester.
Figure 1: Generalized mechanism of the Atherton-Todd phosphorylation reaction.
The crucial difference between this compound and dibenzyl phosphite lies in the nature of their respective alkyl (R) groups. These groups act as temporary "protecting groups" for the phosphate moiety, and their removal (deprotection) is a critical final step to unveil the desired phosphorylated molecule. The choice between tert-butyl and benzyl protecting groups introduces the powerful concept of orthogonal protection into a synthetic strategy. This means that one type of protecting group can be removed under conditions that leave the other unaffected, allowing for selective deprotection in complex molecules.
This compound: The Acid-Labile Choice
The tert-butyl groups of this compound are bulky, which can influence the kinetics of the phosphorylation reaction. This steric hindrance may lead to slower reaction rates compared to less hindered phosphites, particularly with bulky alcohol substrates.[1] However, the primary strategic advantage of the tert-butyl group is its lability under acidic conditions.
Deprotection: The di-tert-butyl protected phosphate is readily cleaved using strong acids such as trifluoroacetic acid (TFA).[2] The mechanism involves protonation of an ester oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene gas.[3]
Advantages:
-
Mild Deprotection: Acidic deprotection is often a mild and rapid method.
-
Orthogonality: Compatible with base-labile protecting groups and functional groups that are sensitive to reduction (e.g., alkenes, alkynes, and some aromatic systems).
Disadvantages:
-
Acid Sensitivity: Not suitable for substrates containing other acid-labile functional groups.
-
Side Reactions: The tert-butyl group's acid sensitivity can sometimes lead to the formation of H-phosphonate byproducts during the phosphorylation step, especially if the reaction conditions are not carefully controlled.[4]
Dibenzyl Phosphite: The Hydrogenolysis Route
Dibenzyl phosphite offers a valuable alternative, with its benzyl protecting groups being stable to a wide range of acidic and basic conditions.
Deprotection: The benzyl groups are most commonly removed via catalytic hydrogenolysis.[5] This involves reacting the protected phosphate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzyl-oxygen bond, releasing the free phosphate and toluene as a byproduct.
Advantages:
-
High Stability: Benzyl groups are robust and tolerate a broad spectrum of reaction conditions, including strongly acidic and basic environments.
-
Orthogonality: Perfectly suited for syntheses involving acid-sensitive groups.
Disadvantages:
-
Incompatible with Reducible Groups: The conditions required for hydrogenolysis will also reduce other functional groups such as alkenes, alkynes, nitro groups, and some aromatic heterocycles.
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.
Figure 2: Orthogonal deprotection pathways for tert-butyl and benzyl protected phosphates.
Performance in Practice: A Comparative Experimental Guide
To illustrate the practical differences between these two reagents, we present representative protocols for the phosphorylation of a model substrate, benzyl alcohol, via the Atherton-Todd reaction. The subsequent deprotection steps are also detailed.
Note: The following data is representative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
Scenario: Phosphorylation of Benzyl Alcohol
Reaction Scheme:
(RO)₂P(O)H + BnOH --(CCl₄, Et₃N, CH₂Cl₂)--> (RO)₂P(O)OBn
Where R = tert-butyl or benzyl.
Table 1: Comparative Performance in the Phosphorylation of Benzyl Alcohol
| Parameter | This compound | Dibenzyl Phosphite |
| Reaction Time | 4-6 hours | 2-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Representative Yield | 80-90% | 85-95% |
| Key Consideration | Potential for H-phosphonate side-product formation. | Generally cleaner reaction profile. |
Experimental Protocols
Protocol 1: Phosphorylation of Benzyl Alcohol using Dibenzyl Phosphite
-
Reaction Setup: To a stirred solution of dibenzyl phosphite (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Reaction Execution: Cool the mixture to 0 °C and add carbon tetrachloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude tribenzyl phosphate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Phosphorylation of Benzyl Alcohol using this compound
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Reaction Execution: Cool the mixture to 0 °C and add carbon tetrachloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude di-tert-butyl benzyl phosphate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Deprotection Protocols
Protocol 3: Hydrogenolysis of Tribenzyl Phosphate
-
Reaction Setup: Dissolve tribenzyl phosphate (1.0 eq) in methanol or ethyl acetate (0.1 M). Add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).
-
Reaction Execution: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected benzyl phosphate.
Protocol 4: TFA Deprotection of Di-tert-butyl Benzyl Phosphate
-
Reaction Setup: Dissolve di-tert-butyl benzyl phosphate (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Reaction Execution: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture). Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting benzyl phosphate can often be used without further purification or can be purified by precipitation or chromatography if necessary.[6]
Summary and Recommendations
The choice between this compound and dibenzyl phosphite is a strategic one, dictated by the overall synthetic plan and the nature of the substrate.
Table 2: Strategic Comparison of Phosphorylating Agents
| Feature | This compound | Dibenzyl Phosphite |
| Reactivity | Moderate (sterically hindered) | High |
| Protecting Group | tert-Butyl (tBu) | Benzyl (Bn) |
| Deprotection Method | Acid Cleavage (e.g., TFA) | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Orthogonal To | Base-labile & reducible groups | Acid-labile groups |
| Ideal Substrates | Molecules with reducible groups (alkenes, alkynes, etc.) | Molecules with acid-sensitive groups (e.g., Boc, trityl) |
| Potential Issues | H-phosphonate formation; substrate acid sensitivity | Catalyst poisoning; reduction of other functional groups |
Recommendations:
-
Choose this compound when:
-
Your synthetic route requires the use of base-labile protecting groups elsewhere in the molecule.
-
Your substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups.
-
A final, mild acidic deprotection step is compatible with your overall strategy.
-
-
Choose Dibenzyl phosphite when:
-
Your substrate is sensitive to acidic conditions.
-
Your synthetic route involves the use of acid-labile protecting groups like Boc or trityl, and you require an orthogonal deprotection strategy.
-
Your molecule does not contain any functional groups that can be reduced under hydrogenolysis conditions.
-
By carefully considering these factors, researchers can harness the distinct advantages of each reagent to design and execute robust and efficient phosphorylation strategies.
References
- Atherton, F. R., Howard, H. T., & Todd, A. R. (1945). Studies on Phosphorylation. Part IV. Further Studies on the Use of Dibenzyl Chlorophosphonate. Journal of the Chemical Society (Resumed), 220.
- Le Corre, S. S., Berchel, M., Couthon-Gourvès, H., Haelters, J. P., & Jaffrès, P. A. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166–1196.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Royal Society of Chemistry. (2010). Supporting Information - Polymer Chemistry.
- Wikipedia. (n.d.). Atherton–Todd reaction.
- RSC Publishing. (n.d.). Dissecting the role of protein phosphorylation: a chemical biology toolbox.
- Felpin, F. X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst. Chemistry–A European Journal, 16(41), 12440-12445.
- ResearchGate. (n.d.). An Efficient Procedure for Synthesis of Phosphopeptides through the Benzyl Phosphate-Protection by the Boc Mode Solid-Phase Method.
- ResearchGate. (n.d.). Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate.
- Google Patents. (n.d.). CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate.
- Google Patents. (n.d.). CN116102590A - A kind of synthetic method of tribenzyl phosphite.
Sources
A Comparative Guide to Di-tert-Butyl Phosphite and Diethyl Phosphite in Pudovik Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-phosphorus bond formation, the Pudovik reaction stands as a cornerstone methodology for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, crucial intermediates in medicinal chemistry and materials science. The choice of the dialkyl phosphite reagent is paramount to the success of this nucleophilic addition. This guide provides an in-depth comparison of two commonly employed reagents, di-tert-butyl phosphite and diethyl phosphite, focusing on their performance, steric and electronic characteristics, and practical applications in the Pudovik reaction.
At a Glance: Key Physicochemical and Reactivity Differences
The divergent reactivity of this compound and diethyl phosphite in the Pudovik reaction is primarily governed by their distinct steric and electronic profiles. Diethyl phosphite, with its less encumbered ethyl groups, is a versatile and widely successful reagent across a broad range of substrates. In stark contrast, the bulky tert-butyl groups of this compound introduce significant steric hindrance that often curtails its reactivity, leading to failed reactions in many instances.[1]
| Property | This compound | Diethyl Phosphite |
| Molecular Formula | C8H19O3P | C4H11O3P |
| Molecular Weight | 194.21 g/mol | 138.10 g/mol |
| Density | 0.960 g/mL at 25 °C | 1.072 g/mL at 25 °C |
| Boiling Point | Not specified | 50-51 °C at 2 mmHg |
| Steric Profile | Highly hindered | Moderately hindered |
| Reactivity in Pudovik Reactions | Generally low to unreactive | Generally high |
The Decisive Role of Steric Hindrance: A Mechanistic Perspective
The Pudovik reaction is typically initiated by a base, which deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of a carbonyl group or an imine.
The steric bulk of the alkyl groups on the phosphite plays a critical role in the nucleophilic attack step. The large tert-butyl groups of this compound create a sterically congested environment around the phosphorus atom. This bulkiness impedes the approach of the phosphite anion to the electrophilic carbon of the carbonyl or imine, thereby increasing the activation energy of the reaction. In many cases, this steric barrier is high enough to prevent the reaction from proceeding at a practical rate.[1]
Experimental Performance in Pudovik Reactions
Diethyl Phosphite: The Workhorse Reagent
Diethyl phosphite has proven to be a reliable and efficient reagent in a vast array of Pudovik reactions. It readily reacts with a wide variety of aromatic and aliphatic aldehydes, as well as imines (in the aza-Pudovik reaction), under various catalytic conditions to afford the corresponding α-hydroxy- and α-aminophosphonates in good to excellent yields.
Table 1: Selected Examples of Pudovik Reactions with Diethyl Phosphite
| Electrophile | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | DBU (1 mol%) | MeCN | 0.17 | MW | 95 | [2] |
| 4-Nitrobenzaldehyde | DBU (1 mol%) | MeCN | 0.17 | MW | 98 | [2] |
| 4-Chlorobenzaldehyde | DBU (1 mol%) | MeCN | 0.17 | MW | 96 | [2] |
| 4-Methoxybenzaldehyde | DBU (1 mol%) | MeCN | 0.25 | MW | 92 | [2] |
| 2-Naphthaldehyde | DBU (1 mol%) | MeCN | 0.17 | MW | 94 | [2] |
| Furfural | DBU (1 mol%) | MeCN | 0.25 | MW | 90 | [2] |
| N-Benzylideneaniline | None | EtOH | 1 | 80 | 85 | [3] |
This compound: A Sterically Challenged Nucleophile
In contrast to the broad utility of diethyl phosphite, this compound often fails to participate in the Pudovik reaction. The significant steric hindrance imposed by the two tert-butyl groups is a major limiting factor.[1] While there is a lack of extensive studies detailing these failures, a notable example comes from the field of DNA-encoded libraries. In a 2023 study, while dimethyl, diethyl, diisopropyl, and dibenzyl phosphonates all gave excellent conversions in on-DNA Pudovik reactions, the reaction with this compound failed, a result attributed to steric hindrance.
This observation is consistent with the general principles of nucleophilic addition, where steric bulk on the nucleophile can significantly decrease reactivity. It is important to note that while this compound is generally unreactive in the Pudovik reaction, it can participate in other transformations such as hydroxymethylation with paraformaldehyde under specific conditions.[4]
Experimental Protocols
General Procedure for the Pudovik Reaction with Diethyl Phosphite
The following is a representative protocol for the DBU-catalyzed Pudovik reaction of an aromatic aldehyde with diethyl phosphite under microwave irradiation.
-
Reaction Setup: In a microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), diethyl phosphite (1.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol%).
-
Solvent Addition: Add acetonitrile (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 10-15 minutes).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-hydroxyphosphonate.
Aza-Pudovik Reaction: An Extension to Imine Electrophiles
The Pudovik reaction can be extended to the synthesis of α-aminophosphonates through the use of imines as electrophiles, a transformation known as the aza-Pudovik reaction.[5] Similar to the reaction with carbonyls, diethyl phosphite is an effective nucleophile in the aza-Pudovik reaction, while this compound is expected to show limited to no reactivity due to steric hindrance.
Summary and Outlook
The choice between this compound and diethyl phosphite for Pudovik reactions is clear-cut for most applications. Diethyl phosphite is a versatile and reliable reagent that provides good to excellent yields of α-hydroxy- and α-aminophosphonates with a wide range of substrates. Its moderate steric profile allows for efficient nucleophilic attack on various electrophiles.
Conversely, this compound is generally not a suitable reagent for the Pudovik reaction due to the severe steric hindrance imposed by its bulky tert-butyl groups. While this steric bulk can be advantageous in other contexts, such as providing stability or directing selectivity in other reaction types, it is a significant detriment to its performance as a nucleophile in the Pudovik reaction.
For researchers and professionals in drug development and synthetic chemistry, diethyl phosphite remains the go-to reagent for reliable and efficient synthesis of phosphonate-containing target molecules via the Pudovik reaction. Future investigations could explore highly reactive electrophiles or specialized catalytic systems that might overcome the steric barrier of this compound, but for general applications, the less hindered diethyl phosphite is the superior choice.
References
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.
- Keglevich, G., Szekrényi, A., Sipos, M., & Hanusz, M. (2025). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. Molecules, 30(2), 339.
- Keglevich, G., Rádai, R., Kiss, N. Z., & Bálint, E. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7609.
- Keglevich, G., Szekrényi, A., Sipos, M., & Hanusz, M. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037.
- MDPI. Synthesis and Reactions of α-Hydroxyphosphonates.
- Organic Chemistry Portal. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- Preprint server. Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN.
- ResearchGate. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- Rokon, R., & Petz, A. (2021). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 26(11), 3183.
- Wikipedia. Pudovik reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Di-tert-Butyl Phosphite and Other Phosphine Ligands in Catalysis
For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand for transition metal-catalyzed cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall process viability. This guide provides an in-depth technical comparison of di-tert-butyl phosphite and a range of widely-used phosphine ligands, grounded in experimental data and mechanistic principles to inform your catalyst system design.
The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The phosphine ligand, bound to the palladium center, is not a passive spectator but an active participant that modulates the electronic and steric environment of the metal, thereby influencing the rate and efficiency of each step in the catalytic cycle.
The ideal ligand often enhances catalyst activity and stability.[1] Key properties of phosphine ligands that dictate their performance include:
-
Electron-donating ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[2]
-
Steric bulk: Large, bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species. This steric hindrance is also crucial for facilitating the final reductive elimination step to release the product and regenerate the active catalyst.[2][3]
This guide will focus on a comparative analysis of this compound against other common phosphine ligands, highlighting their performance in key catalytic applications.
This compound: A Profile
This compound is an organophosphorus compound that can serve as a versatile ligand in catalysis. Its synthesis is well-established, often proceeding through transesterification of a simpler dialkyl phosphite with tert-butanol.[4] The two bulky tert-butyl groups confer significant steric hindrance around the phosphorus atom.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides or sterically hindered coupling partners.[3] Generally, bulky, electron-rich ligands are favored for their ability to promote the key steps of the catalytic cycle.[3]
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| Ferrocenyl Phosphines | dppf | 4-Bromoacetophenone | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 95 | [3] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | Cs₂CO₃ | Dioxane | 80 | 20 | 99 | [3] |
| Triarylphosphines | PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | 1.0 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 1 | 100 | [2] |
Analysis and Causality:
-
Biaryl Phosphines (e.g., SPhos, XPhos): These ligands are considered state-of-the-art for many Suzuki-Miyaura couplings. Their steric bulk and electron-rich nature, derived from the dialkylphosphino group and the biaryl backbone, create a highly active catalyst capable of coupling even unactivated aryl chlorides at room temperature with low catalyst loadings.[3]
-
Dialkylphosphines (e.g., Tri-tert-butylphosphine, P(t-Bu)₃): Similar to the biaryl phosphines, the bulky tert-butyl groups on P(t-Bu)₃ create a sterically hindered environment that promotes high catalytic activity.[5] The performance of P(t-Bu)₃ with challenging aryl chlorides is excellent, suggesting that this compound, with its similar steric profile, would also be a competent ligand for such transformations.
-
Triarylphosphines (e.g., Triphenylphosphine, PPh₃): While a classic and widely used ligand, PPh₃ is generally less effective for coupling less reactive aryl chlorides and requires higher reaction temperatures compared to the more sterically demanding and electron-rich alkylphosphines and biaryl phosphines.[2][6]
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[7] The development of this reaction has been intrinsically linked to the design of new phosphine ligands capable of coupling a wide range of amines with aryl halides.[8]
The following is a representative experimental protocol for a Buchwald-Hartwig amination using a bulky phosphine ligand, tri-tert-butylphosphine, which shares steric characteristics with this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-Methoxytriphenylamine [9][10]
Materials:
-
Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)
-
4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)
-
Degassed Toluene (150 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).
-
Further purify by recrystallization from hexane to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).
Rationale for Experimental Choices:
-
Bulky Ligand (tBu₃P·HBF₄): The use of a sterically hindered and electron-rich phosphine ligand is crucial for the coupling of the relatively unreactive 4-chloroanisole.[5] The bulky tert-butyl groups facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Palladium Precursor (Pd₂(dba)₃): This is a common and effective source of Pd(0) for cross-coupling reactions.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination.
-
Solvent (Toluene): An inert, anhydrous solvent is necessary to prevent quenching of the reactive organometallic species.
Mechanistic Considerations and Visualization
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps. The phosphine ligand plays a critical role throughout these cycles.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selection of a phosphine ligand is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. While classic ligands like triphenylphosphine are effective for certain transformations, the development of sterically bulky and electron-rich ligands, such as the biaryl phosphines and trialkylphosphines, has significantly expanded the scope and utility of these reactions.
This compound, with its significant steric bulk, is expected to perform well in demanding cross-coupling reactions, likely showing efficacy comparable to other bulky phosphines like tri-tert-butylphosphine. For researchers and drug development professionals, the key takeaway is that for challenging substrates, particularly aryl chlorides, the use of sterically hindered and electron-donating ligands is paramount for achieving high catalytic efficiency. A systematic screening of ligands, including this compound and various classes of phosphines, is often the most prudent approach to identifying the optimal catalyst system for a specific synthetic challenge.
References
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Publishing. [Link]
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in C
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. (2025).
- Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. (n.d.). ChemRxiv. [Link]
- Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. (n.d.).
- Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. (2016).
- The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. (n.d.). ACS Publications.
- Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. (2005). SciSpace. [Link]
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. (n.d.). RSC Publishing. [Link]
- complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- (PDF) Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. (2025).
- Suzuki reactions in novel liquids. (n.d.). DiVA portal. [Link]
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool. [Link]
- AB‐ Versus AA+BB‐Suzuki Polycondensation: A Palladium/Tris( tert ‐butyl)phosphine Catalyst Can Outperform Conventional Catalysts. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI EUROPE N.V. [tcichemicals.com]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Validation of Phosphonylation Using Di-tert-Butyl Phosphite
Introduction: The Strategic Importance of Phosphonylation
In the landscape of modern drug discovery and development, the introduction of phosphonate moieties into organic molecules is a cornerstone strategy. Phosphonic acids are notable for their structural resemblance to phosphates and carboxylates, allowing them to act as effective mimics of transition states, intermediates, and primary metabolites.[1] This mimicry is pivotal in the design of enzyme inhibitors, antiviral agents, and prodrugs that exhibit enhanced bioavailability and targeted delivery.[2] The stability of the carbon-phosphorus (C-P) bond to enzymatic and hydrolytic cleavage further cements the value of phosphonates in creating robust therapeutic candidates.[1]
Among the arsenal of reagents available for this critical transformation, di-tert-butyl phosphite, (t-BuO)₂P(O)H, has emerged as a particularly versatile and valuable tool. Its utility is largely derived from the sterically bulky tert-butyl groups, which confer a unique balance of stability and reactivity.[2] Furthermore, these groups can be removed under relatively mild acidic conditions, a crucial advantage when working with sensitive and complex molecular architectures.[3][4] This guide provides a comprehensive comparison of this compound with alternative reagents, outlines a robust experimental protocol, and details a multi-faceted analytical approach to rigorously validate the success of the phosphonylation reaction.
A Comparative Overview of Phosphonylating Agents
The choice of phosphonylating agent is a critical decision that influences reaction efficiency, substrate scope, and the downstream deprotection strategy. While this compound offers significant advantages, a holistic understanding of the alternatives is essential for informed methodological design. The classic Michaelis-Arbuzov and Michaelis-Becker reactions provide foundational pathways for C-P bond formation, utilizing trialkyl phosphites or dialkyl phosphites, respectively.[2][5][6]
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Deprotection |
| This compound | O=P(OC(CH₃)₃)₂(H) | Good stability; Mild deprotection (acidic); Steric bulk can offer selectivity.[2] | Steric hindrance can reduce reactivity with bulky substrates; Higher cost. | Aqueous HCl or Trifluoroacetic Acid (TFA).[3][4] |
| Diethyl phosphite | O=P(OCH₂CH₃)₂(H) | High reactivity; Lower cost; Widely available. | Harsh deprotection conditions (e.g., TMSBr, strong acid) can damage sensitive substrates.[3] | TMSBr followed by alcoholysis; Concentrated HBr or HCl.[4] |
| Dimethyl phosphite | O=P(OCH₃)₂(H) | Very high reactivity; Low cost. | Deprotection is often challenging and requires harsh conditions similar to diethyl phosphite. | TMSBr; Strong acid hydrolysis.[4] |
| Diphenyl phosphite | O=P(OC₆H₅)₂(H) | Deprotection via hydrogenolysis is orthogonal to acid/base labile groups. | Lower reactivity than alkyl phosphites; Potential for side reactions with aromatic substrates. | Catalytic Hydrogenation (e.g., PtO₂). |
Experimental Design: A Protocol for Phosphonylation
The following protocol details a typical procedure for the phosphonylation of an alkyl halide using this compound under Michaelis-Becker conditions. The causality behind the choice of reagents and conditions is rooted in ensuring the formation of the phosphite anion in situ for nucleophilic attack, while maintaining a controlled reaction environment.
Materials and Reagents
-
Alkyl Halide (e.g., Benzyl Bromide)
-
This compound (CAS 13086-84-5)[7]
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Safety Note: this compound is corrosive and can cause skin sensitization.[8] Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Sodium hydride reacts violently with water to produce flammable hydrogen gas; handle with extreme care under an inert atmosphere.
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add NaH (1.2 equivalents) to the flask.
-
Phosphite Addition: Cool the suspension to 0 °C using an ice bath. Add this compound (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the phosphite anion.
-
Electrophile Addition: Add the alkyl halide (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise via the dropping funnel over 20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure di-tert-butyl phosphonate product.
Experimental Workflow Diagram
Caption: Experimental workflow for phosphonylation.
The Validation Gauntlet: A Multi-Technique Approach
Unambiguous confirmation of a successful phosphonylation reaction requires a synergistic approach, leveraging the strengths of several analytical techniques. Relying on a single method is insufficient; true validation is achieved through the convergence of data from NMR, Mass Spectrometry, and Chromatography.
³¹P NMR Spectroscopy: The Definitive View of Phosphorus
Phosphorus-31 NMR is the most direct and powerful tool for monitoring the reaction and characterizing the final product.[9] The chemical shift of the phosphorus nucleus is exquisitely sensitive to its oxidation state and chemical environment, allowing for clear differentiation between starting materials, products, and byproducts.[9][10]
| Compound Class | Typical ³¹P Chemical Shift (ppm) | Significance and Interpretation |
| This compound (P(III)) | +5 to +10 (with ¹JP-H ≈ 680-720 Hz) | Starting Material. The large one-bond coupling to hydrogen is characteristic. Its disappearance indicates consumption. |
| Di-tert-butyl phosphonate (P(V)) | +15 to +30 | Desired Product. A singlet (proton-decoupled) in this region confirms the formation of the P(V) phosphonate.[9] |
| Phosphate Esters (P(V)) | -5 to -25 | Oxidation Byproduct. Presence indicates unwanted oxidation of the starting phosphite or product.[9] |
| H-phosphonate Anion | 0 to +5 | Hydrolysis Byproduct. Can result from trace moisture reacting with the starting material. |
¹H and ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ³¹P NMR confirms the transformation at the phosphorus center, ¹H and ¹³C NMR are essential to verify that the phosphonate group is attached to the correct position on the carbon framework. Key indicators include:
-
¹H NMR: The appearance of new signals for the protons adjacent (α) to the phosphorus atom, which will be split by the phosphorus nucleus (²JP-H coupling, typically 2-20 Hz).
-
¹³C NMR: The carbon atom directly bonded to phosphorus (C-P) will appear as a doublet with a large coupling constant (¹JP-C, typically 120-180 Hz).
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides irrefutable evidence of the product's molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Expected Ion: Look for the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts corresponding to the calculated molecular weight of the target phosphonate.
-
Fragmentation: In tandem MS (MS/MS), phosphonates often exhibit characteristic fragmentation patterns, such as the neutral loss of isobutene (C₄H₈) from the tert-butyl groups or cleavage of the C-P bond.[11] This fragmentation data provides an additional layer of structural confirmation.[11][12][13]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of the final compound and for monitoring the progress of the reaction.[14]
-
Method: Reversed-phase HPLC (using a C18 column) is typically suitable for most organic phosphonates.[14] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a better alternative.[14]
-
Detection: A UV detector is often sufficient if the molecule contains a chromophore. Otherwise, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (LC-MS) is required.
-
Validation: A successful, well-purified product should appear as a single, sharp peak. Purity is typically reported as a percentage based on the peak area relative to all other peaks in the chromatogram.
Logical Flow of Validation
Caption: Logical workflow for reaction validation.
Conclusion: The Hallmarks of a Validated Synthesis
The successful synthesis and validation of a phosphonylated compound using this compound is not defined by a single piece of data, but by the coherent narrative told by multiple analytical techniques. A researcher can be confident in their result when:
-
³¹P NMR shows a clean signal in the phosphonate region with the absence of starting phosphite.
-
¹H and ¹³C NMR display the expected signals and coupling constants confirming the correct regiochemistry of the C-P bond.
-
High-Resolution Mass Spectrometry confirms the elemental composition and molecular weight.
-
HPLC analysis indicates a high degree of purity, typically >95%, for the isolated material.
By adhering to this rigorous, multi-faceted validation process, researchers can ensure the integrity of their phosphonylated molecules, providing a solid foundation for their subsequent use in drug development and other advanced scientific applications.
References
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-851.
- Li, W., Yu, S., & Li, Y. (2023). Metal-free bisphosphorylation and deoxyphosphorylation of carboxylic acids. Chemical Science, 14(18), 4843-4849.
- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99. (Note: While a specific URL is not available from the search, this is a foundational review on phosphonate chemistry, often cited in the field). A related review on hydrolysis is available: Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(15), 4526.
- McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602.
- eHowEducation. (2014, March 8). Review of Phosphonate Synthesis in Chemistry. YouTube.
- Ahn, M. Y., & Kim, Y. H. (2012). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Journal of the Korean Chemical Society, 56(5), 503-512.
- Garcia, B. A., Shabanowitz, J., & Hunt, D. F. (2005). Analysis of protein phosphorylation by mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 647-654.
- Gait, M. J., Pritchard, C., & Slim, G. (1991). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 19(6), 1183–1188.
- Peck, S. C., & van der Donk, W. A. (2013). Phosphonate Biochemistry. Chemical Reviews, 113(5), 3217–3301.
- Matsuzaki, H., Umezu, K., & Yorimitsu, H. (2020). A highly efficient catalytic method for the synthesis of phosphite diesters. Chemical Communications, 56(82), 12411-12414.
- Gull, M., et al. (2020). Prebiotic phosphorylation of nucleotides in a urea-ammonium formate-water system. Life, 10(6), 84.
- Bodor, A., et al. (2020). Unambiguous Tracking of Protein Phosphorylation by Fast High-Resolution FOSY NMR. Angewandte Chemie International Edition, 59(32), 13391-13398.
- Wu, H. Y., & Liao, P. C. (2007). Analysis of Protein Phosphorylation Using Mass Spectrometry. Journal of the Formosan Medical Association, 106(9), 713-722.
- Gull, M., et al. (2022). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. Astrobiology, 22(1), 1-17.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 13086-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lab.rockefeller.edu [lab.rockefeller.edu]
- 13. ba333.free.fr [ba333.free.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Catalysts for Cross-Coupling with Di-tert-Butyl Phosphite
For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-phosphorus (C-P) bonds is a critical transformation for the synthesis of a wide array of biologically active molecules and functional materials. The Hirao-Coupling, a palladium- or nickel-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates like di-tert-butyl phosphite, stands out as a powerful and versatile method for this purpose. The choice of catalyst, however, is paramount and can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of common catalytic systems for the cross-coupling of this compound, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Crucial Role of the Catalyst in C-P Bond Formation
The success of a Hirao cross-coupling reaction hinges on the careful selection of a catalyst system, which typically comprises a metal precursor and a ligand. The metal, most commonly palladium or nickel, is the heart of the catalytic cycle, while the ligand plays a critical role in modulating the metal's electronic and steric properties, thereby influencing its reactivity and stability.
Palladium catalysts are renowned for their broad functional group tolerance and high catalytic activity. However, the cost of palladium can be a significant consideration, especially for large-scale synthesis. Nickel catalysts, being more earth-abundant and economical, present a compelling alternative, particularly for the activation of less reactive aryl chlorides.
This guide will delve into a comparative analysis of key palladium and nickel-based catalyst systems, providing a framework for selecting the optimal catalyst for your specific synthetic challenge.
Comparative Performance of Palladium Catalyst Systems
Palladium-based catalysts are the most extensively studied and widely employed for the Hirao cross-coupling. The choice of the palladium precursor and the accompanying phosphine ligand is critical for achieving high yields and broad substrate scope.
Table 1: Performance of Common Palladium Catalysts in the Hirao Cross-Coupling with this compound
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ (1) | dppf (1.1) | DIPEA | DMF | 110 | 12 | 2-chloropyrazine | Moderate-Good | [1] |
| Pd(PPh₃)₄ (5) | - | Et₃N | Neat | 100 | 2 | 4-bromoacetophenone | 85 | [2][3] |
| Pd(OAc)₂ (2) | PPh₃ (6) | (c-Hex)₂NMe | Ethanol | Reflux | 12 | 4-bromotoluene | Good | [1] |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 4-chlorotoluene | High | [4] |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 12 | 4-chloroanisole | High | [4] |
Note: Yields are reported for analogous H-phosphonates or aryl halides in some cases where direct comparative data for this compound was not available in a single study. DIPEA = N,N-diisopropylethylamine, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone.
From the data, it is evident that the combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as dppf or Buchwald's biaryl phosphine ligands (SPhos, XPhos) often leads to superior results, especially for challenging substrates like aryl chlorides.[1][4] The classic Pd(PPh₃)₄ catalyst remains a reliable choice for more reactive aryl bromides and iodides.[2][3]
The Rise of Nickel Catalysts: An Economical Alternative
Nickel-based catalysts have emerged as a cost-effective and highly efficient alternative to palladium for C-P cross-coupling reactions. Their ability to activate historically challenging C-Cl bonds under relatively mild conditions makes them particularly attractive for industrial applications.
Table 2: Performance of Nickel Catalysts in the Hirao Cross-Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| NiCl₂(dppp) (5) | - | NaOt-Bu | 1,4-Dioxane | 120 | 24 | 4-chloroacetophenone | 92 | [5] |
| NiCl₂ (10) | PPh₃ (20) | Et₃N | Acetonitrile | 80 | 12 | 4-bromoanisole | Good | [3] |
| NiCl₂ (5) | dppp (5) | K₂CO₃ | DMA | 130 | 24 | 3-chloropyridine | 78 | [5] |
Note: dppp = 1,3-bis(diphenylphosphino)propane, DMA = N,N-dimethylacetamide.
The [NiCl₂(dppp)] complex is a particularly effective catalyst, demonstrating broad applicability for the cross-coupling of both aryl bromides and a range of unreactive aryl chlorides with various phosphorus nucleophiles, including dialkyl phosphites.[5][6]
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanism is crucial for rational catalyst selection and optimization. Both palladium- and nickel-catalyzed Hirao reactions are generally believed to proceed through a similar catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
The Palladium Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Hirao reaction begins with the in situ reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequent ligand exchange with the deprotonated this compound and reductive elimination yields the desired arylphosphonate and regenerates the active Pd(0) catalyst.[3]
Caption: Generalized catalytic cycle for the Palladium-catalyzed Hirao cross-coupling.
The Nickel Catalytic Cycle: Key Differences
While following a similar overall pathway, the nickel-catalyzed cycle exhibits some key differences. Nickel(II) precursors can be reduced in situ to Ni(0) by the phosphite substrate itself, particularly in the presence of ligands like dppp.[5] The lower electronegativity and more negative redox potential of nickel facilitate the oxidative addition step, which is often the rate-limiting step, especially for aryl chlorides.[7][8] However, the subsequent reductive elimination from the nickel center can sometimes be more challenging compared to palladium.
Caption: Generalized catalytic cycle for the Nickel-catalyzed Hirao cross-coupling.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for conducting palladium- and nickel-catalyzed cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with this compound
This protocol is adapted from the classic Hirao conditions.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dppf (0.011 mmol, 1.1 mol%).
-
Add the aryl bromide (1.0 mmol) and a magnetic stir bar.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous DMF (4 mL) via syringe.
-
Add this compound (1.2 mmol) followed by DIPEA (1.5 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Palladium-catalyzed protocol.
Protocol 2: Nickel-Catalyzed Cross-Coupling of an Aryl Chloride with this compound
This protocol is based on the use of a pre-formed nickel catalyst.
Materials:
-
[NiCl₂(dppp)] (0.05 mmol, 5 mol%)
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a glovebox, add [NiCl₂(dppp)] (0.05 mmol), aryl chloride (1.0 mmol), and NaOt-Bu (2.0 mmol) to a dry Schlenk tube containing a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and connect it to a Schlenk line.
-
Add anhydrous 1,4-dioxane (5 mL) and this compound (1.5 mmol) via syringe under a positive pressure of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C in an oil bath with vigorous stirring for 24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., GC-MS, ³¹P NMR).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Nickel-catalyzed protocol.
Conclusion and Future Outlook
The choice of catalyst for the cross-coupling of this compound is a critical decision that can significantly influence the success of a synthetic campaign. Palladium-based catalysts, particularly those employing bulky and electron-rich phosphine ligands, offer broad applicability and high efficiency for a wide range of aryl halides. For applications where cost and the activation of less reactive aryl chlorides are primary concerns, nickel-based catalysts provide a powerful and economical alternative.
The field of C-P cross-coupling continues to evolve, with ongoing research focused on the development of more active, stable, and environmentally benign catalysts. As our understanding of the underlying reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and selective catalytic systems, further empowering chemists to construct complex phosphorus-containing molecules with greater precision and efficiency. This guide serves as a foundational resource to navigate the current landscape of catalyst selection, enabling researchers to build upon this knowledge and push the boundaries of chemical synthesis.
References
- Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 25(17), 3897. [Link]
- Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions.
- Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28217-28227. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Zhang, J., et al. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides With Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters, 18(12), 2860-2863. [Link]
- Organic Chemistry Portal. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. [Link]
- Montchamp, J.-L., et al. (2007). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 72(18), 6998-7001. [Link]
- Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545. [Link]
- Hazari, N., et al. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(6), 0044. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. [Link]
- ResearchGate. (2019).
- Ge, S., & Hartwig, J. F. (2012). [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. Angewandte Chemie International Edition, 51(30), 7534-7537. [Link]
- Scott, N. W. J., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex. Chemical Science, 10(30), 7192-7201. [Link]
- R Discovery. (2012). [NiCl2(dppp)]‐Catalyzed Cross‐Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. [Link]
- OUCI. (2020).
- Keglevich, G., et al. (2018). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 23(10), 2639. [Link]
Sources
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of Di-tert-Butyl Phosphite in Modern Phosphorylation Chemistry
A Senior Application Scientist's Guide to a Superior Phosphorylating Agent
In the intricate landscape of organic synthesis, particularly within drug development and the creation of bioactive molecules, the choice of a phosphorylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While a myriad of reagents are available, di-tert-butyl phosphite has emerged as a reagent of choice for discerning chemists. This guide provides an in-depth comparison of this compound with other common phosphorylating agents, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and professionals in drug development.
The Cornerstone of Controlled Phosphorylation: Understanding this compound's Unique Edge
This compound, a dialkyl phosphite bearing two sterically demanding tert-butyl groups, offers a unique combination of stability and reactivity that sets it apart from its less hindered counterparts. This structural feature is the linchpin of its superior performance in many applications. The bulky tert-butyl groups provide significant steric hindrance around the phosphorus center, which modulates its reactivity and affords a greater degree of control in phosphorylation reactions. This steric shield also contributes to the compound's enhanced stability, making it less prone to decomposition and side reactions compared to more reactive agents.[1]
The electron-donating nature of the tert-butyl groups enhances the nucleophilicity of the phosphorus atom, facilitating the desired phosphorylation.[1] However, this increased nucleophilicity is tempered by the steric bulk, creating a finely tuned reagent that is reactive enough to efficiently phosphorylate a wide range of substrates, yet selective enough to avoid unwanted side reactions. This balance is particularly crucial in the synthesis of complex molecules and prodrugs where high yields and clean reaction profiles are paramount.[1]
A Comparative Analysis: this compound vs. Other Phosphorylating Agents
To fully appreciate the advantages of this compound, a direct comparison with other commonly employed phosphorylating agents is essential. The following sections and the summary table below highlight the key differences in performance based on available experimental data.
Diethyl Phosphite: The Workhorse with Limitations
Diethyl phosphite is a widely used and cost-effective phosphorylating agent. However, its smaller ethyl groups offer less steric hindrance, leading to higher reactivity that can be difficult to control. This can result in over-phosphorylation or side reactions, particularly with sensitive substrates.
Phosphorus Oxychloride (POCl₃): The Aggressive Agent for Robust Substrates
Phosphorus oxychloride is a highly reactive phosphorylating agent, often used for the synthesis of simple phosphate esters.[2] Its aggressive nature, however, makes it unsuitable for complex molecules with multiple reactive sites, as it often leads to a mixture of products and can be harsh on sensitive functional groups. The reaction also generates hydrochloric acid as a byproduct, which can cause degradation of acid-sensitive substrates.[2]
Phosphoramidites: The Gold Standard with a Caveat
Phosphoramidites, such as di-tert-butyl N,N-diisopropylphosphoramidite, are highly reactive and efficient phosphorylating agents, particularly in solid-phase synthesis of oligonucleotides and phosphopeptides.[3] However, their high reactivity comes at the cost of stability; they are sensitive to moisture and air. Furthermore, the use of tert-butyl protecting groups in phosphoramidites can lead to the formation of H-phosphonate side products, a common issue that can complicate purification and reduce yields.[4]
| Feature | This compound | Diethyl Phosphite | Phosphorus Oxychloride (POCl₃) | Phosphoramidites (e.g., Di-tert-butyl N,N-diisopropylphosphoramidite) |
| Reactivity | Moderate and controllable | High | Very High | Very High |
| Selectivity | High, due to steric hindrance | Moderate | Low | High (in solid-phase) |
| Stability | Good | Moderate | Poor (hydrolyzes readily) | Poor (sensitive to moisture and air) |
| Side Reactions | Minimal | Prone to over-reaction | Generates HCl, can cause degradation | Formation of H-phosphonates[4] |
| Substrate Scope | Broad, including sensitive substrates | General use, less suitable for complex molecules | Simple and robust substrates | Nucleosides, amino acids (solid-phase) |
| Key Advantage | Excellent balance of reactivity and stability | Cost-effective | Low cost, simple reactions | High coupling efficiency in automated synthesis[5] |
| Key Disadvantage | Higher cost than simpler phosphites | Lack of selectivity | Harsh reaction conditions | Instability and potential for side products |
The Power of this compound in Action: Synthesis of the Antiviral Drug Tenofovir
A compelling example of this compound's utility is its application in the synthesis of Tenofovir, a crucial antiviral drug used to treat HIV and hepatitis B.[6][7] The synthesis involves the hydroxymethylation of this compound, followed by mesylation to create a reactive electrophile. This intermediate is then used to alkylate the adenine base, and subsequent deprotection of the tert-butyl groups yields Tenofovir.[6][7] This process highlights the reagent's ability to participate in a multi-step synthesis, delivering the desired product in good yield.[6][8]
Experimental Protocol: Hydroxymethylation of this compound
The following protocol is a representative example of a key step in the synthesis of Tenofovir, demonstrating the practical application of this compound.
Materials:
-
This compound
-
Aqueous formaldehyde solution
-
Triethylamine
-
Water
-
Methanol (for workup)
-
Dichloromethane (for workup)
Procedure:
-
To a stirred solution of this compound in water and triethylamine, add aqueous formaldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Upon completion, co-evaporate the reaction mixture with methanol and dichloromethane to remove water and triethylamine.
-
The crude di-tert-butyl (hydroxymethyl)phosphonate is obtained and can be used in the next step without further purification.
This procedure, adapted from literature, showcases a straightforward and high-yielding transformation using this compound.[6]
Visualizing the Workflow: Synthesis of Tenofovir Precursor
Caption: Simplified mechanism of alcohol phosphorylation by this compound.
Strategic Selection of a Phosphorylating Agent: A Decision Framework
The choice of the optimal phosphorylating agent is context-dependent. The following decision tree provides a simplified framework to guide researchers in their selection process.
Caption: Decision framework for selecting a phosphorylating agent.
Conclusion: A Strategic Asset in the Chemist's Toolbox
References
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Kumar, A., & Kumar, S. (2013). Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols. Organic Letters, 15(23), 6062–6065. [Link]
- Wang, X.-H., Liu, X., Xue, Y.-W., Wang, Y.-B., Wei, X.-H., & Su, Q. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(6), 3863-3867. [Link]
- Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., Chen, J. S., Sanchez, B. B., Sturgell, E. J., Zheng, B., Qiu, S., Schmidt, M. A., Eastgate, M. D., & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]
- Valverde, R., & Mascarenhas, F. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Science, 13(25), 7334–7351. [Link]
- Wang, X.-H., Liu, X., Xue, Y.-W., Wang, Y.-B., Wei, X.-H., & Su, Q. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(6), 3863-3867. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2020). The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., Chen, J. S., Sanchez, B. B., Sturgell, E. J., Zheng, B., Qiu, S., Schmidt, M. A., Eastgate, M. D., & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. [Link]
- Oriental Journal of Chemistry. (2014). Solvent-Free Microwave Synthesis of Trialkylphosphates. Oriental Journal of Chemistry, 30(1). [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. OUCI. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]
- Perigaud, C., Girardet, J. L., & Gosselin, G. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]
- Johnson, M. C., & Johnson, D. C. (2020).
- Regan, C. K., & Miller, S. J. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 242–248. [Link]
- Google Patents. (1974).
- Perigaud, C., Girardet, J. L., & Gosselin, G. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]
- Regan, C. K., & Miller, S. J. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 242–248. [Link]
- Głowacka, I. E., Pluskota-Karwatka, D., & Bieganska, K. (2021).
- Serra, I., & Freitas, R. (2020). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry, 8, 589. [Link]
- Keglevich, G., Kovács, T., Grün, A., Sipos, M., & Tungler, A. (2019). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules, 24(17), 3121. [Link]
- Hutter, D., & Gotte, M. (2014). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. Viruses, 6(1), 134–157. [Link]
- Timofeev, I., & Esipov, D. (2024).
- University of Leicester. (2015). Steric and kinetic effects of the t-butyl substituent at phosphorus.
- Lassila, J. K., & Herschlag, D. (2010). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Biochemistry, 49(43), 9205–9220. [Link]
- Mark, V., & Van Wazer, J. R. (1964). Tri-t-butyl Phosphite and Some of Its Reactions. The Journal of Organic Chemistry, 29(5), 1006–1008. [Link]
- Beaucage, S. L. (2008). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 13(5), 1195–1231. [Link]
- Mehellou, Y., & Balzarini, J. (2017). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 9(13), 1543–1563. [Link]
- ResearchGate. (n.d.). Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners.
- Schultz, L., & Wagner, C. R. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 268–280. [Link]
- Selent, D., Franke, R., & Börner, A. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability.
- Fisher Scientific. (n.d.). This compound, 95%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Mechanistic Dissection: Comparing the Pudovik and Abramov Reactions for C-P Bond Formation
For researchers, scientists, and professionals in drug development, the synthesis of organophosphorus compounds, particularly α-functionalized phosphonates, is of paramount importance. These molecules are renowned for their biological activities, serving as crucial analogues of amino acids and phosphates.[1] Among the arsenal of synthetic methods to form the critical carbon-phosphorus (C-P) bond, the Pudovik and Abramov reactions are foundational. While both can yield α-hydroxyphosphonates, their mechanistic pathways, substrate requirements, and optimal conditions diverge significantly. This guide provides an in-depth, objective comparison of these two named reactions, grounded in experimental evidence and mechanistic understanding, to inform rational choices in synthetic design.
Core Mechanistic Distinction: The Nature of the Phosphorus Nucleophile
At the heart of the comparison lies the identity of the phosphorus-containing reagent. This single choice dictates the entire reaction mechanism, from the initial nucleophilic attack to the final product formation.
-
The Pudovik Reaction employs a hydrophosphoryl compound, most commonly a dialkyl phosphite [((RO)₂P(O)H)].[2] Although drawn with a P-H bond, dialkyl phosphites exist in equilibrium with their trivalent phosphite tautomer [((RO)₂POH)], but it is the tetracoordinate species that is generally considered the reacting partner. The reaction is typically facilitated by a base, which deprotonates the phosphite to generate a highly nucleophilic phosphite anion.[3][4]
-
The Abramov Reaction , in contrast, utilizes a neutral, trivalent trialkyl phosphite [(P(OR)₃)].[5][6] The lone pair on the phosphorus atom is inherently nucleophilic, allowing it to directly attack an electrophilic carbon center without the need for prior deprotonation.[7]
This fundamental difference is visualized in the workflow below, outlining the initial activation and attack stages for each reaction.
Caption: Initial steps of the Pudovik vs. Abramov reaction pathways.
A Tale of Two Mechanisms: Proton vs. Alkyl Transfer
The divergence between the two reactions becomes even more pronounced after the initial C-P bond is formed. The stabilization of the resulting zwitterionic or alkoxide intermediate follows distinct intramolecular or intermolecular pathways.
The Pudovik Reaction: A Base-Catalyzed Nucleophilic Addition
The Pudovik reaction is most famously applied to the synthesis of α-aminophosphonates through the addition of dialkyl phosphites to imines (an "aza-Pudovik" reaction).[1][8] It is also widely used for the synthesis of α-hydroxyphosphonates from aldehydes or ketones.[9]
The generally accepted mechanism proceeds via the following key steps:
-
Activation: A base abstracts the acidic proton from the dialkyl phosphite to form a potent phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the imine or carbonyl group, forming a new C-P bond and generating an intermediate with a negative charge on the nitrogen or oxygen atom.
-
Protonation: The resulting anionic intermediate is neutralized by proton transfer from the conjugate acid of the catalyst or a protic solvent to yield the final α-aminophosphonate or α-hydroxyphosphonate product.
Caption: Mechanism of the base-catalyzed aza-Pudovik reaction.
The Abramov Reaction: An Arbuzov-like Rearrangement
The Abramov reaction is characteristic of trialkyl phosphites reacting with carbonyl compounds.[5] The mechanism avoids the need for an external proton source for neutralization and instead relies on an intramolecular rearrangement reminiscent of the Michaelis-Arbuzov reaction.
-
Nucleophilic Attack: The neutral trialkyl phosphite attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate.
-
Alkyl Transfer: This intermediate is unstable and collapses. An alkyl group from one of the phosphite esters is transferred to the newly formed alkoxide oxygen.[7] This intramolecular migration results in the formation of a stable pentavalent phosphorus center, yielding the final α-hydroxyphosphonate product directly.
This alkyl transfer is the defining feature of the Abramov reaction. While reversible under mild conditions, the forward reaction can be driven to completion by higher temperatures or pressure.[5]
Caption: Mechanism of the Abramov reaction showing the key alkyl transfer step.
Comparative Experimental Landscape
The mechanistic differences translate directly into distinct experimental protocols, substrate scope, and catalytic requirements. A judicious choice of reaction depends on the desired product and available starting materials.
| Feature | Pudovik Reaction | Abramov Reaction |
| Phosphorus Reagent | Dialkyl phosphite, Secondary phosphine oxide | Trialkyl phosphite, Triaryl phosphite |
| Primary Electrophile | Imines, Aldehydes, Ketones, α,β-Unsaturated systems[5][10] | Aldehydes, Ketones[5] |
| Key Product Class | α-Aminophosphonates, α-Hydroxyphosphonates | α-Hydroxyphosphonates |
| Typical Catalyst | Base (NaH, NaOR, amines), Lewis Acids, Organocatalysts[2][11] | Often requires no catalyst (thermal), or acid catalysis[5][12] |
| Key Mechanistic Step | Base-mediated deprotonation followed by proton transfer | Intramolecular alkyl/silyl group transfer[5][7] |
| Byproducts | Catalytic amounts of conjugate acid/base | None (atom economical) |
Protocol Example: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate
To illustrate the practical differences, consider the synthesis of the same α-hydroxyphosphonate from benzaldehyde using both methods.
Method A: Pudovik Reaction Protocol
This protocol is adapted from procedures utilizing base catalysis.[4][13]
-
Materials: Benzaldehyde, Diethyl phosphite, Sodium ethoxide (catalyst), Ethanol (solvent).
-
Procedure:
-
To a solution of diethyl phosphite (1.1 eq) in anhydrous ethanol at 0 °C, add a catalytic amount of sodium ethoxide (~5 mol%).
-
Stir the mixture for 15 minutes to ensure complete formation of the phosphite anion.
-
Add benzaldehyde (1.0 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield the α-hydroxyphosphonate.
-
Method B: Abramov Reaction Protocol
This protocol is adapted from thermal or acid-catalyzed procedures.[5][14]
-
Materials: Benzaldehyde, Triethyl phosphite.
-
Procedure:
-
Combine benzaldehyde (1.0 eq) and triethyl phosphite (1.0-1.2 eq) in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to 80-100 °C. The reaction is often performed neat (solvent-free).
-
Maintain the temperature and stir for 4-8 hours, monitoring by ³¹P NMR or GC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Excess triethyl phosphite and any byproducts can be removed by vacuum distillation to afford the desired α-hydroxyphosphonate.
-
Causality Behind Experimental Choices:
-
Pudovik: The use of a catalytic base is crucial to generate the highly reactive nucleophile. The reaction is often run at lower temperatures as the phosphite anion is very reactive. A final neutralization step is required to quench the catalyst.
-
Abramov: This reaction is a direct combination of reagents. Heating provides the activation energy for both the initial attack and the subsequent, often rate-limiting, alkyl transfer step.[5] Its solvent-free nature makes it an attractive "green" alternative, though it may require higher temperatures and longer reaction times than a catalyzed Pudovik reaction.
Conclusion and Outlook
The Pudovik and Abramov reactions, while both capable of forming α-hydroxyphosphonates, are mechanistically distinct transformations defined by their respective phosphorus reagents.
-
Choose the Pudovik reaction when synthesizing α-aminophosphonates from imines, a transformation for which the Abramov reaction is unsuited. It is also a highly versatile and often high-yielding method for α-hydroxyphosphonates, with a vast toolkit of catalysts (base, acid, organocatalytic) available to tune reactivity and even achieve enantioselectivity.[11]
-
Choose the Abramov reaction for a direct, often atom-economical synthesis of α-hydroxyphosphonates from carbonyls when a simple, catalyst-free thermal process is desired. The development of silylated phosphite reagents has also greatly expanded its scope, allowing for milder conditions and providing an α-siloxy intermediate that is easily hydrolyzed.[5]
A thorough understanding of these mechanistic underpinnings is not merely academic; it empowers the synthetic chemist to select the optimal conditions, anticipate potential side reactions, and rationally design pathways to complex, biologically active organophosphorus targets.
References
- Wikipedia. (n.d.). Abramov reaction.
- Góral, R., et al. (2025). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology. DOI: 10.1039/D5CY00269A.
- Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter.
- ResearchGate. (n.d.). A plausible mechanism for the Abramov reaction.
- Bálint, E., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6638.
- Keglevich, G., et al. (2018). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 14, 2538–2547.
- Wikiwand. (n.d.). Abramov reaction.
- Nguyen, T. V., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(4), 481–487.
- Cherkasov, R. A., et al. (1990). Kinetics and Mechanism of the Pudovik Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 49-50(1-4), 143-146.
- Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition.
- Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(4), M1014.
- Cherkasov, R. A., et al. (1990). KINETICS AND MECHANISM OF THE PUDOVIK REACTION. Phosphorus, Sulfur, and Silicon and the Related Elements, 49(1-4), 49-50.
- ResearchGate. (n.d.). α‐Hydroxy phosphonates obtained via enzyme catalyzed Pudovik‐Abramov...
- Wikipedia. (n.d.). Pudovik reaction.
- Berlik, A., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(10), 3121.
- ResearchGate. (n.d.). The Pudovik-Abramov reaction catalyzed by different enzymes.
- YouTube. (2024, April 11). Abramov Phosphonylation: A Deep Dive into Synthetic Chemistry.
- Sobanov, A. A., et al. (2002). Kinetics and Mechanism of the Pudovik Reaction in the Azomethine Series. Russian Journal of General Chemistry, 72(7), 1067-1070.
- Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1493.
- ResearchGate. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- ResearchGate. (n.d.). Generally accepted mechanism for the Pudovik reaction.
- ResearchGate. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
- Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Abramov reaction - Wikipedia [en.wikipedia.org]
- 6. Abramov reaction - Wikiwand [wikiwand.com]
- 7. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Di-tert-Butyl Phosphonate Formation
For researchers, scientists, and drug development professionals engaged in syntheses involving phosphonylation, the unequivocal confirmation of the desired product is paramount. Di-tert-butyl phosphonate is a key intermediate in the synthesis of various biologically active molecules, including antiviral drugs.[1] Its successful formation, free from significant impurities, is a critical determinant of reaction yield and the purity of downstream compounds. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification of di-tert-butyl phosphonate. We will delve into the causality behind experimental choices and present supporting data to ensure trustworthy and self-validating protocols.
The Synthetic Landscape: Understanding Potential Impurities
To effectively analyze the formation of di-tert-butyl phosphonate, we must first consider its common synthetic routes and the potential for side products. A prevalent method involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol in the presence of a base, or the use of a tert-butoxide salt.[1]
Caption: Synthetic route to di-tert-butyl phosphonate and common byproducts.
Key species to differentiate from the desired di-tert-butyl phosphonate product include unreacted starting materials (e.g., tert-butanol), and byproducts such as tri-tert-butyl phosphite and its oxidation product, tri-tert-butyl phosphate.[1][2] Our spectroscopic strategy must be tailored to unambiguously distinguish the target molecule from this array of potential contaminants.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ³¹P NMR | Direct observation of the phosphorus environment. Quantitative measure of purity and byproduct formation. | Highly sensitive to the oxidation state and coordination of phosphorus. Simple spectra for rapid analysis. | Provides limited information about the overall molecular structure. |
| ¹H NMR | Information on the proton environment, confirming the presence of tert-butyl groups and the P-H bond. | Provides detailed structural information and stoichiometry of proton-bearing fragments. | Can have overlapping signals in complex mixtures. The P-H coupling can complicate the spectrum. |
| FTIR | Identification of key functional groups (P=O, P-O-C, C-H). | Rapid and sensitive to changes in bond vibrations. Good for monitoring the disappearance of starting material functional groups (e.g., O-H of tert-butanol). | Can be difficult to distinguish between similar phosphonate and phosphate esters. Provides limited structural connectivity information. |
| Mass Spec. | Determination of molecular weight and fragmentation pattern. | Provides definitive molecular weight confirmation. Fragmentation patterns can offer structural clues. | Isomeric compounds may not be distinguishable. The molecular ion may be weak or absent in some ionization modes. |
In-Depth Analysis and Experimental Protocols
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Phosphorus
Rationale: ³¹P NMR is the most direct and powerful technique for confirming the formation of di-tert-butyl phosphonate and assessing the purity of the reaction mixture.[3] The phosphorus nucleus is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts that are characteristic of different phosphorus-containing functional groups.[4][5]
Expected Observations:
-
Di-tert-butyl Phosphonate: A characteristic signal in the phosphonate region of the spectrum. While a specific chemical shift for the parent di-tert-butyl phosphonate can vary slightly based on solvent and concentration, related structures show signals in the range of +5 to +10 ppm.
-
Tri-tert-butyl Phosphite (Byproduct): This P(III) species will appear significantly downfield, typically in the range of +130 to +140 ppm.[6]
-
Tri-tert-butyl Phosphate (Byproduct): The oxidized P(V) phosphate will be found upfield from the phosphite, often in a negative chemical shift region.
-
Phosphorous Acid (Potential Hydrolysis Product): Will appear as a distinct signal, allowing for the detection of product degradation.
The simplicity of proton-decoupled ³¹P NMR spectra allows for straightforward quantification of the product and impurities by comparing the integration of the respective signals.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-30 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrument Setup:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired data, phase correct the spectrum, and integrate all phosphorus-containing signals.
Caption: Workflow for ³¹P NMR analysis of di-tert-butyl phosphonate formation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure
Rationale: While ³¹P NMR confirms the presence of the desired phosphorus environment, ¹H NMR provides crucial information about the organic portion of the molecule, confirming the presence of the tert-butyl groups and the characteristic P-H proton.
Expected Observations:
-
tert-Butyl Protons: A strong singlet around δ 1.5 ppm, integrating to 18 protons. The chemical environment of these protons is highly symmetrical.
-
P-H Proton: A doublet due to coupling with the phosphorus nucleus (¹JP-H). The coupling constant is typically large, in the range of 600-700 Hz.[4] The chemical shift of this proton is also highly characteristic.
By analyzing the ¹H NMR spectrum, one can confirm the presence of the di-tert-butyl ester moiety and the phosphonate P-H bond, and the integration will confirm the relative stoichiometry of these groups. The absence of a broad singlet corresponding to the -OH of unreacted tert-butanol is also a key indicator of reaction completion.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a sample as described for ³¹P NMR.
-
Instrument Setup:
-
Use a standard ¹H NMR probe.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the spectrum and integrate all signals. Identify the characteristic singlet for the tert-butyl groups and the large doublet for the P-H proton.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
Rationale: FTIR spectroscopy is a rapid and sensitive method for identifying the key functional groups present in the product and for monitoring the disappearance of starting materials.
Expected Observations:
-
P=O Stretch: A strong, characteristic absorption band in the region of 1200-1260 cm⁻¹. This is a key indicator of the formation of the phosphonate group.
-
P-O-C Stretch: Absorptions in the fingerprint region, typically around 1000-1050 cm⁻¹, corresponding to the P-O-C linkages.
-
C-H Bends: Characteristic bending vibrations for the tert-butyl groups around 1370 and 1395 cm⁻¹.
-
Absence of O-H Stretch: The disappearance of the broad O-H stretching band from tert-butanol (around 3200-3600 cm⁻¹) is a strong indication that the starting material has been consumed.
A reference spectrum of di-tert-butyl phosphite is available in the NIST Chemistry WebBook, which can be used for comparison.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small drop of the liquid sample can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr) for transmission analysis.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or salt plates. Then, collect the sample spectrum.
-
Data Analysis: Subtract the background spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS): Confirming the Molecular Weight
Rationale: Mass spectrometry provides the definitive molecular weight of the product, confirming its elemental composition. The fragmentation pattern can also offer structural confirmation.
Expected Observations:
-
Molecular Ion (M⁺): For di-tert-butyl phosphonate (C₈H₁₉O₃P), the expected molecular weight is approximately 194.21 g/mol .[8][9] The molecular ion peak should be observable, particularly with soft ionization techniques.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkyl groups. For di-tert-butyl phosphonate, the loss of a tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) are expected fragmentation pathways. The NIST Chemistry WebBook provides a reference mass spectrum for this compound.[8]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to see if they are consistent with the expected structure.
Conclusion: A Multi-faceted Approach for Unambiguous Confirmation
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous confirmation of di-tert-butyl phosphonate formation relies on a synergistic approach.
-
³¹P NMR serves as the primary tool for confirming the formation of the P-C bond and for quantifying the purity of the product relative to other phosphorus-containing species.
-
¹H NMR corroborates the structure by identifying the organic moieties and their stoichiometry.
-
FTIR offers a rapid and effective method for monitoring the reaction progress by observing the appearance of the P=O stretch and the disappearance of the starting material's O-H stretch.
-
Mass Spectrometry provides the ultimate confirmation of the molecular weight.
By employing this multi-technique approach, researchers can confidently confirm the successful synthesis of di-tert-butyl phosphonate, ensuring the quality and reliability of their subsequent research and development endeavors.
References
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]
- Iida, M., & Hata, T. (1992). Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Analytical Sciences, 8(5), 651-655. [Link]
- NIST. (n.d.). Di-t-Butyl phosphite. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-Butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]
- NIST. (n.d.). Di-t-Butyl phosphite IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- SpectraBase. (n.d.). Di-tert-butylphosphine. [Link]
- Chem.wisc.edu. (n.d.). 31 Phosphorus NMR. [Link]
- ResearchGate. (n.d.). 31P{1H} NMR spectrum of dtbpf. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Nmrdb.org. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
- Lookchem. (n.d.). Phosphonate diester and phosphonamide synthesis. Reaction coordinate analysis by 31P NMR spectroscopy: Identification of pyrophosphonate anhydrides and highly reactive phosphonylammonium salts. [Link]
- Indian Institute of Technology Bombay. (n.d.). Facile room temperature synthesis of layered transition metal phosphonates via hitherto unknown alkali metal tert-butyl phosphon. [Link]
- University of Rochester. (n.d.). NMR Chemical Shifts. [Link]
- mzCloud. (2015, February 9). Irgafos 168. [Link]
- Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- University of California, Los Angeles. (n.d.).
- Parsons, A. (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]
- Kühl, O. (2009). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]
- Nandiyanto, A. B. D., & Razi, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. di-t-Butyl phosphite [webbook.nist.gov]
- 8. di-t-Butyl phosphite [webbook.nist.gov]
- 9. This compound 95 13086-84-5 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Hydrolytic Stability of Dialkyl Phosphites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical development, dialkyl phosphites are indispensable intermediates. Their utility in forming critical P-C and P-O bonds, such as in the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, is well-established[1]. However, their propensity to undergo hydrolysis—decomposition in the presence of water—can significantly impact reaction yields, product purity, and the shelf-life of intermediates. This guide provides an in-depth comparison of the hydrolytic stability of common dialkyl phosphites, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Mechanism: Why Dialkyl Phosphites Hydrolyze
Dialkyl phosphites, more accurately named dialkyl hydrogen phosphonates, exist in equilibrium between two tautomeric forms: the tetracoordinate phosphonate form ((RO)₂P(O)H) and the tricoordinate phosphite form ((RO)₂POH). While the equilibrium heavily favors the phosphonate form, the trivalent phosphite tautomer is the key player in many reactions, including hydrolysis[2][3].
Hydrolysis is the cleavage of a P-O-C bond by water, yielding a monoalkyl phosphite and an alcohol. This reaction can be catalyzed by both acids and bases.[4]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of a phosphite oxygen atom, making the phosphorus center more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the phosphorus atom. This pathway is often significantly faster than hydrolysis under neutral or acidic conditions.[5][6]
The stability of the dialkyl phosphite is therefore a measure of its resistance to these hydrolytic pathways.
Fig. 1: Generalized Hydrolysis of Dialkyl Phosphites
Factors Influencing Hydrolytic Stability
The rate of hydrolysis is not uniform across all dialkyl phosphites. Several structural and environmental factors play a crucial role:
-
Steric Hindrance: The size of the alkyl (R) groups is a dominant factor. Larger, bulkier alkyl groups, such as isopropyl or tert-butyl, physically obstruct the approach of a water molecule or hydroxide ion to the phosphorus center. This steric shielding significantly slows the rate of hydrolysis.[6]
-
Electronic Effects: While less dominant than sterics for simple alkyl groups, the inductive effect of the R group can influence the electrophilicity of the phosphorus atom.
-
pH: As noted, both acidic and basic conditions catalyze hydrolysis. Stability is generally greatest near neutral pH.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature, as molecules have greater kinetic energy.[4]
Comparative Hydrolytic Stability: Experimental Data
To provide a clear comparison, the following table summarizes the relative hydrolytic stability of common dialkyl phosphites. The stability generally increases with the size and branching of the alkyl chain.
| Dialkyl Phosphite | Alkyl Group (R) | Relative Hydrolytic Stability | Key Observations |
| Dimethyl Phosphite | Methyl (-CH₃) | Low | The smallest alkyl groups offer minimal steric hindrance, making it the most susceptible to hydrolysis among common phosphites.[7][8] |
| Diethyl Phosphite | Ethyl (-C₂H₅) | Moderate | Offers a balance of reactivity and stability, making it a widely used reagent.[3] Its stability is significantly greater than the dimethyl ester. |
| Di-n-propyl Phosphite | n-Propyl (-C₃H₇) | Moderate-High | The linear propyl chain provides more steric bulk than ethyl, further enhancing stability. |
| Diisopropyl Phosphite | Isopropyl (-CH(CH₃)₂) | High | The branched structure significantly increases steric hindrance around the phosphorus atom, leading to much slower hydrolysis compared to its linear counterpart.[6] |
| Di-n-butyl Phosphite | n-Butyl (-C₄H₉) | High | The longer alkyl chain increases hydrophobicity and steric bulk, conferring good hydrolytic stability. |
This table represents a qualitative summary based on established principles of chemical kinetics and steric effects. Quantitative rate constants can vary significantly with specific reaction conditions (pH, temperature, solvent).
Experimental Protocol: Monitoring Hydrolytic Stability via ³¹P NMR Spectroscopy
To ensure trustworthiness and provide a self-validating system, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method for monitoring hydrolysis. It allows for direct, quantitative observation of the phosphorus-containing species in the reaction mixture over time without the need for derivatization.[9]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a selected dialkyl phosphite under controlled conditions.
Materials:
-
Dialkyl phosphite (e.g., Diethyl Phosphite)
-
Deuterated solvent (e.g., D₂O or a buffered D₂O solution)
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
-
Thermostatted water bath or NMR probe with temperature control
Fig. 2: Workflow for Monitoring Hydrolysis via ³¹P NMR
Step-by-Step Methodology:
-
Preparation of Buffered Solvent: Prepare a buffered solution in D₂O at the desired pH (e.g., a phosphate buffer at pH 7.4). This is critical for maintaining constant pH throughout the experiment, as the hydrolysis product (a phosphonic acid monoester) is acidic.
-
Sample Preparation (t=0):
-
In a small vial, accurately weigh a known amount of the dialkyl phosphite.
-
Add a precise volume of the buffered D₂O solvent.
-
If using an internal standard, add it at this stage. The standard should be stable under the reaction conditions and have a ³¹P chemical shift that does not overlap with the reactant or product signals.
-
Vortex the mixture thoroughly and immediately transfer ~0.6 mL to an NMR tube.
-
-
NMR Acquisition:
-
Immediately acquire the first ³¹P NMR spectrum. This will serve as the t=0 time point. Key parameters include a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to ensure quantitative integration. Proton decoupling is typically used to simplify the spectrum.[10]
-
Store the NMR tube in a thermostatted environment (e.g., a water bath set to 50°C) between measurements.
-
Acquire subsequent spectra at predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours). The frequency of measurement should be adjusted based on the expected rate of reaction.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
For each time point, integrate the area of the reactant dialkyl phosphite signal and the primary hydrolysis product signal (monoalkyl phosphite).
-
The ³¹P chemical shift for the starting dialkyl phosphite will be distinct from its hydrolysis product. For example, diethyl phosphite typically appears around +7 ppm, while its hydrolysis product will appear at a different chemical shift.[10][11]
-
Calculate the concentration (or relative percentage) of the starting material at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[DAP]) versus time. If the reaction follows first-order or pseudo-first-order kinetics, this plot will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
This robust protocol provides a reliable method for quantifying and comparing the hydrolytic stability of different dialkyl phosphites, enabling a data-driven approach to reagent selection and process optimization.
References
- Westheimer, F. H., Huang, S., & Covitz, F. (1988). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 110(1), 181–185. [Link]
- Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5039. [Link]
- Klos, M., El-Samrout, M., & Schmitzer, A. R. (2011). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Molecules, 16(12), 10134-10145. [Link]
- Plaumann, M., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins.
- Smith, J. & Patel, A. (2020). Evaluating the hydrolytic stability of tridecyl phosphite in different environmental conditions. Industrial Lubrication and Tribology. (Note: This is a representative citation based on the search results, a direct link was not available).
- Kolodych, S. V., et al. (2021). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 86(1), 549–558. [Link]
- University of Wisconsin-Madison, Department of Chemistry. 31P NMR Chemical Shifts. [Link]
- NMR Spectroscopy D
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 4. bdmaee.net [bdmaee.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. organicchemistrydata.org [organicchemistrydata.org]
A Cost-Benefit Analysis of Di-tert-Butyl Phosphite in Synthesis: A Comparative Guide for Researchers
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision point, balancing performance, cost, and practicality. In the realm of organophosphorus chemistry, di-tert-butyl phosphite has carved out a significant niche as a versatile intermediate and ligand. This guide provides an in-depth cost-benefit analysis of this compound, objectively comparing its performance with common alternatives, supported by available data and field-proven insights.
This compound: A Profile of a Bulky Workhorse
This compound, with its sterically demanding tert-butyl groups, offers a unique combination of stability and reactivity.[1] This steric hindrance plays a crucial role in its utility, influencing reaction outcomes and stability. It is widely recognized as a key intermediate in the production of pharmaceuticals, particularly in the development of prodrugs where it acts as a phosphorylating agent, and as a stabilizer in polymers.[1] Furthermore, its role as a ligand in transition metal-catalyzed cross-coupling reactions has been a subject of considerable interest.[1]
The synthesis of this compound is primarily achieved through two main routes: transesterification of dialkyl phosphites like dimethyl phosphite with tert-butanol, or via reactions involving phosphorus halides.[1] The transesterification method, often catalyzed by bases such as calcium hydroxide, is favored for its high yields, reportedly reaching up to 91.5% with 98% purity, making it suitable for industrial applications.[1]
Performance in Key Synthetic Transformations: A Comparative Look
The true value of a reagent is best understood through its performance in critical chemical transformations. Here, we compare this compound with two common alternatives: the less sterically hindered diethyl phosphite and the aromatic diphenyl phosphite.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the steric and electronic properties of phosphine and phosphite ligands are paramount in determining catalyst activity, stability, and selectivity. Bulky, electron-rich ligands are often favored as they promote the crucial oxidative addition step and can lead to the formation of highly active monoligated palladium complexes.
While direct, side-by-side comparative studies are not always available, the known principles of ligand effects allow for an informed analysis. The bulky tert-butyl groups of this compound are expected to create a sterically demanding environment around the metal center. This can be advantageous in preventing catalyst deactivation pathways and promoting reductive elimination. However, this same steric bulk can sometimes hinder the approach of substrates to the catalytic center, potentially leading to lower reaction rates compared to less bulky ligands like diethyl phosphite.
For instance, in the Hirao reaction , a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, both diethyl phosphite and diisopropyl phosphite have been successfully employed.[2][3][4][5] A "green" variation of the Hirao reaction using diethyl phosphite with a ligand-free palladium catalyst has been reported with good to excellent yields, highlighting its utility.[3][6] The greater steric hindrance of this compound might necessitate more forcing conditions or offer different selectivity in such reactions, although specific comparative data is sparse.
dot graph HiraoReaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
ArylHalide [label="Ar-X"]; DialkylPhosphite [label="(RO)2P(O)H"]; Base [label="Base"]; PdCatalyst [label="Pd Catalyst"]; Product [label="Ar-P(O)(OR)2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="HX"];
ArylHalide -> Product; DialkylPhosphite -> Product; Base -> Byproduct; PdCatalyst -> Product [label="cat."]; } Caption: Generalized workflow of the Hirao cross-coupling reaction.
Pudovik and Kabachnik-Fields Reactions
The Pudovik and Kabachnik-Fields reactions are fundamental methods for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively. These reactions involve the addition of a dialkyl phosphite to a carbonyl or imine.
In a microwave-assisted, solvent-free Pudovik reaction for the synthesis of α-aryl-α-aminophosphonates, diethyl phosphite was shown to be less reactive than dimethyl phosphite at 80°C.[7][8] Complete conversion with diethyl phosphite required higher temperatures or a larger excess of the reagent.[7][8] This suggests that the nature of the alkyl group on the phosphite influences its reactivity. The even greater steric bulk of the tert-butyl groups in this compound could lead to significantly lower reaction rates in these types of nucleophilic additions, potentially requiring harsher conditions or specialized catalysts to achieve comparable yields to less hindered phosphites.[1]
dot graph PudovikReaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Aldehyde [label="R'CHO"]; DialkylPhosphite [label="(RO)2P(O)H"]; Base [label="Base (cat.)"]; Product [label="R'CH(OH)P(O)(OR)2", fillcolor="#FBBC05", fontcolor="#202124"];
Aldehyde -> Product; DialkylPhosphite -> Product; Base -> Product [label="catalyzes"]; } Caption: The Pudovik reaction for the synthesis of α-hydroxyphosphonates.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, involving the reaction of a trialkyl phosphite with an alkyl halide.[9][10][11][12][13] While this compound is a dialkyl phosphite, its tautomeric equilibrium allows it to participate in related transformations. The reactivity in the classical Michaelis-Arbuzov reaction is sensitive to the steric and electronic nature of the phosphite. Triisopropyl phosphite has been noted to show suppressed side reactions compared to triethyl phosphite due to the steric hindrance of the isopropyl groups.[9] This suggests that the even bulkier tert-butyl groups of this compound could further influence reactivity and side-product formation, potentially offering higher selectivity in certain cases, though likely at the cost of reaction rate.
Cost-Benefit Analysis: A Pragmatic Comparison
For researchers in industrial and academic settings, the cost of reagents is a significant factor. The following table provides an approximate cost comparison of this compound with diethyl phosphite and diphenyl phosphite. Prices are subject to change and vary by supplier and purity.
| Reagent | Representative Price (USD/kg) | Key Considerations |
| This compound | ~$1100 (based on $1.10/g)[14] | Higher initial cost; may offer advantages in stability and selectivity due to steric bulk. |
| Diethyl phosphite | ~$170 - $1400[2][15] | Lower cost, widely available; may be more reactive but potentially less selective than bulkier phosphites. |
| Diphenyl phosphite | ~$360 - $375[3][10][16] | Intermediate cost; aromatic nature influences its electronic properties and reactivity. |
The significantly higher price of this compound necessitates a careful evaluation of its benefits. The key question for the researcher is whether the potential advantages in terms of stability, selectivity, or downstream processing offered by the tert-butyl groups justify the increased upfront cost. In large-scale synthesis, the cost of the reagent can be a deciding factor, making the less expensive diethyl phosphite a more attractive option if it provides acceptable performance.
Safety and Handling: Practical Considerations
Both this compound and diethyl phosphite are classified as hazardous materials and require careful handling.
-
This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17]
-
Diethyl phosphite: A combustible liquid that may cause an allergic skin reaction and causes serious eye damage.[18]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection where necessary, should always be used when handling these reagents.[17][18] Both are also sensitive to moisture and should be stored under an inert atmosphere.[1][18]
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol is adapted from a commonly cited procedure.[1][4]
Materials:
-
Dimethyl phosphite
-
tert-Butanol
-
Calcium hydroxide (Ca(OH)₂)
-
Nitrogen or Argon gas supply
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine dimethyl phosphite (1.0 eq), an excess of tert-butanol (e.g., 2.5 eq), and a catalytic amount of calcium hydroxide (e.g., 0.03 eq).
-
Under a nitrogen atmosphere, heat the mixture to reflux with stirring.
-
Collect the methanol byproduct, which has a boiling point of 60-65 °C, via distillation to drive the reaction to completion.
-
After the methanol has been removed, continue to heat the reaction mixture to a bottom temperature of approximately 130 °C to distill off the excess tert-butanol.
-
The remaining crude this compound can be further purified by vacuum distillation.
dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Combine Reactants:\n- Dimethyl phosphite\n- tert-Butanol\n- Ca(OH)2"]; Reflux [label="Reflux under N2"]; DistillMethanol [label="Distill off Methanol\n(60-65 °C)"]; DistillTButanol [label="Distill off excess\ntert-Butanol (~130 °C)"]; Purify [label="Vacuum Distillation"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reflux; Reflux -> DistillMethanol; DistillMethanol -> DistillTButanol; DistillTButanol -> Purify; Purify -> Product; } Caption: Workflow for the synthesis of this compound.
Conclusion and Recommendations
This compound is a valuable reagent in organic synthesis, offering unique properties due to its sterically demanding tert-butyl groups. Its higher cost compared to alternatives like diethyl phosphite necessitates a careful cost-benefit analysis.
Choose this compound when:
-
High stability is required: The tert-butyl groups can impart greater stability to the phosphite and its metal complexes.
-
Steric control is crucial: The bulkiness of the ligand can be exploited to influence regioselectivity or prevent undesirable side reactions.
-
Downstream processing benefits outweigh the initial cost: In some cases, the use of this compound may lead to cleaner reactions and simpler purification, offsetting the higher reagent cost.
Consider alternatives like diethyl phosphite or diphenyl phosphite when:
-
Cost is a primary driver: For large-scale applications or initial screening studies, the lower cost of these alternatives is a significant advantage.
-
Higher reactivity is needed: The lower steric hindrance of diethyl phosphite may lead to faster reaction rates.
-
The specific electronic properties of an aryl phosphite are beneficial: Diphenyl phosphite offers different electronic characteristics that may be advantageous in certain catalytic cycles.
Ultimately, the optimal choice of phosphite reagent will depend on the specific requirements of the chemical transformation, the scale of the reaction, and the economic constraints of the project. This guide provides a framework for making an informed decision based on a comprehensive analysis of performance, cost, and practical handling considerations.
References
- This compound. Benchchem. Accessed January 8, 2026.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. 2022;27(6):1899.
- Technical Support Center: Catalyst Selection for Hirao Coupling with Alkyl Phosphonates. Benchchem. Accessed January 8, 2026.
- Diethyl Phosphite (Dep) at 1400.00 INR in Mumbai, Maharashtra | A. B. Enterprises. TradeIndia. Accessed January 8, 2026.
- A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl. Green Chemistry. 2014;16(4):1837-1844.
- This compound | 13086-84-5. ChemicalBook. Accessed January 8, 2026.
- Diphenyl Phosphite, 1 kg, CAS No. 4712-55-4 | Research Chemicals. Carl ROTH. Accessed January 8, 2026.
- Diphenyl Phosphite, Grade Standard: Industrial Grade at ₹ 360/kg in Raigad. IndiaMART. Accessed January 8, 2026.
- The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry. 2017;13:78-87.
- This compound synthesis. ChemicalBook. Accessed January 8, 2026.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. 2024;13(11):e202400135.
- Michaelis–Arbuzov reaction. Wikipedia. Accessed January 8, 2026.
- The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry. 2017;13:78-87.
- Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Inorganic Chemistry. 2007;46(23):9641-9652.
- A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. Green Chemistry. 2014;16(4):1837-1844.
- Triphenyl Phosphite as the Phosphorus Source for the Scalable and Cost-Effective Production of Transition Metal Phosphides.
- Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. In: Keglevich G, ed.
- Michaelis–Arbuzov reaction. J&K Scientific LLC. Accessed January 8, 2026.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. 2016;81(24):11973-11993.
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. 2018;23(9):2166.
- New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry. 2013;17(10):1056-1073.
- 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Accessed January 8, 2026.
- SAFETY DATA SHEET - this compound. Fisher Scientific. Published August 27, 2012.
- Phosphite Ligands. Alfa Chemistry. Accessed January 8, 2026.
- Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics. 2021;40(4):452-463.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Journal of the American Chemical Society. 2023;145(4):2454-2460.
- SAFETY DATA SHEET - Diethyl phosphite. Fisher Scientific. Published May 3, 2012.
- Ligand design for cross-couplings: phosphines. OpenChemHub. YouTube. Published January 9, 2024.
- Some phosphite ligands used in industrial hydroformylation processes.
- Arbuzov Reaction. Organic Chemistry Portal. Accessed January 8, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Arbuzov Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
A Comparative Guide: Di-tert-Butyl N,N-dialkylphosphoramidites versus Di-tert-Butyl Phosphite in Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly in the assembly of oligonucleotides and the phosphorylation of sensitive biomolecules, the choice of phosphorylating agent is paramount to the success of the synthetic endeavor. For researchers, scientists, and professionals in drug development, navigating the array of available reagents to select the most appropriate one can be a complex decision. This guide provides an in-depth technical comparison between two key classes of phosphorylating agents: di-tert-butyl N,N-dialkylphosphoramidites and di-tert-butyl phosphite. By examining their chemical properties, reactivity, and applications, supported by established chemical principles and experimental insights, this document aims to empower scientists to make informed decisions for their specific synthetic needs.
Introduction: The Central Role of Phosphorus(III) Reagents in Synthesis
The construction of the phosphodiester backbone in oligonucleotides and the introduction of phosphate groups onto molecules rely heavily on the reactivity of phosphorus(III) compounds. The two reagents at the center of this guide, di-tert-butyl N,N-dialkylphosphoramidites and this compound, both leverage the nucleophilic nature of the P(III) center. However, their distinct structures give rise to different reactivity profiles, stabilities, and applications, primarily categorizing them into the realms of phosphoramidite and H-phosphonate chemistries, respectively.
Di-tert-butyl N,N-dialkylphosphoramidites are integral to the phosphoramidite method, which is the gold standard for the automated solid-phase synthesis of DNA and RNA.[][] Their defining feature is a trivalent phosphorus atom bonded to two tert-butoxy groups, a dialkylamino group, and the oxygen of a nucleoside or other molecule to be incorporated. The bulky tert-butyl groups and the dialkylamino moiety play crucial roles in enhancing stability and controlling reactivity.[3][4]
This compound , also known as di-tert-butyl hydrogen phosphonate, is a dialkyl phosphite. It is a key intermediate in various organophosphorus syntheses and is central to H-phosphonate chemistry.[5] This method offers an alternative route for forming phosphodiester bonds and has applications in the synthesis of modified oligonucleotides and other phosphorylated molecules.[6]
At a Glance: Key Performance and Application Differences
| Feature | Di-tert-Butyl N,N-dialkylphosphoramidites | This compound |
| Primary Application | Automated solid-phase oligonucleotide synthesis.[] | H-phosphonate chemistry, synthesis of modified oligonucleotides, and as a precursor in organophosphorus synthesis.[6] |
| Reactivity | High reactivity upon activation with a weak acid (e.g., tetrazole). | Moderately reactive; requires activation with an acyl chloride or similar agent. |
| Stability | Generally stable under anhydrous conditions but sensitive to moisture and acid.[7] The di-tert-butyl groups enhance stability compared to less bulky analogs.[8] | Relatively stable but can be prone to oxidation and hydrolysis. |
| Coupling Efficiency | Typically very high (>99%) in automated synthesis.[9] | Generally high but can be slightly lower than the phosphoramidite method. |
| Synthetic Cycle | Multi-step cycle: deprotection, coupling, capping, and oxidation.[10] | Simpler cycle in some applications: deprotection and coupling, with a single oxidation step at the end of the synthesis. |
| Key Advantage | High efficiency, reliability, and compatibility with automated synthesis platforms.[7][11] | Versatility in creating backbone modifications and a more straightforward synthetic cycle in certain contexts. |
| Key Limitation | Sensitivity to moisture and acid, requiring stringent anhydrous conditions. | Challenges in converting this compound triesters to H-phosphonate monoesters under standard acidic conditions can limit its direct application in iterative synthesis.[12] |
Deeper Dive: A Mechanistic and Performance Comparison
Stability and Handling
The stability of the starting materials is a critical factor in the reproducibility and success of multi-step syntheses.
Di-tert-butyl N,N-dialkylphosphoramidites benefit from the steric hindrance provided by the two tert-butyl groups and the dialkylamino group.[11] This steric bulk helps to protect the P(III) center from premature reactions with ambient moisture, thus enhancing the shelf-life of the reagent when stored under appropriate anhydrous conditions.[7] However, they remain highly susceptible to hydrolysis and acid-catalyzed degradation, which necessitates the use of anhydrous solvents and inert atmospheres during synthesis.[13] The degradation can lead to the formation of inactive H-phosphonates, which can compromise coupling efficiency.[13]
This compound is a relatively stable liquid. Its stability is also attributed to the bulky tert-butyl groups, which slow down decomposition pathways.[8] However, like other phosphites, it can be oxidized to the corresponding phosphate over time, especially in the presence of air.
Reactivity and Coupling Chemistry
The core difference in the application of these two reagents lies in their activation and subsequent coupling reactions.
Di-tert-butyl N,N-dialkylphosphoramidites are key players in the highly efficient phosphoramidite coupling cycle. In the presence of a weak acid activator, such as 1H-tetrazole or its derivatives, the dialkylamino group is protonated and acts as a good leaving group.[14] This generates a highly reactive phosphitylating intermediate that rapidly couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[] The reaction is fast and highly efficient, typically achieving coupling efficiencies of over 99%.[9]
Caption: Phosphoramidite activation and coupling workflow.
In contrast, This compound is employed in H-phosphonate chemistry. In this method, the phosphite is activated, typically with an acyl chloride like pivaloyl chloride, to form a reactive mixed anhydride. This activated species then reacts with the hydroxyl group of the growing chain to form an H-phosphonate diester linkage. A key feature of the H-phosphonate method is that the resulting H-phosphonate diester is stable to the conditions of the subsequent deprotection step, allowing for a single oxidation step to be performed at the end of the entire synthesis to convert all H-phosphonate linkages to phosphodiesters.
A significant challenge with using this compound in an iterative H-phosphonate synthesis is the difficulty in converting the resulting this compound triester back to the required H-phosphonate monoester for the next coupling step.[12] This conversion is often sluggish under the standard acidic conditions used in the H-phosphonate method, which has limited the widespread adoption of this compound as a monomeric building block in this context.[12]
Caption: H-phosphonate activation and coupling workflow.
Experimental Protocols
The following protocols are provided as illustrative examples of the application of these reagents. Researchers should optimize conditions for their specific substrates and synthetic goals.
Protocol: Phosphorylation of a Hydroxyl Group using Di-tert-Butyl N,N-diethylphosphoramidite
This protocol is adapted from the phosphorylation of tyrosine in peptide synthesis and can be generalized for the phosphorylation of other primary or secondary alcohols.[15]
Materials:
-
Substrate with a free hydroxyl group
-
Di-tert-butyl N,N-diethylphosphoramidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1 equivalent) and 1H-tetrazole (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add di-tert-butyl N,N-diethylphosphoramidite (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add TBHP (1.2 equivalents) dropwise to oxidize the phosphite triester to a phosphate triester.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired di-tert-butyl protected phosphate product.
Protocol: General Coupling Reaction using this compound (H-phosphonate Chemistry)
This protocol outlines a general procedure for the coupling of this compound to a hydroxyl-containing substrate.
Materials:
-
Substrate with a free hydroxyl group
-
This compound
-
Pivaloyl chloride
-
Anhydrous pyridine
-
Anhydrous acetonitrile
-
Oxidizing agent (e.g., iodine in THF/water/pyridine)
Procedure:
-
Dissolve the hydroxyl-containing substrate in anhydrous pyridine/acetonitrile under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous acetonitrile.
-
Cool the substrate solution to 0°C.
-
Add pivaloyl chloride (1.2 equivalents) to the this compound solution to form the activated mixed anhydride. Stir for 10-15 minutes at room temperature.
-
Add the activated H-phosphonate solution to the substrate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion of the coupling, the resulting H-phosphonate diester can be oxidized. Add a solution of iodine in THF/water/pyridine and stir for 30 minutes.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between di-tert-butyl N,N-dialkylphosphoramidites and this compound is fundamentally a choice between two well-established synthetic strategies: phosphoramidite chemistry and H-phosphonate chemistry.
Di-tert-butyl N,N-dialkylphosphoramidites are the reagents of choice for the routine, high-efficiency synthesis of standard DNA and RNA oligonucleotides. The phosphoramidite method, for which these reagents are designed, is highly optimized for automation, providing exceptional coupling efficiencies and enabling the synthesis of long oligonucleotides with high fidelity.[][7] The di-tert-butyl groups contribute to the stability of these reagents, a desirable feature for consistent performance in automated synthesizers.[11]
This compound, while a versatile reagent in organophosphorus chemistry, presents challenges for its direct use in iterative oligonucleotide synthesis via the H-phosphonate pathway. The difficulty in deprotecting the intermediate phosphite triester to the required H-phosphonate monoester limits its applicability in this specific context.[12] However, H-phosphonate chemistry, in general, remains a valuable tool for the synthesis of certain modified oligonucleotides, and this compound can serve as a precursor for other phosphitylating agents or in single-step phosphorylation reactions.
For researchers and drug development professionals, the decision should be guided by the specific synthetic objective. For the production of standard or modified oligonucleotides where high coupling efficiency and automation are critical, di-tert-butyl N,N-dialkylphosphoramidite-based chemistry is the superior and industry-standard approach. For more specialized applications in organophosphorus synthesis or where the unique reactivity of H-phosphonates is desired for specific backbone modifications, this compound may be considered, with the caveat of its limitations in iterative synthesis.
References
- Benchchem. (n.d.).
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- BOC Sciences. (n.d.). The Role of Phosphoramidites in DNA Synthesis and Therapeutic Development.
- Egli, M., & Prout, K. (2021). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. CHIMIA International Journal for Chemistry, 75(4), 282-286.
- Fujinaga, K., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Advances, 11(61), 38657-38663.
- Alfa Chemistry. (n.d.).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- ChemicalBook. (2025). This compound | 13086-84-5.
- Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. (2022). Advanced Science, 9(13).
- Chem-Impex. (n.d.). Di-tert-butyl-N,N-diisopropylphosphoramidite.
- Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides. (2001). Journal of Peptide Science, 7(11), 567-574.
- Oligodeoxyribonucleotides Synthesis. (1988). Springer Protocols.
- Dietz, J.-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-850.
- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Sigma-Aldrich. (n.d.). Di-tert-butyl N,N-diethylphosphoramidite technical grade, 93 117924-33-1.
- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Reaction Scheme for synthesis of tert-butyl phosphoramidites (1–4)... (2018).
- Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry.
- Sigma-Aldrich. (n.d.). This compound 95 13086-84-5.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. (2011).
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Rumpf, K., et al. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Molecules, 24(18), 3249.
- Sourcing High-Quality Di-tert-butyl N,N-diethylphosphoramidite for Research and Manufacturing. (2026). Tej Acton.
- Sigma-Aldrich. (n.d.). This compound 95%.
- The Importance of a Reliable Supplier for Di-tert-butyl N,N-diethylphosphoramidite. (2025). Tej Acton.
- Khaligh, N. G. (2020). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 2-15.
Sources
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 13086-84-5 [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. alfachemic.com [alfachemic.com]
- 8. mdpi.com [mdpi.com]
- 9. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Mechanistic Studies of Reactions Involving Di-tert-Butyl Phosphite
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of di-tert-butyl phosphite (DTBP), a uniquely versatile reagent in organophosphorus chemistry. Its significance, particularly as a precursor in the synthesis of pharmaceutical intermediates and as a polymer stabilizer, cannot be overstated.[1] This guide moves beyond simple protocols to dissect the mechanistic underpinnings of key reactions involving DTBP. We will explore the causality behind its reactivity, compare its performance against other common phosphites, and provide the experimental frameworks necessary for practical application. Our focus is on the "why"—the steric and electronic factors conferred by the bulky tert-butyl groups that dictate its unique chemical behavior.
The Foundational Principle: Tautomeric Equilibrium
Understanding any reaction involving this compound begins with appreciating its structural duality. Like other dialkyl phosphites, DTBP exists in a tautomeric equilibrium between a predominant tetracoordinate phosphonate form, containing a reactive P-H bond, and a minor tricoordinate phosphite form with a P-OH group.[1] Computational studies on related systems confirm that the energy barrier for this proton transfer can be significant in the absence of a catalyst or solvent mediation.[2]
The phosphonate form is overwhelmingly favored, yet the transient, nucleophilic phosphite tautomer is mechanistically crucial, particularly in reactions like palladium-catalyzed cross-couplings. The steric bulk of the tert-butyl groups lends DTBP greater stability compared to its less hindered counterparts like dimethyl phosphite, but this same bulk can also modulate its reactivity.[1]
Caption: Tautomeric equilibrium of this compound.
The Pudovik Reaction: Nucleophilic Addition of the P-H Bond
The Pudovik reaction is a cornerstone method for forming α-hydroxyphosphonates or α-aminophosphonates through the addition of the P-H bond across a carbonyl (C=O) or imine (C=N) double bond, respectively.[3][4] This reaction is fundamental for synthesizing compounds with significant biological activity.[5][6]
Mechanistic Rationale
The reaction is typically base-catalyzed. The base deprotonates the phosphonate tautomer, generating a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine or carbonyl group. A subsequent proton transfer, often from the conjugate acid of the base or a protic solvent, yields the final product. The choice of a base is critical; weaker bases can be effective, and in asymmetric variants, chiral bases like quinine are employed to induce enantioselectivity.[3]
The steric hindrance from the di-tert-butyl groups in DTBP can sometimes lead to lower reaction rates compared to less bulky phosphites like diethyl phosphite. However, this can be advantageous in complex molecules, potentially leading to higher selectivity. The success of the Pudovik reaction with DTBP is highly dependent on the specific substrates and reaction conditions.[1]
Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.
Representative Experimental Protocol: Pudovik Reaction
-
To a solution of the imine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add the base (e.g., DBU, 0.1 mmol, 10 mol%).
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate.
The Hirao Reaction: Palladium-Catalyzed C-P Cross-Coupling
The Hirao reaction is a powerful method for forming C(sp²)-P bonds, a transformation not readily achievable via traditional methods like the Michaelis-Arbuzov reaction.[7] It involves the palladium-catalyzed cross-coupling of aryl or vinyl halides (or triflates) with H-phosphonates, including DTBP, to yield aryl- or vinylphosphonates.[8][9]
Mechanistic Rationale
The mechanism follows a classic palladium cross-coupling catalytic cycle.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: This is the most debated step. It is widely proposed that the P(O)H compound first coordinates to the palladium center, possibly via its minor, trivalent P-OH tautomer.[8] A base then facilitates the deprotonation and formation of the key P-Pd bond, eliminating HX.
-
Reductive Elimination: The aryl group and the phosphonate group reductively eliminate from the Pd(II) center, forming the C-P bond of the product and regenerating the active Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial. The bulky tert-butyl groups on DTBP can influence the rates of both the transmetalation and reductive elimination steps. While sometimes requiring higher temperatures or longer reaction times, the use of DTBP can be beneficial in preventing side reactions observed with less stable phosphites.
Caption: Catalytic cycle of the Hirao cross-coupling reaction.
Comparative Data: Hirao Coupling of Aryl Halides
| H-Phosphonate Reagent | Aryl Halide | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Diethyl phosphite | Iodobenzene | Pd(PPh₃)₄ | Et₃N | 90 | ~85 | [8] |
| This compound | Bromobenzene | Pd(OAc)₂ / dppp | Cs₂CO₃ | 110 | ~78 | [10] |
| Diphenylphosphine oxide | Phenyl nonaflate | Pd(OAc)₂ / NaI | DBU | 90 | 75 | [11] |
Note: Conditions and yields are representative and vary based on specific substrates and ligands.
The Atherton-Todd Reaction: From Phosphite to Phosphoramidate
The Atherton-Todd reaction provides a classic route to phosphoramidates, phosphates, or thiophosphates from a dialkyl phosphite.[12][13][14] The reaction involves the phosphite, a simple carbon tetrahalide (typically CCl₄), a base (often a tertiary amine), and a nucleophile (an amine or alcohol).[13]
Mechanistic Rationale
The mechanism of the Atherton-Todd reaction has been a subject of some debate, but a plausible pathway involves the following steps:[12][13][15]
-
Deprotonation: A base (e.g., triethylamine) deprotonates the this compound to form the corresponding phosphite anion.
-
Halogenation: The phosphite anion acts as a nucleophile, attacking a chlorine atom on carbon tetrachloride. This forms a transient but highly reactive di-tert-butyl chlorophosphate intermediate and the trichloromethanide anion (⁻CCl₃).
-
Proton Transfer: The trichloromethanide anion is a strong base and deprotonates the conjugate acid of the amine base (e.g., HNEt₃⁺) to form chloroform (CHCl₃).
-
Nucleophilic Substitution: The primary nucleophile (amine, R₂NH) attacks the electrophilic phosphorus center of the di-tert-butyl chlorophosphate intermediate, displacing the chloride ion to form the final phosphoramidate product.
The in-situ generation of the reactive chlorophosphate is a key feature of this reaction, avoiding the need to handle the often unstable intermediate directly.[13]
Caption: Proposed mechanism of the Atherton-Todd reaction.
Representative Experimental Protocol: Atherton-Todd Reaction
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv) in anhydrous carbon tetrachloride (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to yield the pure phosphoramidate.
Concluding Remarks: A Comparative Perspective
This compound occupies a valuable niche in the synthetic chemist's toolbox. Its bulky steric profile, which at first glance might seem like a disadvantage, is often the key to its utility.
| Feature | Dimethyl/Diethyl Phosphite | This compound | Mechanistic Implication |
| Steric Hindrance | Low | High | DTBP is less reactive, which can enhance selectivity and prevent unwanted side reactions. It is also more stable to handle and store. |
| Reactivity | High | Moderate | Reactions with DTBP may require more forcing conditions (higher temperature, stronger base) to achieve comparable rates. |
| Byproducts | Small, volatile alcohols (methanol, ethanol) | Isobutylene (gas) upon thermal decomposition or acidic hydrolysis | The gaseous nature of isobutylene can simplify product purification by driving reactions to completion and being easily removed. |
| Applications | General-purpose phosphonylation | Synthesis of acid-sensitive targets; intermediates where tert-butyl esters are desired for orthogonal deprotection strategies. | The tert-butyl groups can be cleaved under acidic conditions, providing a convenient route to the corresponding phosphonic acids. |
The choice between this compound and its smaller alkyl counterparts is a strategic one, dictated by the specific mechanistic demands of the desired transformation and the nature of the substrate. By understanding the fundamental principles of its tautomerism and the mechanisms of its core reactions, researchers can harness the unique properties of DTBP to achieve synthetic goals that might be otherwise inaccessible.
References
- This compound - Benchchem. vertexaisearch.cloud.google.com.
- Kinetic and mechanistic investigation of the substitution reactions of four and five co-ordinated rhodium stibine complexes with a bulky phosphite. RSC Publishing.
- Atherton–Todd reaction: mechanism, scope and applic
- An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphon
- Scheme 4: Mechanism of the Atherton–Todd reaction with...
- Pudovik reaction. Wikipedia.
- Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide.
- Atherton-Todd reaction: mechanism, scope and applic
- New Developments on the Hirao Reactions, Especially
- The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF.
- New Developments on the Hirao Reactions, Especially from “Green” Point of View. benthamscience.com.
- rsc.li/chemical-science Chemical Science. pubs.rsc.org.
- Hirao coupling. Wikipedia.
- A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. PMC - NIH.
- The Hirao Reaction: A Technical Guide to C-P Bond Form
- Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
- Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hirao coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 14. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. srv.orgchm.bas.bg [srv.orgchm.bas.bg]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-tert-Butyl Phosphite
For Immediate Implementation by Laboratory and Chemical Handling Professionals
In the dynamic environments of research and drug development, the safe management of chemical reagents is a cornerstone of operational excellence and personnel safety. This guide provides an in-depth, procedural framework for the proper disposal of di-tert-butyl phosphite, ensuring compliance with safety regulations and environmental stewardship.
Foundational Safety and Hazard Recognition
Before initiating any disposal protocol, a thorough understanding of this compound's properties is critical. According to safety data sheets, this compound is classified as hazardous, causing skin and serious eye irritation, and may also cause respiratory irritation.[1]
Immediate Actions for Accidental Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer artificial respiration and seek medical help.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, the use of appropriate personal protective equipment is non-negotiable. This is to prevent direct contact and inhalation of the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential contact with the corrosive liquid.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and absorption.[1][2] |
| Body Protection | Standard laboratory coat. | Protects against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator for dust-generating operations.[2] | Minimizes the risk of respiratory tract irritation.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all relevant regulations. The following workflow provides a systematic approach to its disposal.
Figure 1: A stepwise workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Segregation and Collection : All waste containing this compound, including contaminated labware such as gloves, pipette tips, and weighing boats, must be collected in a designated and clearly labeled waste container.[2] This container must be chemically compatible with the phosphite.
-
Container Decontamination : To ensure that empty containers are safe for disposal as non-hazardous waste, a triple-rinsing procedure is necessary.
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as isopropanol, acetone, or ethanol.
-
Crucially, collect the rinsate from all three rinses as hazardous waste in the designated container.[2]
-
After triple rinsing, the original label on the container should be defaced or removed before its disposal as non-hazardous waste, in accordance with your institution's guidelines.[2]
-
-
Chemical Treatment (for Experienced Personnel) : For small quantities of this compound, chemical neutralization can be an option, but should only be performed by trained professionals in a controlled environment.
-
Oxidation : In a fume hood, the phosphite can be oxidized to the less reactive phosphate ester. This can be achieved by slowly adding an oxidizing agent like potassium permanganate to an aqueous solution of the phosphite. The resulting mixture should be collected as hazardous waste.[3]
-
Alkaline Hydrolysis : This process breaks down the phosphite ester. Prepare a solution of the this compound residue in a water-miscible solvent like isopropanol. Slowly add a solution of sodium hydroxide or potassium hydroxide while stirring. Gentle heating may be required to facilitate the hydrolysis. The final neutralized solution must be collected as hazardous waste.[2] It's important to note that the hydrolysis of phosphites can be accelerated under acidic conditions.[4][5]
-
-
Final Disposal : All collected waste, including the original compound, contaminated materials, and residues from decontamination and neutralization procedures, must be disposed of through your institution's hazardous waste management program.[2] Ensure the waste container is properly sealed and labeled with its contents and associated hazards.
Regulatory Compliance: Adhering to the Law
The disposal of chemical waste is strictly regulated. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[6][7] This means that generators of hazardous waste are responsible for its safe handling from the point of generation to its final disposal.[7]
It is imperative to follow all local, state, and federal regulations for chemical waste disposal.[2] Your institution's Environmental Health and Safety (EHS) department is a critical resource for ensuring compliance with these regulations.
Understanding the Chemistry of Disposal
This compound's reactivity informs the disposal procedures. Its susceptibility to hydrolysis, particularly in acidic conditions, underscores the importance of controlled neutralization.[4][5] Oxidation transforms the phosphite into a more stable phosphate, a key principle behind one of the chemical treatment methods.[3] Understanding these reactions is not just academic; it is fundamental to ensuring that the disposal methods chosen are both safe and effective.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. Safeguarding Your Laboratory: Proper Disposal of Tris(2,4-di-tert-butylphenyl) phosphite. URL
- Fisher Scientific.
- Guidechem. This compound (cas 13086-84-5) SDS/MSDS download. URL
- Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET: Tris(2,4-di-tert-butylphenyl) Phosphite. URL
- Sigma-Aldrich. This compound 95%. URL
- Purdue University. Hazardous Waste Disposal Guidelines. URL
- ResearchGate. The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24)
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. URL
- Sigma-Aldrich. This compound 95%. URL
- Fisher Scientific. SAFETY DATA SHEET: Di-tert-butylphosphine, 10 wt.% solution in hexanes. URL
- AEG Environmental. Best Practices for Hazardous Waste Disposal. URL
- ResearchGate. Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert -butyl)pentaerythritol diphosphite (Alkanox P-24). URL
- U.S. Environmental Protection Agency. Hazardous Waste. URL
- TCI Chemicals. SAFETY DATA SHEET: Tris(2,4-di-tert-butylphenyl) Phosphite. URL
- U.S. Environmental Protection Agency.
- Federal Register.
- Benchchem. Application Notes and Protocols: 2,4-Di-tert-butylphenol in the Synthesis of Phosphite Antioxidants. URL
- Benchchem. This compound. URL
- ChemicalBook. This compound | 13086-84-5. URL
- Quick Company. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. URL
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. URL
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- Wikipedia. Antioxidant. URL
- Southwestern University.
- eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. URL
- Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
A Senior Application Scientist's Guide to Handling Di-tert-Butyl Phosphite: A Focus on Personal Protective Equipment
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Di-tert-butyl phosphite is a valuable reagent, notably used as a phosphorylating agent and a precursor in the synthesis of various organophosphorus compounds.[1] However, its utility is matched by specific hazards that demand a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in scientific principles, for the safe handling of this compound, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety through understanding the causality behind each procedural step, ensuring every protocol is a self-validating system of protection for you and your team.
Foundational Safety: Understanding the Hazards
Effective protection begins with a clear understanding of the risks. This compound is classified as a hazardous chemical, and its primary threats are directed at the skin, eyes, and respiratory system.[2] Ignoring these hazards can lead to serious injury and compromise experimental integrity.
According to safety data sheets, this chemical is known to cause significant skin and eye irritation, with some classifications escalating this to skin corrosion.[2][3] This means direct contact can lead to chemical burns. Furthermore, inhalation of its vapors or mists may cause respiratory irritation.[2]
| Hazard Classification | Potential Effect | GHS Category | Signal Word |
| Skin Corrosion/Irritation | Causes skin irritation or serious burns.[2] | Category 1B / 2 | Danger / Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3] | Category 1 / 2 | Danger / Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Category 3 | Warning |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities of this compound being handled, and the potential for exposure. The following table outlines the minimum required PPE and provides context for its selection.
| Protection Type | Specification | Rationale and Field Insights |
| Eye & Face Protection | Tight-sealing chemical safety goggles (meeting NIOSH or EN 166 standards).[4] A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers).[5] | Why: this compound can cause serious, irreversible eye damage.[2] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. The tight seal of goggles is critical. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5] | Why: To prevent skin contact, which can cause irritation or chemical burns.[2] Expert Tip: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | A standard laboratory coat is mandatory.[5] For larger quantities or tasks with significant splash potential, a chemically resistant apron or suit should be worn over the lab coat.[6] | Why: This protects your skin and personal clothing from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[7][8] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[2] However, if you are working outside of a fume hood, or if there is a risk of generating aerosols or mists, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4][9] | Why: To prevent the inhalation of vapors that can irritate the respiratory system.[2] Ensure you are fit-tested for your specific respirator model to guarantee a proper seal and protection. |
Operational Protocol: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect sequence can lead to self-contamination. The following procedure is designed to minimize this risk.
Step-by-Step Donning Procedure:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves first as they are the most likely to be contaminated. Use the proper technique (glove-in-glove or beak method) to avoid skin contact.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Apron: Unfasten and remove your lab coat by rolling it inside-out to contain any contaminants.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][3]
Caption: Sequential workflow for donning and doffing PPE.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Instantly wash the affected area with soap and plenty of water.[5] Remove all contaminated clothing and wash it before reuse.[4] If skin irritation persists, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[5]
Spill and Waste Disposal:
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[2] Ensure adequate ventilation during cleanup.
-
Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Container Decontamination: Empty this compound containers must be triple-rinsed with a suitable solvent (such as isopropanol or acetone) before they can be disposed of as non-hazardous waste.[5] The solvent rinsate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: All collected hazardous waste must be managed through your institution's official hazardous waste program, in compliance with all local, state, and federal regulations.[4][5]
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- Safeguarding Your Laboratory: Proper Disposal of Tris(2,4-di-tert-butylphenyl) phosphite. Benchchem.
- SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite. Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound (cas 13086-84-5) SDS/MSDS download. Guidechem.
- This compound 95% 13086-84-5. Sigma-Aldrich.
- This compound 95% 13086-84-5 (additional source). Sigma-Aldrich.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Material Safety Data Sheet - Dibutyl Phosphite, 96%. Cole-Parmer.
- SAFETY DATA SHEET - Di-tert-butylphosphine, 10 wt.% solution in hexanes. Fisher Scientific.
- This compound. Benchchem.
- tri-tert-Butylphosphine-13716-12-6.docx. University of Georgia Office of Research.
- SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite. TCI Chemicals.
- UNIT 7: Personal Protective Equipment. CTAHR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. research.uga.edu [research.uga.edu]
- 9. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
